Pagoclone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2/c1-14(2)7-10-16(28)13-19-17-5-3-4-6-18(17)23(29)27(19)21-12-9-15-8-11-20(24)25-22(15)26-21/h3-6,8-9,11-12,14,19H,7,10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUPRQPBWVEQJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)CC1C2=CC=CC=C2C(=O)N1C3=NC4=C(C=C3)C=CC(=N4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869830 | |
| Record name | Pagoclone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133737-32-3, 133737-48-1 | |
| Record name | Pagoclone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133737-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pagoclone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133737323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RP 59037 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133737481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pagoclone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04903 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pagoclone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Pagoclone's Mechanism of Action on GABA-A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pagoclone is a cyclopyrrolone derivative that acts as a selective positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. It exhibits a distinct pharmacological profile characterized by anxiolytic effects with a reduced sedative and amnestic potential compared to classical benzodiazepines. This is attributed to its differential binding affinity and functional efficacy at various GABA-A receptor subtypes. This technical guide provides an in-depth overview of this compound's mechanism of action, detailing its interaction with GABA-A receptors, summarizing quantitative data from key studies, outlining experimental protocols for its characterization, and visualizing its signaling pathways and experimental workflows.
Introduction: The GABA-A Receptor and this compound
The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the mammalian central nervous system. It is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. The receptor is a pentameric complex composed of various subunits, with the most common isoforms in the brain consisting of α, β, and γ subunits. The specific subunit composition determines the pharmacological properties of the receptor subtype.
This compound, a non-benzodiazepine anxiolytic, modulates the function of the GABA-A receptor by binding to the benzodiazepine site, an allosteric modulatory site located at the interface of the α and γ subunits. Unlike full agonists such as diazepam, this compound is a partial agonist at most GABA-A receptor subtypes, meaning it produces a submaximal response even at saturating concentrations. This partial agonism is thought to be the basis for its favorable side-effect profile.
Quantitative Data: Binding Affinity and Functional Efficacy
This compound's interaction with GABA-A receptors has been quantified through various in vitro assays, primarily radioligand binding assays to determine binding affinity (Ki) and electrophysiological studies to assess functional efficacy (potentiation of GABA-induced currents).
Table 1: Binding Affinity (Ki, nM) of this compound and its Major Metabolite at Human Recombinant GABA-A Receptor Subtypes
| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 |
| This compound | 2.5 ± 0.3 | 0.7 ± 0.1 | 1.1 ± 0.1 | 9.1 ± 1.2 |
| 5'-hydroxy this compound | 1.8 ± 0.2 | 0.9 ± 0.1 | 1.5 ± 0.2 | 11.0 ± 1.5 |
Data from Atack et al., 2006.
Table 2: Functional Efficacy of this compound and its Major Metabolite at Human Recombinant GABA-A Receptor Subtypes
| Compound | α1β3γ2 (% Diazepam Efficacy) | α2β3γ2 (% Diazepam Efficacy) | α3β3γ2 (% Diazepam Efficacy) | α5β3γ2 (% Diazepam Efficacy) |
| This compound | 24 ± 3 | 33 ± 4 | 98 ± 11 | 20 ± 2 |
| 5'-hydroxy this compound | 55 ± 6 | 40 ± 5 | 105 ± 12 | 22 ± 3 |
Efficacy is expressed as the maximal potentiation of the GABA EC20 response relative to that produced by 1 µM diazepam. Data from Atack et al., 2006.
These data highlight that this compound binds with high affinity to α1, α2, α3, and α5-containing GABA-A receptors. Notably, it acts as a partial agonist at α1, α2, and α5 subtypes, which are associated with sedation and amnesia (α1) and anxiolysis (α2), while being a full agonist at the α3 subtype, also implicated in anxiolysis.[1] The major metabolite in rats, 5'-hydroxy this compound, exhibits a similar binding profile but with significantly greater efficacy at the α1 subtype, which may contribute to the sedative effects observed in preclinical models at higher doses.[1]
Experimental Protocols
The characterization of this compound's mechanism of action relies on a combination of in vitro and in vivo experimental techniques.
In Vitro Assays
This protocol is adapted from standard methodologies for determining the binding affinity of a compound to GABA-A receptors.
-
Membrane Preparation:
-
HEK293 cells stably expressing the desired human GABA-A receptor subtype (e.g., α1β3γ2) are cultured and harvested.
-
Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous substances.
-
The final pellet is resuspended in assay buffer and the protein concentration is determined.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add in the following order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
A fixed concentration of a radioligand that binds to the benzodiazepine site, typically [³H]-flunitrazepam or [³H]-Ro 15-1788 (flumazenil).
-
Increasing concentrations of the unlabeled test compound (this compound).
-
The prepared cell membranes.
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine site ligand (e.g., 10 µM diazepam).
-
The plate is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 4°C).
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation fluid is added to the filters, and the radioactivity is counted using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol outlines the method for assessing the modulatory effect of this compound on GABA-induced currents in cells expressing specific GABA-A receptor subtypes.
-
Cell Culture:
-
HEK293 cells expressing the desired GABA-A receptor subtype are plated on glass coverslips for recording.
-
-
Recording Setup:
-
Coverslips are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose).
-
Whole-cell patch-clamp recordings are made using borosilicate glass pipettes filled with an internal solution (e.g., containing CsCl, MgCl₂, EGTA, and HEPES).
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
-
Drug Application:
-
GABA is applied to the cell at its EC20 concentration (the concentration that elicits 20% of the maximal response) to establish a baseline current.
-
This compound is then co-applied with the EC20 concentration of GABA at various concentrations to determine its potentiating effect.
-
A saturating concentration of a full agonist like diazepam (e.g., 1 µM) is also applied to determine the maximal potentiation for normalization.
-
-
Data Analysis:
-
The peak amplitude of the GABA-induced current in the presence and absence of this compound is measured.
-
The potentiation of the GABA current by this compound is calculated as a percentage of the maximal potentiation induced by the full agonist.
-
A concentration-response curve is generated to determine the EC50 and maximal efficacy of this compound.
-
In Vivo Behavioral Assays
This is a widely used behavioral test to assess anxiety-like behavior in rodents.
-
Apparatus:
-
The maze consists of two open arms and two closed arms of equal dimensions, elevated from the floor.
-
-
Procedure:
-
Rodents (typically rats or mice) are administered this compound or a vehicle control orally (p.o.) or intraperitoneally (i.p.) at a specified time before testing.
-
Each animal is placed in the center of the maze, facing an open arm.
-
The behavior of the animal is recorded for a set period (e.g., 5 minutes).
-
-
Data Analysis:
-
The primary measures of anxiolytic activity are the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
-
Locomotor activity is assessed by the total number of arm entries to control for general motor effects.
-
Visualizations
Signaling Pathway
Caption: this compound's positive allosteric modulation of the GABA-A receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining this compound's binding affinity.
Logical Relationship: Subtype Selectivity and Pharmacological Effect
Caption: Relationship between this compound's subtype selectivity and effects.
Conclusion
This compound's mechanism of action as a subtype-selective partial agonist at the benzodiazepine site of GABA-A receptors provides a clear rationale for its anxiolytic efficacy with a reduced incidence of sedation and cognitive impairment compared to non-selective full agonists. The quantitative data from binding and functional assays, combined with in vivo behavioral studies, support this profile. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other novel GABA-A receptor modulators. The development of such compounds holds promise for the treatment of anxiety disorders with improved therapeutic indices.
References
The Synthesis and Chemical Properties of Pagoclone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pagoclone, a cyclopyrrolone derivative, is a selective partial agonist for the α2 and α3 subunits of the GABA-A receptor, with lower efficacy at the α1 subunit. This profile suggests potential as an anxiolytic with a reduced sedative and amnestic side-effect profile compared to non-selective benzodiazepines. This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, including detailed experimental protocols, tabulated quantitative data, and visualizations of key pathways and workflows.
Chemical Properties of this compound
This compound, with the IUPAC name 2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)isoindolin-1-one, is a chiral molecule. The (+)-enantiomer is the active form.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₂ClN₃O₂ | [2] |
| Molar Mass | 407.90 g/mol | [1] |
| Predicted Boiling Point | 582.1 ± 50.0 °C | [3] |
| Predicted Density | 1.273 ± 0.06 g/cm³ | [3] |
| Predicted LogP | 4.6 - 5.45 | |
| pKa (Strongest Basic) | -2.6 (Predicted) | |
| pKa (Strongest Acidic) | 12.33 (Predicted) |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Source |
| DMSO | 10 mg/mL (24.52 mM) | Requires sonication | |
| 10% DMSO / 90% Corn Oil | ≥ 1 mg/mL (2.45 mM) | Clear solution | |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | 1 mg/mL (2.45 mM) | Suspended solution, requires sonication | |
| Water | 0.00655 mg/mL (Predicted) |
Synthesis of this compound
The synthesis of this compound has been approached through several routes, including a notable large-scale process developed for pilot plant production. This process involves a key Wittig reaction to form the racemic compound, followed by chiral resolution to isolate the active (+)-enantiomer.
Pilot Plant Scale Synthesis Overview
An economical and practical process for a 100+ kg pilot plant production of this compound has been described. The key steps involve the formation of a β-keto phosphonium salt, a novel Wittig reaction to produce racemic this compound, hydrolysis of the resulting γ-lactam, and subsequent resolution of the enantiomeric carboxylic acids.
Experimental Protocols
The Wittig reaction is a cornerstone of this synthesis, enabling the formation of the carbon-carbon double bond necessary for the this compound backbone. While specific industrial parameters are proprietary, a general laboratory-scale protocol based on established Wittig reaction principles can be outlined.
Protocol:
-
Phosphonium Salt Formation: A primary α-bromo ketone is reacted with triphenylphosphine in a suitable solvent (e.g., toluene or THF) to form the corresponding β-keto phosphonium salt. The reaction is typically stirred at room temperature until completion.
-
Ylide Generation: The phosphonium salt is then treated with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon) to generate the phosphorus ylide.
-
Wittig Reaction: A 1-isoindolinone derivative is added to the ylide solution. The reaction mixture is stirred, often at room temperature, to allow for the formation of the oxaphosphetane intermediate, which then collapses to form racemic this compound and triphenylphosphine oxide.
-
Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography to yield racemic this compound.
The resolution of the racemic mixture is achieved through the formation of diastereomeric salts with a chiral resolving agent.
Protocol:
-
Hydrolysis: The racemic this compound is hydrolyzed to the corresponding enantiomeric carboxylic acids.
-
Diastereomeric Salt Formation: The mixture of enantiomeric carboxylic acids is dissolved in a suitable solvent and treated with (+)-ephedrine hemihydrate. The solution is heated to ensure complete dissolution and then slowly cooled to allow for the selective crystallization of one diastereomeric salt.
-
Isolation of Diastereomer: The crystallized diastereomeric salt is isolated by filtration.
-
Liberation of the (+)-Enantiomer: The isolated diastereomeric salt is treated with an acid to liberate the pure (+)-enantiomer of the carboxylic acid precursor, which is then re-cyclized to form (+)-Pagoclone.
Mechanism of Action and Signaling Pathway
This compound exerts its anxiolytic effects by acting as a partial agonist at the benzodiazepine binding site of the GABA-A receptor. It displays selectivity for receptors containing α2 and α3 subunits, with lower intrinsic activity at α1-containing receptors, which are associated with sedation.
Upon binding to the benzodiazepine site on the GABA-A receptor, this compound allosterically modulates the receptor, increasing the affinity of the primary neurotransmitter, GABA. This potentiation of GABAergic neurotransmission leads to an increased frequency of chloride ion channel opening, resulting in an influx of chloride ions into the neuron. The influx of negatively charged chloride ions causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory or calming effect on the central nervous system.
Pharmacological Evaluation: Experimental Workflows
The anxiolytic and sedative properties of this compound have been evaluated in various preclinical models.
Elevated Plus Maze
The elevated plus maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
In studies with this compound, the compound has demonstrated anxiolytic-like activity, indicated by an increase in the time spent in the open arms of the maze.
Chain-Pulling Assay
The chain-pulling assay is used to assess the sedative effects of a compound.
Protocol:
-
Animal Training: Food-deprived rats are trained to pull a chain for a food reward on a random probability interval schedule.
-
Drug Administration: Animals are administered either vehicle (e.g., 0.5% methylcellulose), this compound (at various doses, e.g., 1, 3, or 10 mg/kg, p.o.), or a positive control (e.g., diazepam).
-
Testing: Immediately after dosing, the animals are placed in an operant box, and the rate of chain pulling for a food reward is recorded over a 60-minute period.
-
Data Analysis: The data is expressed as a percentage of the baseline chain-pulling rate and analyzed to determine if the compound causes a reduction in responding, indicative of sedation.
Analytical Characterization
Standard analytical techniques are employed to confirm the identity, purity, and concentration of this compound.
Table 3: Analytical Methods for this compound Characterization
| Technique | Typical Parameters |
| HPLC | Column: C18 reverse-phaseMobile Phase: Acetonitrile/water or Methanol/water gradientDetection: UV at a suitable wavelength |
| NMR | Solvent: DMSO-d₆ or CDCl₃Spectra: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC for full structural elucidation |
| Mass Spectrometry | Ionization: Electrospray Ionization (ESI)Analysis: High-resolution mass spectrometry for accurate mass determination |
Conclusion
This compound represents a significant compound of interest in the field of anxiolytic drug development due to its selective partial agonism at the GABA-A receptor. This guide has provided a detailed overview of its synthesis, from large-scale production principles to specific reaction types, and a thorough summary of its chemical and pharmacological properties. The provided experimental workflows and signaling pathway diagrams offer a clear visualization of the key processes involved in its synthesis and mechanism of action. This information serves as a valuable resource for researchers and professionals in the pharmaceutical sciences.
References
In Vivo Pharmacokinetics and Pharmacodynamics of Pagoclone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pagoclone is a cyclopyrrolone derivative that acts as a selective partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3][4] Initially investigated as an anxiolytic agent, its unique pharmacological profile, characterized by anxiolytic effects with potentially reduced sedative and amnestic properties compared to full agonists like benzodiazepines, has made it a subject of continued interest in neuroscience research.[2] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of this compound, drawing from key preclinical and clinical studies.
Pharmacodynamics
Mechanism of Action
This compound exerts its effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It binds to the benzodiazepine site on the GABA-A receptor complex and acts as a partial agonist. This means that while it enhances the effect of GABA, it does so to a lesser degree than full agonists.
This compound exhibits selectivity for different GABA-A receptor α subunits. It is a partial agonist at α1, α2, and α5-containing receptors and a full agonist at receptors containing the α3 subunit. The anxiolytic effects are thought to be mediated primarily through its action on α2 and α3 subunits, while the reduced sedative and amnestic profile is attributed to its lower efficacy at the α1 subunit.
In Vivo Effects
Preclinical Studies (Rat)
-
Anxiolytic-like Activity: In the elevated plus-maze test, a standard preclinical model of anxiety, this compound has demonstrated significant anxiolytic-like effects.
-
Sedative Effects: At therapeutic and higher doses, this compound has been shown to produce sedation in rats, as evidenced by a reduction in total distance traveled in the elevated plus-maze and decreased activity in spontaneous locomotor assays. The rat chain-pulling assay, a test for sedation, also shows a dose-dependent reduction in response rate with this compound administration.
Clinical Studies (Human)
-
Anxiolytic Effects: Clinical trials have explored the use of this compound for panic disorder.
-
Neuropsychological Effects: In healthy volunteers, this compound has been shown to have mild and transient negative effects on learning, memory, and alertness, particularly at higher doses. However, its abuse potential is considered similar to or slightly less than that of diazepam.
-
Receptor Occupancy: Positron Emission Tomography (PET) studies using [11C]flumazenil have been conducted to assess the in vivo binding of this compound to GABA-A receptors in the human brain.
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated in both preclinical and clinical settings. A key aspect of its metabolism, at least in rats, is the formation of a major active metabolite, 5'-hydroxy this compound.
Preclinical Pharmacokinetics (Rat)
In rats, this compound is rapidly metabolized to 5'-hydroxy this compound, which is present in plasma and brain at concentrations 10- to 20-fold higher than the parent compound. This metabolite is also pharmacologically active, exhibiting a similar binding profile to this compound but with greater efficacy at the α1 GABA-A receptor subtype, likely contributing significantly to the observed sedative effects in this species.
Table 1: Plasma Concentrations of this compound in Rats Following Oral Administration
| Dose (mg/kg, p.o.) | Mean Plasma Concentration (ng/mL) ± SEM |
| 1 | 0.4 ± 0.1 |
| 3 | 1.1 ± 0.2 |
| 10 | 2.2 ± 0.2 |
Clinical Pharmacokinetics (Human)
A clinical study in healthy adult subjects investigated the pharmacokinetics of this compound at doses of 0.15 mg, 0.30 mg, and 0.60 mg administered every 12 hours for seven days. Neuropsychological testing was conducted approximately six hours after dosing, which was noted to be close to the Tmax for both this compound and its metabolite, indicating the presence of a metabolite in humans as well.
Note: Detailed quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for this compound and its metabolites in humans from this study (NCT00239915) are not publicly available.
Metabolism and Excretion
The primary route of metabolism for this compound in rats is hydroxylation to 5'-hydroxy this compound. Information on the full metabolic pathways and routes of excretion in humans is not extensively documented in the available literature.
Experimental Protocols
Elevated Plus-Maze (Rodent)
This test is a widely used behavioral assay for assessing anxiety-like behavior.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.
-
Procedure: A rodent is placed at the center of the maze and allowed to explore freely for a set period (typically 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic compounds increase the proportion of time spent and entries into the open arms.
-
Data Analysis: The primary measures are the percentage of time spent in the open arms and the percentage of open arm entries relative to the total time and entries. Total distance traveled is also often measured as an indicator of general locomotor activity.
In Vivo GABA-A Receptor Occupancy ([11C]flumazenil PET)
This imaging technique is used to measure the binding of a drug to its target receptor in the living brain.
-
Radioligand: [11C]flumazenil, a radiolabeled antagonist that binds to the benzodiazepine site of the GABA-A receptor.
-
Procedure: A baseline PET scan is performed after injecting [11C]flumazenil to measure initial receptor availability. Subsequently, the subject is administered this compound, and a second PET scan is conducted with another [11C]flumazenil injection. The reduction in [11C]flumazenil binding after this compound administration reflects the occupancy of GABA-A receptors by the drug.
-
Data Analysis: The binding potential (BP) of [11C]flumazenil is calculated for various brain regions in both the baseline and post-drug conditions. Receptor occupancy is then determined as the percentage change in BP.
Visualizations
Caption: GABA-A Receptor Signaling Pathway and the Action of this compound.
Caption: In Vivo Experimental Workflow for this compound.
References
The Discovery and Development of Pagoclone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pagoclone, a cyclopyrrolone derivative, emerged from research focused on developing novel anxiolytic agents with improved side-effect profiles compared to traditional benzodiazepines. It is a selective partial agonist at the γ-aminobutyric acid type A (GABAA) receptor, demonstrating a unique subtype preference that theoretically separates its anxiolytic effects from significant sedative and amnestic properties. Initially developed for anxiety disorders, its therapeutic potential was later explored for the treatment of stuttering. Despite showing promise in early clinical trials, this compound was never commercialized, and its development was ultimately discontinued. This technical guide provides a comprehensive history of this compound's discovery and development, detailing its synthesis, mechanism of action, preclinical findings, and clinical trial outcomes.
Discovery and Synthesis
This compound was first synthesized by a French team at the pharmaceutical company Rhône-Poulenc & Rorer S.A.[1]. It belongs to the cyclopyrrolone class of drugs, which are structurally distinct from benzodiazepines but share a similar mechanism of action by modulating the GABAA receptor[1].
Chemical Synthesis
Several synthetic routes for this compound have been developed. An early and notable method involves the reaction of phthalic anhydride with 2-amino-7-chloro-1,8-naphthyridine to form a phthalimide intermediate. Subsequent selective reduction of one of the imide carbonyl groups yields a hydroxyisoindolinone derivative. The final step involves the reaction with the carbanion of ethyl 5-methyl-3-oxohexanoate to introduce the side chain and form this compound[1].
A more recent and efficient one-pot synthesis utilizes Rhodium(III) catalysis to construct the isoindolinone core from commercially available benzaldehyde, an amine, and an olefin[2]. This multicomponent reaction offers a more streamlined approach to the synthesis of this compound and related compounds.
Experimental Protocol: One-Pot Rhodium-Catalyzed Synthesis of this compound (Conceptual)
-
Reaction Components: Benzaldehyde, 2-amino-7-chloro-1,8-naphthyridine, 5-methyl-1-hexen-2-one, [RhCp*Cl2]2 catalyst, and a suitable oxidant (e.g., Cu(OAc)2) are combined in a solvent such as acetonitrile.
-
Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., nitrogen) for several hours.
-
Mechanism: The reaction proceeds through a cascade of Rh(III)-catalyzed C-H activation, olefination, and annulation to form the γ-lactam ring of the isoindolinone core, followed by the attachment of the naphthyridine moiety.
-
Purification: The final product is isolated and purified using standard chromatographic techniques.
A conceptual workflow for the synthesis of this compound is illustrated below.
Caption: Conceptual synthesis pathway for this compound.
Mechanism of Action
This compound exerts its pharmacological effects by acting as a partial agonist at the benzodiazepine binding site of the GABAA receptor[3]. The GABAA receptor is a ligand-gated ion channel that, upon activation by GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.
This compound's key characteristic is its subtype selectivity. It binds with high affinity to GABAA receptors containing α1, α2, α3, and α5 subunits. However, it acts as a partial agonist at the α1, α2, and α5-containing receptors and as a full agonist at receptors containing the α3 subunit. The anxiolytic effects of benzodiazepines are primarily mediated by the α2 and α3 subunits, while the sedative and amnestic effects are largely attributed to the α1 subunit. By having lower efficacy at the α1 subtype, this compound was designed to produce anxiolysis with reduced sedation and memory impairment compared to non-selective benzodiazepines.
A major metabolite of this compound, 5'-hydroxythis compound, has been identified in rats. This metabolite exhibits greater efficacy at the α1 subtype than the parent compound and is believed to contribute to some of the observed sedative effects.
Signaling Pathway
Caption: Signaling pathway of this compound at the GABA-A receptor.
GABAA Receptor Binding Assay
Experimental Protocol: Competitive Radioligand Binding Assay (General)
-
Membrane Preparation: Rat or mouse brains are homogenized in a buffered sucrose solution. The homogenate is subjected to a series of centrifugations to isolate the crude synaptic membrane fraction containing the GABAA receptors. The membranes are washed repeatedly to remove endogenous GABA.
-
Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand that binds to the benzodiazepine site of the GABAA receptor (e.g., [3H]flunitrazepam).
-
Competition: Increasing concentrations of this compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Preclinical Development
Preclinical studies in animal models were conducted to evaluate the anxiolytic, sedative, and anticonvulsant properties of this compound.
Animal Models of Anxiety
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms elevated from the floor. Anxiolytic compounds increase the time spent and the number of entries into the open arms.
Experimental Protocol: Elevated Plus Maze
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated above the ground.
-
Procedure: A rodent is placed in the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded using an automated tracking system.
-
Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic effect.
Vogel Conflict Test
This test is based on the principle that anxiolytic drugs can reduce the suppression of a behavior (drinking) that is punished by a mild electric shock.
Experimental Protocol: Vogel Conflict Test
-
Apparatus: An experimental chamber with a drinking spout connected to a shock generator.
-
Procedure: Water-deprived rodents are placed in the chamber. After a certain number of licks from the spout, a mild electric shock is delivered.
-
Data Collection: The number of shocks received (i.e., the number of punished drinking periods) is recorded over a specific time.
-
Analysis: Anxiolytic compounds increase the number of shocks the animals are willing to tolerate to drink, indicating a reduction in anxiety.
Preclinical Findings
| Parameter | Species | Test | Result |
| Binding Affinity (Ki) | Human recombinant | GABAA receptor binding | 0.7–9.1 nM for α1, α2, α3, α5 subunits |
Clinical Development
This compound underwent Phase I and Phase II clinical trials for the treatment of anxiety disorders and later for stuttering.
Anxiety Disorders
Early clinical trials investigated the efficacy and safety of this compound in patients with panic disorder and generalized anxiety disorder (GAD). A randomized, double-blind, crossover study in patients with panic disorder showed that this compound (0.1 mg t.d.s.) reduced the mean number of panic attacks compared to baseline. The study also suggested that this compound had anxiolytic properties without the typical side effects of full benzodiazepine agonists, such as significant sedation or withdrawal symptoms.
Clinical Trial Design: Panic Disorder Study
-
Phase: II
-
Design: Randomized, double-blind, placebo-controlled, crossover
-
Population: Patients with a DSM-IV diagnosis of Panic Disorder
-
Intervention: this compound (0.1 mg three times daily) versus placebo
-
Duration: Two 2-week treatment periods separated by a 1-week washout
-
Primary Outcome: Change in the daily number of panic attacks
Stuttering
The potential of this compound for treating stuttering was discovered serendipitously during the anxiety trials. Subsequently, a Phase II clinical trial, known as the EXPRESS study, was conducted to evaluate its efficacy in adults with persistent developmental stuttering.
Clinical Trial Design: EXPRESS Study for Stuttering
-
Phase: II
-
Design: 8-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study with a 1-year open-label extension.
-
Population: 132 adults with a history of stuttering since childhood.
-
Intervention: this compound (escalating doses from 0.3 mg to 0.6 mg per day) or placebo.
-
Primary Endpoints: Stuttering Severity Instrument Version 3 (SSI-3), Clinician Global Impression of Improvement (CGI-I), and change in the percentage of syllables stuttered.
The EXPRESS study showed a statistically significant benefit of this compound over placebo on multiple primary and secondary endpoints. In the double-blind phase, this compound produced an average 19.4% reduction in the percentage of syllables stuttered compared to a 5.1% reduction for placebo. During the one-year open-label extension, a 40% reduction in the percentage of syllables stuttered was observed. The most common adverse events were headache and fatigue.
Clinical Trial Workflow
References
In Vitro Binding Affinity of Pagoclone for Benzodiazepine Sites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding characteristics of Pagoclone at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor. The information is compiled from publicly available scientific literature and is intended to provide researchers and drug development professionals with a detailed understanding of this compound's interaction with its molecular target.
Quantitative Binding Affinity Data
This compound, a cyclopyrrolone derivative, demonstrates high affinity for the benzodiazepine site on GABA-A receptors. Its binding profile has been characterized in both native tissue preparations and recombinant human receptors, revealing a degree of subtype selectivity in its functional activity.
Binding Affinity in Rodent Brain Tissue
In vitro studies utilizing rat cerebrocortical membranes have established a high-affinity binding profile for this compound.
| Preparation | Radioligand | Parameter | Value (nM) | Reference |
| Rat Cerebrocortical Membranes | [³H]-Flunitrazepam | Kᵢ | 0.98 | [1] |
| Rat Cortical Membranes | [³H]-Flunitrazepam | IC₅₀ | 1.6 ± 0.2 | [1] |
Binding Affinity for Human Recombinant GABA-A Receptor Subtypes
Studies on recombinant human GABA-A receptors have provided insights into this compound's affinity for different alpha subunit-containing receptor isoforms. This compound exhibits high and roughly equivalent affinity for GABA-A receptors containing α1, α2, α3, or α5 subunits.[2][3][4]
| Receptor Subtype | Parameter | Value (nM) | Reference |
| Human Recombinant GABA-A (α1, α2, α3, or α5 containing) | Kᵢ | 0.7 - 9.1 | |
| Human Recombinant GABA-A (α1, α2, α3, or α5 containing) | EC₅₀ | 3.1 - 6.6 |
Functional Activity at GABA-A Receptor Subtypes
While this compound binds with similar affinity to several GABA-A receptor subtypes, its functional effect as a modulator of GABA activity varies depending on the alpha subunit present. This functional selectivity is a key characteristic of this compound's pharmacological profile.
| Receptor Subtype | Functional Activity | Reference |
| α1-containing | Partial Agonist | |
| α2-containing | Partial Agonist | |
| α3-containing | Full Agonist | |
| α5-containing | Partial Agonist |
Experimental Protocols
The following sections detail a representative experimental protocol for a competitive radioligand binding assay to determine the in vitro binding affinity of a test compound like this compound for the benzodiazepine site of the GABA-A receptor.
Preparation of Rat Cortical Membranes
-
Tissue Homogenization: Whole rat cerebral cortices are dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifugation: The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Membrane Pelleting: The resulting supernatant is then centrifuged at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Washing: The membrane pellet is resuspended in fresh ice-cold buffer and centrifuged again under the same conditions to wash the membranes.
-
Final Resuspension: The final pellet is resuspended in a known volume of 50 mM Tris-HCl buffer (pH 7.4) to achieve a protein concentration of approximately 1-2 mg/mL. Protein concentration is determined using a standard method such as the Bradford or BCA assay.
-
Storage: Aliquots of the membrane preparation are stored at -80°C until use.
[³H]-Flunitrazepam Competitive Binding Assay
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-Flunitrazepam (specific activity ~80 Ci/mmol) is used at a final concentration of 1 nM.
-
Test Compound: this compound is serially diluted in assay buffer to achieve a range of final concentrations (e.g., 0.01 nM to 1 µM).
-
Incubation: The assay is performed in a total volume of 500 µL in polypropylene tubes. Each tube contains:
-
100 µL of the membrane preparation (approximately 100-200 µg of protein).
-
50 µL of [³H]-Flunitrazepam.
-
50 µL of either assay buffer (for total binding), a saturating concentration of a non-radiolabeled benzodiazepine such as Diazepam (10 µM, for non-specific binding), or the test compound (this compound) at various concentrations.
-
-
Equilibrium: The tubes are incubated at 4°C for 60-90 minutes to reach binding equilibrium.
-
Termination of Incubation: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been presoaked in assay buffer.
-
Washing: The filters are immediately washed three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Measurement: The filters are placed in scintillation vials with an appropriate scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.
Data Analysis
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The data is typically fitted to a one-site or two-site binding model using software such as Prism.
-
Kᵢ Calculation: The inhibitory constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) where [L] is the concentration of the radioligand and Kᴅ is the dissociation constant of the radioligand for the receptor.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow of a competitive radioligand binding assay used to determine the binding affinity of a compound like this compound.
This compound's Interaction with GABA-A Receptor Subtypes
This diagram illustrates the interaction of this compound at the benzodiazepine binding site of different GABA-A receptor subtypes, highlighting its differential functional efficacy.
References
The Neuropharmacological Profile of Pagoclone: A Technical Guide to its Effects on Neurotransmitter Systems
Abstract: Pagoclone, a cyclopyrrolone derivative, is a selective positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Developed as a non-benzodiazepine anxiolytic, its unique pharmacological profile is characterized by a distinct pattern of subtype selectivity and functional efficacy at the GABA-A receptor complex. This technical guide provides an in-depth analysis of this compound's mechanism of action, its primary effects on the GABAergic system, and potential indirect consequences on other major neurotransmitter systems. Detailed experimental protocols for key assays and quantitative data are presented to support further research and development in this area.
Primary Mechanism of Action: The GABAergic System
This compound exerts its primary effects by acting as a positive allosteric modulator at the benzodiazepine binding site of the GABA-A receptor, which is located at the interface between α and γ subunits.[1] Unlike classical benzodiazepines, this compound demonstrates a sophisticated profile of both subtype selectivity and differential functional efficacy, which is believed to underpin its anxiolytic effects with a reduced sedative and amnestic side-effect profile.[2][3]
GABA-A Receptor Structure and Function
The GABA-A receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit, which form a central chloride (Cl⁻) ion pore.[1] The endogenous ligand, GABA, binds at the interface between α and β subunits, triggering the opening of the channel and allowing Cl⁻ influx. This hyperpolarizes the neuron, reducing its excitability and leading to central nervous system inhibition. Positive allosteric modulators like this compound bind to a different site (the benzodiazepine site) and do not open the channel directly; instead, they enhance the effect of GABA, increasing the frequency or duration of channel opening and thus potentiating GABAergic inhibition.
Binding Affinity and Subtype Selectivity
This compound binds with high affinity to human GABA-A receptors containing α1, α2, α3, or α5 subunits.[4] While specific Ki values for each subtype are not consistently available in publicly accessible literature, the affinity range is reported to be between 0.7 and 9.1 nM. This high-affinity binding is roughly equivalent across these key benzodiazepine-sensitive subtypes.
| Parameter | GABA-A Receptor Subtypes | Value (nM) | Reference |
| Binding Affinity (Ki) | α1, α2, α3, α5 | 0.7 - 9.1 |
Functional Efficacy Profile
The defining characteristic of this compound is its differential efficacy across GABA-A receptor subtypes. It acts as a full agonist at α3-containing receptors but only a partial agonist at α1, α2, and α5-containing receptors. This profile is critical to its therapeutic window. The anxiolytic effects of benzodiazepine-site modulators are primarily mediated by α2 and α3 subtypes, whereas the sedative and amnestic effects are linked to strong agonism at the α1 subtype. This compound's lower efficacy at the α1 subtype is thought to reduce the incidence of these undesirable side effects.
| Receptor Subtype | Associated Primary Effect | This compound's Functional Efficacy | Reference |
| α1βγ2 | Sedation, Amnesia | Partial Agonist | |
| α2βγ2 | Anxiolysis | Partial Agonist | |
| α3βγ2 | Anxiolysis, Myorelaxation | Full Agonist | |
| α5βγ2 | Cognition, Memory | Partial Agonist |
Effects on Other Neurotransmitter Systems (Inferred)
Direct in vivo studies measuring this compound's effect on other neurotransmitter systems are limited. However, based on the known neural circuitry and the effects of other GABA-A receptor positive allosteric modulators, potential indirect effects can be hypothesized.
Dopaminergic System
GABAergic interneurons in the ventral tegmental area (VTA) exert tonic inhibition on dopamine-releasing neurons that project to the nucleus accumbens and prefrontal cortex. By enhancing the activity of these inhibitory interneurons (which express GABA-A receptors), benzodiazepine-site agonists can "disinhibit" the dopamine neurons, leading to an increase in dopamine release. This mechanism is thought to contribute to the abuse potential of some GABAergic drugs. Given this compound's partial agonism at the relevant GABA-A receptor subtypes, it may have a less pronounced effect on dopamine release compared to full agonists like diazepam, potentially contributing to its slightly lower abuse potential as observed in some studies.
Cholinergic, Serotonergic, and Glutamatergic Systems
Systemic administration of some benzodiazepine-site agonists has been shown to decrease acetylcholine release in brain regions like the amygdala, which may be a downstream effect of enhanced local GABAergic inhibition. There is a lack of specific data for this compound. Similarly, direct evidence linking this compound to significant alterations in serotonin or glutamate systems is not available in the current body of literature. Any effects would likely be secondary to its potent modulation of the primary inhibitory system in the brain.
Key Experimental Protocols
The characterization of this compound's neuropharmacological profile relies on standard, validated methodologies in the field.
Radioligand Binding Assay
This in vitro technique is used to determine the binding affinity (Ki) of a compound for a specific receptor. It involves a competition assay where varying concentrations of the unlabeled drug (this compound) compete with a fixed concentration of a radiolabeled ligand (e.g., [³H]flunitrazepam) for binding to membranes prepared from cells expressing specific GABA-A receptor subtypes.
Methodology:
-
Membrane Preparation: Homogenize tissue (e.g., rat brain) or cultured cells expressing recombinant human GABA-A receptor subtypes (α1β2γ2, α2β2γ2, etc.) in an appropriate buffer. Centrifuge to isolate the cell membrane fraction.
-
Assay Incubation: Incubate the membrane preparation with a constant concentration of a radiolabeled benzodiazepine-site ligand (e.g., [³H]flunitrazepam) and a range of concentrations of this compound.
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters, separating the bound from the unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. Calculate the IC₅₀ (concentration that inhibits 50% of specific binding) and convert it to a Ki (inhibition constant) using the Cheng-Prusoff equation.
References
In-Depth Technical Guide: Molecular Structure and Stereochemistry of Pagoclone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pagoclone is a cyclopyrrolone derivative that acts as a selective partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor. It exhibits a distinct pharmacological profile, demonstrating anxiolytic effects with a reduced sedative and amnestic potential compared to classical benzodiazepines. This is attributed to its subtype-selective binding and functional activity. This compound possesses a single chiral center, with the (S)-enantiomer being the pharmacologically active stereoisomer. This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and analytical characterization of this compound, intended to support further research and development efforts.
Molecular Structure
This compound's molecular structure is characterized by a tricyclic isoindolinone core linked to a 7-chloro-1,8-naphthyridine moiety and a 5-methyl-2-oxohexyl side chain.
Table 1: Molecular Identifiers for this compound
| Identifier | Racemic this compound | (+)-(S)-Pagoclone |
| IUPAC Name | 2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)isoindolin-1-one | (3S)-2-(7-Chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)isoindolin-1-one |
| SMILES | CC(C)CCC(=O)CC1C2=CC=CC=C2C(=O)N1C3=NC4=C(C=C3)C=C(Cl)N=C4 | CC(C)CCC(=O)C[C@H]1C2=CC=CC=C2C(=O)N1C3=NC4=C(C=C3)C=C(Cl)N=C4 |
| InChI | InChI=1S/C23H22ClN3O2/c1-14(2)7-10-16(28)13-19-17-5-3-4-6-18(17)23(29)27(19)21-12-9-15-8-11-20(24)25-22(15)26-21/h3-6,8-9,11-12,14,19H,7,10,13H2,1-2H3 | InChI=1S/C23H22ClN3O2/c1-14(2)7-10-16(28)13-19-17-5-3-4-6-18(17)23(29)27(19)21-12-9-15-8-11-20(24)25-22(15)26-21/h3-6,8-9,11-12,14,19H,7,10,13H2,1-2H3/t19-/m0/s1 |
| InChI Key | HIUPRQPBWVEQJJ-UHFFFAOYSA-N | HIUPRQPBWVEQJJ-IBGZPJMESA-N |
| Molecular Formula | C₂₃H₂₂ClN₃O₂ | C₂₃H₂₂ClN₃O₂ |
| Molecular Weight | 407.90 g/mol | 407.90 g/mol |
| CAS Number | 133737-32-3 | Not available |
Stereochemistry
This compound possesses a single stereocenter at the C3 position of the isoindolinone ring. Consequently, it exists as a pair of enantiomers: (R)-Pagoclone and (S)-Pagoclone. The pharmacological activity of this compound is primarily associated with the (+)-(S)-enantiomer.
Pharmacological Profile
This compound is a positive allosteric modulator of the GABA-A receptor, binding to the benzodiazepine site. It exhibits partial agonist activity at α1, α2, and α5 subunit-containing receptors and full agonist activity at α3-containing receptors. This subtype selectivity is believed to underlie its anxiolytic effects with reduced sedative and amnestic properties.
Table 2: GABA-A Receptor Subtype Binding Affinity (Ki) of Racemic this compound
| Receptor Subtype | Binding Affinity (Ki) [nM] |
| α1βγ2 | 0.7 - 9.1 |
| α2βγ2 | 0.7 - 9.1 |
| α3βγ2 | 0.7 - 9.1 |
| α5βγ2 | 0.7 - 9.1 |
Experimental Protocols
Synthesis of Racemic this compound
The synthesis of racemic this compound can be achieved through a multi-step process. A general outline is provided below. For a detailed, practical protocol, refer to Stuk, Timothy L., et al. "An efficient and cost-effective synthesis of this compound." Organic process research & development 7.6 (2003): 851-855.
Enantiomeric Resolution
The resolution of racemic this compound into its individual enantiomers is crucial for studying their distinct pharmacological properties. Two primary methods have been reported:
-
Diastereomeric Crystallization: This method involves the reaction of racemic this compound with a chiral resolving agent, such as (+)-ephedrine hemihydrate, to form diastereomeric salts. These salts can then be separated by fractional crystallization due to their different solubilities. Subsequent removal of the resolving agent yields the pure enantiomers.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers.
Table 3: General Protocol for Chiral HPLC Separation of this compound Enantiomers
| Parameter | Description |
| Column | A chiral stationary phase (CSP) column is required. Polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H) are often effective for this class of compounds. |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio is optimized to achieve baseline separation. |
| Additives | Small amounts of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive may be required to improve peak shape and resolution. |
| Flow Rate | Typically in the range of 0.5 - 1.5 mL/min. |
| Detection | UV detection at a wavelength where this compound exhibits strong absorbance (e.g., 254 nm). |
| Temperature | Column temperature can be varied to optimize separation, typically between 20-40 °C. |
Structural Characterization
4.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for confirming the molecular structure of this compound.
Table 4: General Protocol for NMR Analysis of this compound
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) | Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) |
| Concentration | 5-10 mg/mL | 20-50 mg/mL |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Acquisition | Standard proton experiment | Proton-decoupled carbon experiment |
| Data Processing | Fourier transformation, phasing, baseline correction, and integration. | Fourier transformation, phasing, and baseline correction. |
Expected ¹H NMR signals would include characteristic peaks for the aromatic protons of the naphthyridine and isoindolinone rings, the aliphatic protons of the hexyl side chain, and the methine proton at the chiral center. Expected ¹³C NMR signals would correspond to all unique carbon atoms in the molecule.
4.3.2 X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive determination of the three-dimensional molecular structure and absolute stereochemistry of this compound's enantiomers.
Table 5: General Protocol for X-ray Crystallography of this compound
| Step | Description |
| Crystal Growth | Single crystals of the pure enantiomer are grown from a suitable solvent or solvent mixture by slow evaporation, vapor diffusion, or cooling. |
| Data Collection | A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected. |
| Structure Solution | The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. |
| Structure Refinement | The initial structural model is refined to improve the agreement between the calculated and observed diffraction data. |
| Absolute Configuration | For chiral molecules, the absolute configuration can be determined using anomalous dispersion effects, often by including a heavy atom in the crystal structure or using specific X-ray wavelengths. |
Conclusion
This technical guide has provided a detailed overview of the molecular structure and stereochemistry of this compound. The key to its unique pharmacological profile lies in the (S)-enantiomer and its selective interaction with different GABA-A receptor subtypes. The provided experimental outlines for synthesis, resolution, and characterization are intended to serve as a foundation for researchers in the field. Further investigation into the specific binding affinities and functional activities of the individual enantiomers is warranted to fully elucidate the therapeutic potential of this compound and to guide the development of next-generation anxiolytics with improved safety and efficacy profiles.
Preclinical Profile of Pagoclone: A Technical Guide to its Anxiolytic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pagoclone, a cyclopyrrolone derivative, has been investigated for its potential as an anxiolytic agent. Functioning as a partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor, it exhibits a distinct preclinical profile characterized by anxiolytic effects with a potentially wider therapeutic window compared to full agonists like benzodiazepines. This technical guide provides an in-depth overview of the preclinical studies on the anxiolytic effects of this compound, presenting quantitative data, detailed experimental methodologies, and a visual representation of its mechanism of action. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and neuroscience.
Introduction
Anxiety disorders represent a significant global health concern, necessitating the development of novel therapeutic agents with improved efficacy and safety profiles. This compound emerged as a promising non-benzodiazepine anxiolytic candidate due to its selective modulation of the GABA-A receptor complex. This document synthesizes the key preclinical findings that have elucidated the anxiolytic-like properties of this compound, with a focus on its receptor binding profile and its behavioral effects in established animal models of anxiety.
Mechanism of Action: GABA-A Receptor Modulation
This compound exerts its anxiolytic effects by acting as a partial agonist at the benzodiazepine binding site of the GABA-A receptor. This interaction allosterically modulates the receptor, enhancing the effect of the endogenous neurotransmitter GABA, which leads to an influx of chloride ions and subsequent hyperpolarization of the neuron, ultimately reducing neuronal excitability.
Figure 1: this compound's Mechanism of Action at the GABA-A Receptor.
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: GABA-A Receptor Subtype Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| α1β2γ2 | 0.7 - 9.1 | [1] |
| α2β2γ2 | 0.7 - 9.1 | [1] |
| α3β2γ2 | 0.7 - 9.1 | [1] |
| α5β2γ2 | 0.7 - 9.1 | [1] |
Note: this compound binds with roughly equivalent high affinity to the benzodiazepine binding site of human GABA-A receptors containing α1, α2, α3, or α5 subunits. It acts as a partial agonist at α1, α2, and α5-containing receptors and a full agonist at receptors with an α3 subunit.[1]
Table 2: Anxiolytic-like Effects of this compound in the Elevated Plus Maze (Rat)
| Dose (mg/kg, p.o.) | Time Spent in Open Arms (% of total time) | Number of Open Arm Entries | Reference |
| Vehicle | Baseline | Baseline | |
| 0.3 | Increased | Increased | |
| 1.0 | Significantly Increased | Significantly Increased | |
| 3.0 | Significantly Increased | Significantly Increased |
Note: A significant increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic-like effect. This compound produced a significant reduction in total distance traveled at all tested doses, indicating a sedative-like effect at higher anxiolytic doses.
Table 3: Anxiolytic-like Effects of this compound in the Vogel Conflict Test (Rat)
| Dose (mg/kg, p.o.) | Number of Punished Licks | Reference |
| Vehicle | Baseline | |
| 0.1 | Increased | |
| 0.33 | Significantly Increased (MED) | |
| 1.0 | Significantly Increased |
Note: The Vogel conflict test assesses the anxiolytic potential of a drug by measuring its ability to increase the number of punished responses (licks for water). The minimal effective dose (MED) for this compound in this model was reported as 0.33 mg/kg, p.o.
Table 4: Receptor Binding Profile of 5'-Hydroxy-Pagoclone (Major Metabolite)
| Receptor Subtype | Binding Affinity (Ki, nM) | Efficacy | Reference |
| α1β2γ2 | Comparable to this compound | Greater than this compound | |
| α2β2γ2 | Comparable to this compound | Comparable to this compound | |
| α3β2γ2 | Comparable to this compound | Comparable to this compound | |
| α5β2γ2 | Comparable to this compound | Comparable to this compound |
Note: In rats, 5'-hydroxy-pagoclone is a major metabolite with a receptor binding profile similar to the parent compound but with significantly greater efficacy at the α1 subtype, which may contribute to its observed sedative effects.
Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below.
Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor.
-
Two open arms and two closed arms of equal dimensions.
-
The maze is typically made of a non-reflective material.
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 60 minutes before the test.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) at a specified time (e.g., 30-60 minutes) before testing.
-
Test Initiation: Each animal is placed in the center of the maze, facing an open arm.
-
Data Collection: The animal's behavior is recorded for a 5-minute session. Key parameters measured include:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess locomotor activity).
-
-
Data Analysis: An increase in the time spent and the number of entries into the open arms is interpreted as an anxiolytic-like effect.
References
Pagoclone: A Technical Analysis of its Therapeutic Potential in Anxiety Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pagoclone, a cyclopyrrolone derivative, has been investigated as a potential therapeutic agent for anxiety disorders. As a selective partial agonist at the γ-aminobutyric acid type A (GABAA) receptor, it presents a distinct pharmacological profile compared to classical benzodiazepines. This technical guide provides an in-depth analysis of this compound's mechanism of action, preclinical and clinical data, and detailed experimental methodologies relevant to its evaluation as an anxiolytic. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Introduction
Anxiety disorders are a class of mental health conditions characterized by excessive fear and anxiety and related behavioral disturbances.[1] While benzodiazepines have long been a cornerstone of treatment, their use is often limited by side effects such as sedation, cognitive impairment, and the potential for dependence and withdrawal.[2] This has driven the search for novel anxiolytics with improved safety and tolerability profiles.
This compound emerged as a promising candidate due to its unique interaction with the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3][4] Unlike non-selective full agonists like diazepam, this compound exhibits subtype-selective partial agonism, which is hypothesized to confer anxiolytic efficacy with a reduced burden of sedative and amnestic effects. This document synthesizes the available technical data on this compound to provide a detailed overview of its therapeutic potential.
Mechanism of Action
This compound is a positive allosteric modulator of the GABAA receptor, binding to the benzodiazepine site located at the interface of the α and γ subunits. This binding enhances the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, which dampens neuronal excitability.
The key to this compound's therapeutic profile lies in its subtype selectivity and partial agonist activity. It binds with high affinity to GABAA receptors containing α1, α2, α3, and α5 subunits. However, it acts as a partial agonist at the α1, α2, and α5 subunits, which are associated with sedation and amnesia (α1) and anxiolysis (α2), and as a full agonist at the α3 subunit, which is also implicated in anxiolysis. This profile suggests that this compound can produce anxiolytic effects through its action on α2 and α3 subunits, while its partial agonism at the α1 subunit may mitigate sedative side effects.
A major metabolite of this compound in rats, 5'-hydroxythis compound, has been identified and is noteworthy for its greater efficacy at the α1 subtype compared to the parent compound, which may contribute to sedative effects observed in preclinical models at higher doses.
Figure 1: this compound's Mechanism of Action at the GABAA Receptor.
Quantitative Data
Receptor Binding Affinity
| Compound | GABAA Receptor Subtype | Binding Affinity (Ki, nM) |
| This compound | α1βxγ2 | 0.7 - 9.1 |
| α2βxγ2 | 0.7 - 9.1 | |
| α3βxγ2 | 0.7 - 9.1 | |
| α5βxγ2 | 0.7 - 9.1 | |
| 5'-hydroxythis compound | α1βxγ2 | Data not available |
| α2βxγ2 | Data not available | |
| α3βxγ2 | Data not available | |
| α5βxγ2 | Data not available |
Note: The range provided is for human recombinant receptors. Specific values for each subtype were not found in a consolidated table.
Intrinsic Efficacy
This compound's partial agonism is a key differentiator. Its intrinsic efficacy varies across the GABAA receptor subtypes.
| Compound | GABAA Receptor Subtype | Intrinsic Efficacy (% of GABA potentiation) |
| This compound | α1βxγ2 | Partial Agonist |
| α2βxγ2 | Partial Agonist | |
| α3βxγ2 | Full Agonist | |
| α5βxγ2 | Partial Agonist | |
| 5'-hydroxythis compound | α1βxγ2 | Higher than this compound |
| α2βxγ2 | Data not available | |
| α3βxγ2 | Data not available | |
| α5βxγ2 | Data not available |
Note: Precise quantitative values for the percentage of GABA potentiation were not found in the reviewed literature.
Human Pharmacokinetics
Pharmacokinetic parameters for this compound in humans have been determined in early-phase clinical trials.
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | Approximately 6 hours post-dosing |
| Maximum Concentration (Cmax) | Dose-dependent |
| Elimination Half-life (t½) | Data not available |
| Clearance (CL) | Data not available |
| Volume of Distribution (Vd) | Data not available |
Note: A comprehensive table of human pharmacokinetic parameters is not publicly available. Tmax is inferred from the timing of neuropsychological testing in a clinical study.
Preclinical Anxiolytic-like Activity
This compound has demonstrated anxiolytic-like effects in rodent models of anxiety.
| Animal Model | Species | Doses Tested (mg/kg, p.o.) | Anxiolytic-like Effect Observed |
| Elevated Plus-Maze | Rat | 0.3, 1, 3 | Significant at 3 mg/kg |
Clinical Efficacy in Panic Disorder
A clinical trial has evaluated the efficacy of this compound in patients with panic disorder.
| Study Design | N | Treatment | Duration | Primary Outcome | Result |
| Randomized, double-blind, crossover | 14 | This compound 0.1 mg t.i.d. vs. Placebo | 2 weeks per treatment period | Mean number of panic attacks | Reduction from 5.8 to 3.6 (p=0.05) with this compound vs. 4.3 with placebo (p=0.14) |
Experimental Protocols
GABAA Receptor Binding Assay (Representative Protocol)
This protocol describes a typical competitive radioligand binding assay to determine the affinity of a test compound like this compound for the GABAA receptor.
Figure 2: Workflow for a GABAA Receptor Binding Assay.
Methodology:
-
Membrane Preparation: Membranes containing GABAA receptors are prepared, typically from whole rat brains (excluding cerebellum) or from cell lines (e.g., HEK293) transfected to express specific recombinant GABAA receptor subtypes.
-
Incubation: A fixed concentration of a suitable radioligand (e.g., [3H]flunitrazepam) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a known benzodiazepine, such as diazepam.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Elevated Plus-Maze Test for Anxiolytic Activity (Representative Protocol)
The elevated plus-maze (EPM) is a widely used behavioral model to assess anxiety-like behavior in rodents and to screen for anxiolytic drugs.
Figure 3: Workflow for the Elevated Plus-Maze Test.
Methodology:
-
Apparatus: The maze is shaped like a plus sign and elevated off the ground. It typically consists of two open arms and two arms enclosed by walls. For rats, the arms are often 50 cm long and 10 cm wide.
-
Animals: Adult male rats (e.g., Wistar or Sprague-Dawley strain) are commonly used.
-
Procedure:
-
Animals are habituated to the testing room before the experiment.
-
This compound or vehicle is administered orally at specified doses.
-
After a pre-treatment period (e.g., 30-60 minutes), the rat is placed in the center of the maze, facing one of the open arms.
-
The animal is allowed to explore the maze for a set period, typically 5 minutes.
-
Behavior is recorded using a video camera and tracking software.
-
-
Data Analysis: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
Clinical Trial for Panic Disorder (Representative Protocol)
This protocol outlines the key elements of a clinical trial designed to assess the efficacy of this compound in patients with panic disorder.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, crossover design is often employed to minimize inter-individual variability.
-
Patient Population:
-
Inclusion Criteria: Patients with a primary diagnosis of Panic Disorder according to the Diagnostic and Statistical Manual of Mental Disorders (DSM), and experiencing a minimum frequency of panic attacks (e.g., at least one per week).
-
Exclusion Criteria: Comorbid psychiatric disorders that are the primary focus of treatment, substance use disorders, and certain medical conditions.
-
-
Treatment:
-
Patients are randomly assigned to receive either this compound (e.g., 0.1 mg three times daily) or a matching placebo for a fixed duration (e.g., 2 weeks).
-
Following a washout period (e.g., 1 week), patients are crossed over to the other treatment arm.
-
-
Outcome Measures:
-
Primary: The frequency of panic attacks, often recorded daily by the patient in a diary.
-
Secondary: Severity of anxiety symptoms (e.g., using the Hamilton Anxiety Rating Scale), agoraphobic avoidance, and global improvement (e.g., using the Clinical Global Impression scale).
-
-
Statistical Analysis: The primary endpoint is typically analyzed by comparing the change in panic attack frequency from baseline between the this compound and placebo treatment periods using appropriate statistical tests for crossover designs.
Discussion and Future Directions
This compound's pharmacological profile as a GABAA receptor subtype-selective partial agonist makes it a theoretically attractive candidate for the treatment of anxiety disorders. Preclinical studies and an early-phase clinical trial in panic disorder have provided preliminary evidence of its anxiolytic properties, potentially with a reduced side-effect profile compared to traditional benzodiazepines.
However, the development of this compound has not progressed to commercialization, and a number of questions remain. The available public data on its human pharmacokinetics is limited, and more comprehensive studies would be needed to fully characterize its absorption, distribution, metabolism, and excretion. Furthermore, while the initial clinical trial in panic disorder was promising, larger-scale, well-controlled studies in various anxiety disorders would be necessary to definitively establish its efficacy and safety.
The role of the 5'-hydroxythis compound metabolite, particularly its higher efficacy at the α1 GABAA receptor subtype, warrants further investigation in humans to understand its potential contribution to both therapeutic and sedative effects.
For drug development professionals, this compound serves as an important case study in the development of subtype-selective GABAA receptor modulators. Future research in this area could focus on optimizing the balance of activity at different α-subunits to further refine the anxiolytic-to-sedative ratio.
Conclusion
This compound represents a significant step in the evolution of GABAA receptor-targeted therapies for anxiety. Its mechanism as a subtype-selective partial agonist holds the promise of separating anxiolytic efficacy from the undesirable side effects of full, non-selective agonists. While its clinical development has stalled, the foundational research on this compound provides valuable insights for the ongoing quest for safer and more effective treatments for anxiety disorders. Further investigation into compounds with similar mechanisms of action is warranted.
References
- 1. Further characterization of [3H] flunitrazepam binding sites on cultured mouse astroglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]
Methodological & Application
Application Notes: Protocol for Dissolving Pagoclone in DMSO for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pagoclone is a cyclopyrrolone derivative that acts as a selective, partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] It binds with high affinity to the benzodiazepine site on GABA-A receptors containing α1, α2, α3, or α5 subunits.[3][4] Specifically, it functions as a partial agonist at α1-, α2-, and α5-containing receptors and as a full agonist at receptors with an α3 subunit.[4] This pharmacological profile contributes to its anxiolytic effects with a reduced incidence of the sedative and amnestic side effects typically associated with full benzodiazepine agonists.
For in vitro studies, this compound's hydrophobicity necessitates the use of an organic solvent for dissolution before its introduction into aqueous cell culture media. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its high solubilizing capacity for a broad range of organic compounds and its miscibility with water. This document provides a detailed protocol for the preparation, storage, and application of this compound solutions in DMSO for cell culture experiments.
Data Presentation
The following tables summarize the key quantitative data for this compound and its dissolution in DMSO.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₂ClN₃O₂ |
| Molar Mass | 407.90 g/mol |
| Appearance | Solid powder |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
|---|
| DMSO | 10 mg/mL | 24.52 mM | Ultrasonic assistance is recommended for complete dissolution. |
Table 3: Preparation Guide for this compound Stock Solutions in DMSO
| Desired Stock Concentration | Volume of DMSO for 1 mg this compound | Volume of DMSO for 5 mg this compound | Volume of DMSO for 10 mg this compound |
|---|---|---|---|
| 1 mM | 2.45 mL | 12.26 mL | 24.52 mL |
| 5 mM | 0.49 mL | 2.45 mL | 4.90 mL |
| 10 mM | 0.25 mL | 1.23 mL | 2.45 mL |
| 24.52 mM (Max) | 0.10 mL | 0.50 mL | 1.00 mL |
Table 4: Storage and Stability of this compound
| Form | Storage Temperature | Stability Period | Notes |
|---|---|---|---|
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In DMSO | -80°C | 6 months | Avoid repeated freeze-thaw cycles. |
| | -20°C | 1 month | Efficacy should be re-examined if stored for longer. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions.
Materials and Equipment:
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Analytical balance (located in a chemical fume hood if toxicity is a concern)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath
Methodology:
-
Safety First: Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. DMSO can facilitate the absorption of chemicals through the skin.
-
Weighing this compound: Tare a sterile microcentrifuge tube or vial on the analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 1 mg).
-
Adding DMSO: Using a calibrated micropipette, add the calculated volume of sterile DMSO to the vial containing the this compound powder. For 1 mg of this compound to make a 10 mM solution, add 245 µL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Ultrasonication: To ensure complete dissolution, place the vial in an ultrasonic water bath for 10-15 minutes or until the solution is clear and free of visible particulates.
-
Sterilization (Optional): As DMSO is bactericidal, filtration of a 100% DMSO stock is often unnecessary. If required for a specific application, use a 0.22 µm PTFE syringe filter. Be aware that this may lead to a loss of the compound due to membrane binding.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the DMSO stock solution into the cell culture medium for treating cells.
Materials and Equipment:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated micropipettes and sterile tips
Methodology:
-
Determine Final Concentration: Decide on the final concentration(s) of this compound required for the experiment (e.g., 1 µM, 10 µM, 100 µM).
-
Maintain Low DMSO Concentration: It is critical to ensure the final concentration of DMSO in the cell culture wells does not exceed a level toxic to the specific cell line. A final concentration of <0.5% is generally well-tolerated by most cell lines, with ≤0.1% being the recommended target to minimize off-target effects.
-
Serial Dilution (Recommended): To avoid precipitation and ensure accuracy, perform serial dilutions.
-
Intermediate Dilution (Optional but recommended): First, dilute the 10 mM stock solution in pre-warmed culture medium to create an intermediate stock (e.g., 100 µM). For example, add 10 µL of the 10 mM stock to 990 µL of medium.
-
Final Dilution: Add the appropriate volume of the intermediate or primary stock solution to the final volume of the culture medium. For example, to achieve a 1 µM final concentration from a 100 µM intermediate stock, add 10 µL to 990 µL of medium.
-
-
Mixing Technique: When adding the DMSO stock to the aqueous medium, add it dropwise while gently swirling or vortexing the medium. This helps prevent the compound from precipitating out of the solution.
-
Prepare Vehicle Control: A vehicle control is essential for every experiment. Prepare a mock treatment solution containing the same final concentration of DMSO as the highest concentration used for this compound treatment. For example, if the highest this compound concentration results in 0.1% DMSO, the vehicle control will be the culture medium with 0.1% DMSO.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the prepared this compound working solutions or the vehicle control solution.
-
Incubation: Incubate the cells for the desired experimental duration.
Visualizations
Caption: this compound's mechanism as a partial agonist at the GABA-A receptor.
Caption: Workflow for preparing and applying this compound in cell culture.
References
Application Notes and Protocols for Administering Pagoclone in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Pagoclone, a GABAA receptor partial agonist, in rodent behavioral studies. This document includes detailed experimental protocols, quantitative data summaries, and visualizations to aid in the design and execution of preclinical research investigating the anxiolytic and cognitive effects of this compound.
Overview of this compound
This compound is a cyclopyrrolone derivative that acts as a partial agonist at the benzodiazepine site of the γ-aminobutyric acid type A (GABAA) receptor. It exhibits a distinct pharmacological profile, suggesting potential anxiolytic effects with a reduced sedative and amnestic side-effect profile compared to full benzodiazepine agonists. A critical consideration in rodent studies is the metabolism of this compound to 5'-hydroxy this compound, a major metabolite found at significantly higher concentrations in the brain than the parent compound. This metabolite also possesses anxiolytic and sedative properties and is believed to mediate a significant portion of the observed pharmacological effects in rats.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the behavioral effects of this compound in rodents.
Table 1: Effects of this compound in the Elevated Plus Maze (EPM) in Rats
| Species | Strain | Sex | Dose (mg/kg, p.o.) | Administration Time | Key Findings |
| Rat | Sprague-Dawley | Male | 0.3 | 30 min before test | No significant effect on open arm time or entries. Significant reduction in total distance traveled, indicating sedation.[1] |
| Rat | Sprague-Dawley | Male | 1.0 | 30 min before test | No significant effect on open arm time or entries. Significant reduction in total distance traveled, indicating sedation.[1] |
| Rat | Sprague-Dawley | Male | 3.0 | 30 min before test | Significant increase in the percentage of time spent in the open arms and the number of open arm entries, indicative of an anxiolytic-like effect. Significant reduction in total distance traveled.[1] |
Note: Data for mice is currently limited in the published literature. Researchers should consider these rat dosages as a starting point for dose-response studies in mice.
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[2][3] The test is based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Materials:
-
Elevated plus maze apparatus (for rats or mice)
-
Video tracking system and software
-
This compound solution
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Administration supplies (e.g., oral gavage needles, syringes)
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) via gavage 30 minutes before testing.
-
Testing:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using the video tracking system.
-
-
Data Analysis:
-
Time spent in the open arms and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled.
-
Anxiolytic-like effects are indicated by an increase in the time spent in and/or entries into the open arms.
-
Workflow for Elevated Plus Maze Experiment
Light-Dark Box Test
This test is also used to assess anxiety-like behavior by measuring the conflict between the tendency of mice to explore a novel environment and their aversion to a brightly lit area.
Materials:
-
Light-dark box apparatus
-
Video tracking system and software
-
This compound solution
-
Vehicle solution
-
Administration supplies
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 30 minutes prior to testing.
-
Drug Administration: Administer this compound or vehicle at the desired dose and time before the test.
-
Testing:
-
Place the mouse in the center of the light compartment.
-
Allow the animal to freely explore the apparatus for 10 minutes.
-
Record the session with the video tracking system.
-
-
Data Analysis:
-
Time spent in the light and dark compartments.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
Anxiolytic-like effects are indicated by an increase in the time spent in the light compartment and the number of transitions.
-
Novel Object Recognition (NOR) Test
The NOR test is used to evaluate learning and memory, specifically recognition memory, in rodents.
Materials:
-
Open field arena
-
Two sets of identical objects and one novel object
-
Video tracking system and software
-
This compound solution
-
Vehicle solution
-
Administration supplies
Procedure:
-
Habituation:
-
Day 1: Allow each mouse to explore the empty open field arena for 5-10 minutes.
-
-
Training (Familiarization) Phase:
-
Day 2: Place two identical objects in the arena.
-
Administer this compound or vehicle at a predetermined time before this phase.
-
Place the mouse in the arena and allow it to explore the objects for 5-10 minutes.
-
-
Testing Phase:
-
After a retention interval (e.g., 1 to 24 hours), replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring each object (familiar vs. novel).
-
-
Data Analysis:
-
Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher discrimination index indicates better recognition memory.
-
Fear Conditioning Test
This test assesses fear-based learning and memory.
Materials:
-
Fear conditioning chamber with a grid floor for foot shocks, a speaker for auditory cues, and a light source.
-
Video camera and software to measure freezing behavior.
-
This compound solution
-
Vehicle solution
-
Administration supplies
Procedure:
-
Conditioning (Day 1):
-
Place the mouse in the conditioning chamber and allow for a habituation period (e.g., 2 minutes).
-
Present a neutral conditioned stimulus (CS), such as a tone, for a set duration (e.g., 30 seconds).
-
At the end of the CS, deliver a mild foot shock (unconditioned stimulus, US), for example, 0.5 mA for 2 seconds.
-
Repeat the CS-US pairing for a set number of trials with an inter-trial interval.
-
-
Contextual Fear Testing (Day 2):
-
Administer this compound or vehicle prior to testing.
-
Place the mouse back into the same conditioning chamber (the context).
-
Record the amount of time the mouse spends freezing over a period of, for instance, 5 minutes. No CS or US is presented.
-
-
Cued Fear Testing (Day 3):
-
Administer this compound or vehicle prior to testing.
-
Place the mouse in a novel context (different chamber with altered cues).
-
After a baseline period, present the CS (the tone) without the US.
-
Record the amount of freezing behavior during the CS presentation.
-
-
Data Analysis:
-
Percentage of time spent freezing in the context test and during the cue presentation in the cued test.
-
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action at the GABAA Receptor
This compound acts as a partial agonist at the benzodiazepine binding site on the GABAA receptor. This binding allosterically modulates the receptor, increasing the affinity of GABA for its binding site. This leads to an increased frequency of chloride (Cl-) channel opening, resulting in an influx of Cl- ions into the neuron. The increased intracellular Cl- concentration hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.
Signaling Pathway of this compound at the GABAA Receptor
General Experimental Workflow for Behavioral Studies
The following diagram illustrates a general workflow for conducting rodent behavioral studies with this compound.
General Experimental Workflow
References
- 1. A contextual fear conditioning paradigm in head-fixed mice exploring virtual reality [elifesciences.org]
- 2. A Novel Pavlovian Fear Conditioning Paradigm to Study Freezing and Flight Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pagoclone Dosage Calculations for Mouse Models of Anxiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pagoclone is a cyclopyrrolone derivative that acts as a partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor. It exhibits a degree of selectivity for α2 and α3 subunit-containing receptors, which are thought to mediate the anxiolytic effects of benzodiazepines, with lower efficacy at the α1 subunit associated with sedation. This profile suggests that this compound may have anxiolytic properties with a reduced sedative side-effect profile compared to full agonists. While preclinical studies have investigated its anxiolytic potential, specific data on its use in mouse models of anxiety are limited in the publicly available literature. These application notes provide a summary of available data, primarily from rat studies, and present detailed protocols for conducting anxiety-related behavioral assays in mice with this compound, emphasizing the need for dose-finding studies.
Data Presentation
Disclaimer: The following quantitative data is derived from studies conducted in rats. Dosages may not be directly translatable to mouse models and should be used as a starting point for dose-range finding studies.
| Species | Assay | Route of Administration | Effective Anxiolytic Dose | Sedative Effects Observed | Reference |
| Rat | Elevated Plus Maze | Oral (p.o.) | 3 mg/kg | Yes (at 0.3, 1, and 3 mg/kg) | [1] |
| Rat | Vogel Conflict Test | Oral (p.o.) | MED = 0.1 mg/kg | - | - |
MED: Minimal Effective Dose
Mechanism of Action: GABA-A Receptor Signaling
This compound exerts its effects by modulating the GABA-A receptor, a ligand-gated ion channel.
Experimental Protocols
General Considerations for Administration
-
Vehicle Selection: The choice of vehicle is critical for drug solubility and animal welfare. Common vehicles for oral (p.o.) administration include water, 0.9% saline, or a suspension in 0.5% methylcellulose or carboxymethylcellulose (CMC). For intraperitoneal (i.p.) injection, sterile 0.9% saline is most common. If solubility is an issue, a small percentage of a solubilizing agent like DMSO (e.g., up to 10%) with or without a surfactant like Tween 80 can be used, but potential vehicle effects on behavior must be controlled for.
-
Acclimation: Animals should be acclimated to the experimental room for at least one hour before testing.
-
Handling: Gentle handling is crucial to minimize stress, which can be a confounding factor in anxiety studies.
Protocol 1: Elevated Plus Maze (EPM)
The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Experimental Workflow
Materials:
-
Elevated plus maze apparatus for mice.
-
Video recording and analysis software.
-
This compound.
-
Appropriate vehicle.
-
Syringes and needles for administration.
Procedure:
-
Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle. Further dilute to the final desired concentrations for injection.
-
Animal Groups: Randomly assign mice to treatment groups (e.g., vehicle control, and at least three doses of this compound).
-
Administration:
-
Oral (p.o.) Gavage: Administer the this compound solution or suspension directly into the stomach using a gavage needle. A typical volume for mice is 5-10 mL/kg. Testing should occur approximately 60 minutes post-administration.
-
Intraperitoneal (i.p.) Injection: Inject the this compound solution into the peritoneal cavity. A typical volume for mice is 10 mL/kg. Testing should occur approximately 30 minutes post-injection.
-
-
Behavioral Testing:
-
Place the mouse in the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Score the video for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess for locomotor effects).
-
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle control group, without a significant change in total distance traveled.
-
Protocol 2: Light-Dark Box Test
This test is based on the innate aversion of mice to brightly illuminated areas and their preference for dark, enclosed spaces.
Experimental Workflow
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Pagoclone
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Pagoclone in pharmaceutical formulations and biological matrices. This compound is an anxiolytic drug from the cyclopyrrolone family.[1][2][3] The developed method is designed to be simple, accurate, and precise, making it suitable for routine quality control and research applications. The method utilizes a C18 column with UV detection, providing a reliable and robust analytical solution.
Introduction
This compound is a non-benzodiazepine anxiolytic agent that acts as a partial agonist at the GABA-A receptor.[2][4] As with any pharmaceutical compound, a validated analytical method is crucial for ensuring product quality, determining pharmacokinetic profiles, and supporting stability studies. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy. This document provides a comprehensive protocol for the HPLC analysis of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for method development, particularly for selecting the appropriate solvent, column, and mobile phase.
| Property | Value | Source |
| Molecular Formula | C23H22ClN3O2 | |
| Molecular Weight | 407.9 g/mol | |
| logP | 4.6 | |
| Water Solubility | 0.00655 mg/mL | |
| pKa (Strongest Basic) | -2.6 |
Table 1: Physicochemical Properties of this compound
Experimental Protocol
Instrumentation and Chromatographic Conditions
The proposed HPLC method utilizes a standard reverse-phase setup. The detailed chromatographic conditions are summarized in Table 2.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm |
| Run Time | 10 minutes |
Table 2: Optimized Chromatographic Conditions
Reagents and Standards
-
This compound reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Formic acid (ACS grade)
-
Water (HPLC grade)
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of acetonitrile and sonicate for 15 minutes to dissolve the active ingredient.
-
Dilute to volume with acetonitrile and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
To 500 µL of plasma sample, add 1 mL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
Method Validation
The proposed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in Table 3.
| Parameter | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of this compound. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2%. |
| Accuracy (% Recovery) | 98.0% to 102.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | RSD ≤ 2% after minor changes in method parameters (e.g., flow rate, mobile phase composition, temperature). |
Table 3: Method Validation Parameters
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The proposed RP-HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound in both pharmaceutical and biological samples. The method is designed to be robust and should be validated to ensure its suitability for its intended application. This application note serves as a starting point for researchers, scientists, and drug development professionals working with this compound.
References
Application Notes and Protocols: In Vivo Microdialysis with Pagoclone Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pagoclone is a cyclopyrrolone derivative that acts as a partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] It exhibits high affinity for the benzodiazepine binding site on the GABA-A receptor and functions as a partial agonist at α1-, α2-, and α5-containing receptors, while acting as a full agonist at α3-containing receptors.[1] In preclinical studies, this compound has demonstrated anxiolytic-like effects.[1] Notably, in rats, this compound is metabolized to 5'-hydroxy this compound, which is found at significantly higher concentrations in the brain and also possesses pharmacological activity, particularly a greater efficacy at the α1 subtype compared to the parent compound.
In vivo microdialysis is a powerful technique for monitoring the levels of endogenous neurotransmitters and xenobiotics in the extracellular fluid of specific brain regions in awake, freely moving animals. This methodology is invaluable for elucidating the neurochemical effects of pharmacological agents like this compound. By implanting a microdialysis probe into a target brain area, researchers can collect dialysate samples for subsequent analysis, providing real-time insights into drug-induced changes in neurotransmission.
These application notes provide a detailed protocol for conducting an in vivo microdialysis study to investigate the effects of this compound administration on neurotransmitter levels in the rat brain.
Data Presentation
This compound and Metabolite Binding Affinities
The following table summarizes the binding affinities of this compound and its major metabolite, 5'-hydroxy this compound, for different human recombinant GABA-A receptor subtypes.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |
| This compound | α1β3γ2 | 0.7 |
| α2β3γ2 | 9.1 | |
| α3β3γ2 | 1.8 | |
| α5β3γ2 | 1.2 | |
| 5'-hydroxy this compound | α1β3γ2 | 1.5 |
| α2β3γ2 | 15 | |
| α3β3γ2 | 4.3 | |
| α5β3γ2 | 2.5 | |
| Data sourced from Neuropharmacology, 2006. |
Hypothetical Effects of this compound on Extracellular Neurotransmitter Levels
| Time Post-Administration (min) | This compound Dose (mg/kg) | % Change in Extracellular GABA | % Change in Extracellular Glutamate | % Change in Extracellular Dopamine | % Change in Extracellular Serotonin |
| 20 | 1.0 | 120 ± 15 | 85 ± 10 | 105 ± 8 | 102 ± 7 |
| 40 | 1.0 | 150 ± 20 | 70 ± 12 | 110 ± 10 | 108 ± 9 |
| 60 | 1.0 | 145 ± 18 | 75 ± 11 | 108 ± 9 | 105 ± 8 |
| 80 | 1.0 | 130 ± 16 | 80 ± 10 | 103 ± 7 | 101 ± 6 |
| 20 | 3.0 | 180 ± 25 | 60 ± 9 | 125 ± 15 | 115 ± 12 |
| 40 | 3.0 | 220 ± 30 | 50 ± 8 | 130 ± 18 | 120 ± 14 |
| 60 | 3.0 | 210 ± 28 | 55 ± 9 | 128 ± 16 | 118 ± 13 |
| 80 | 3.0 | 190 ± 26 | 65 ± 10 | 115 ± 12 | 110 ± 10 |
| This data is illustrative and intended to represent the expected pharmacological effects of a GABA-A partial agonist. Actual results may vary. |
Experimental Protocols
This section details the methodology for an in vivo microdialysis study to assess the effects of this compound on neurotransmitter levels in the rat brain.
Animal Model
-
Species: Male Sprague-Dawley rats (250-300g)
-
Housing: Individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are provided ad libitum.
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to surgery. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Stereotaxic Surgery for Guide Cannula Implantation
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).
-
Stereotaxic Placement: Secure the anesthetized rat in a stereotaxic frame.
-
Surgical Preparation: Shave the scalp and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.
-
Craniotomy: Drill a small burr hole over the target brain region (e.g., prefrontal cortex, hippocampus, or nucleus accumbens). Stereotaxic coordinates should be determined from a reliable rat brain atlas.
-
Guide Cannula Implantation: Slowly lower a guide cannula to a position just dorsal to the target region.
-
Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.
-
Post-operative Care: Administer analgesics and allow the animal to recover for at least 7 days before the microdialysis experiment.
In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (with a suitable membrane length for the target structure) through the guide cannula into the brain region of interest.
-
Perfusion: Connect the probe inlet to a syringe pump and the outlet to a fraction collector. Perfuse the probe with artificial cerebrospinal fluid (aCSF; composition in mM: 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.0 MgCl₂, pH 7.4) at a constant flow rate of 1-2 µL/min.
-
Equilibration: Allow the system to equilibrate for at least 2 hours to establish a stable baseline of neurotransmitter levels.
-
Baseline Sample Collection: Collect at least three to four baseline dialysate samples at 20-minute intervals.
-
This compound Administration: Administer this compound (dissolved in an appropriate vehicle) systemically (e.g., via intraperitoneal injection) at the desired doses.
-
Post-administration Sample Collection: Continue to collect dialysate samples at 20-minute intervals for at least 3-4 hours following drug administration.
-
Sample Storage: Immediately freeze the collected dialysate samples on dry ice and store them at -80°C until analysis.
Neurotransmitter Analysis
-
Technique: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive method for the simultaneous quantification of monoamines (dopamine, serotonin) and their metabolites. For GABA analysis, pre-column derivatization is required as GABA is not electroactive.
-
Instrumentation: An HPLC system equipped with a refrigerated autosampler, a C18 reverse-phase column, and an electrochemical detector.
-
Quantification: Neurotransmitter concentrations in the dialysate samples are quantified by comparing the peak areas to those of standard solutions of known concentrations.
Mandatory Visualizations
Signaling Pathway
References
Application Notes and Protocols for Measuring Pagoclone Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pagoclone is a cyclopyrrolone derivative that acts as a partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor. It exhibits subtype selectivity, binding with high affinity to the benzodiazepine site on GABA-A receptors containing α1, α2, α3, and α5 subunits.[1][2][3] Notably, this compound functions as a partial agonist at α1, α2, and α5-containing receptors, while acting as a full agonist at receptors with an α3 subunit.[3] This pharmacological profile suggests potential anxiolytic effects with a reduced sedative and amnestic side-effect profile compared to non-selective full agonists.[2]
These application notes provide detailed protocols for various cell-based assays to characterize the efficacy and subtype selectivity of this compound and other GABA-A receptor modulators. The described methods include radioligand binding assays, fluorescence-based membrane potential assays (FLIPR), and electrophysiological recordings (whole-cell patch-clamp).
GABA-A Receptor Signaling Pathway
GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. The binding of GABA to its receptor results in the opening of an integral chloride ion channel, leading to an influx of Cl- ions. This hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. This compound and other benzodiazepine-site modulators bind to an allosteric site on the receptor, enhancing the effect of GABA.
Radioligand Binding Assay
Principle: This assay measures the affinity of a test compound (this compound) for the benzodiazepine binding site on the GABA-A receptor by assessing its ability to compete with a radiolabeled ligand (e.g., [³H]Flumazenil or [³H]Flunitrazepam) for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.
Experimental Workflow
Protocol: Competitive Radioligand Binding Assay for this compound
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably or transiently expressing the desired GABA-A receptor subtype combination (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).
-
Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of 100-200 µg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).
-
50 µL of [³H]Flumazenil (final concentration ~1-2 nM).
-
50 µL of this compound dilution series (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding.
-
For non-specific binding, add 50 µL of a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM Diazepam).
-
-
Initiate the reaction by adding 50 µL of the membrane preparation to each well.
-
Incubate for 60-90 minutes at 4°C.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through GF/B glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with 5 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Quantitative Data
| Compound | Receptor Subtype | Ki (nM) |
| This compound | α1β3γ2 | 7.9 |
| α2β3γ2 | 1.3 | |
| α3β3γ2 | 0.7 | |
| α5β3γ2 | 9.1 | |
| Diazepam | α1β2γ2 | 1.53 |
Note: Data for this compound is from a study using human recombinant GABA-A receptors. Diazepam data is from a study using rat cortical membranes.
FLIPR Membrane Potential Assay
Principle: This is a fluorescence-based functional assay that measures changes in cell membrane potential. Cells expressing GABA-A receptors are loaded with a voltage-sensitive fluorescent dye. Activation of the GABA-A receptor by an agonist leads to Cl- influx and hyperpolarization of the cell membrane, which is detected as a change in fluorescence intensity by a Fluorometric Imaging Plate Reader (FLIPR). Positive allosteric modulators like this compound will potentiate the GABA-induced fluorescence change.
Experimental Workflow
Protocol: FLIPR Assay for this compound Efficacy
-
Cell Culture:
-
Plate HEK293 cells stably expressing the desired GABA-A receptor subtype in black-walled, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit).
-
Remove the culture medium from the cell plates and add the dye solution to each well.
-
Incubate for 30-60 minutes at 37°C, 5% CO₂.
-
-
Assay Procedure:
-
Prepare a compound plate containing this compound at various concentrations and a control compound (e.g., Diazepam).
-
Prepare an agonist plate containing GABA at a concentration that elicits a submaximal response (e.g., EC₂₀ to EC₅₀).
-
Place the cell plate, compound plate, and agonist plate into the FLIPR instrument.
-
The instrument will first add the compounds from the compound plate to the cell plate and incubate for a defined period (e.g., 3-5 minutes).
-
The instrument will then add GABA from the agonist plate to the cell plate and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in membrane potential.
-
To determine the efficacy of this compound as a positive allosteric modulator, calculate the percentage potentiation of the GABA response in the presence of this compound compared to the GABA response alone.
-
To determine the potency, plot the percentage potentiation against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to obtain the EC₅₀ value.
-
Quantitative Data
| Compound | Receptor Subtype | Assay Parameter | Value |
| GABA | α1β2γ2 | EC₅₀ | ~1-10 µM |
| Diazepam | α1β2γ2 | EC₅₀ (Potentiation) | ~10-100 nM |
| This compound | α1/α2/α3/α5 | Efficacy | Partial agonist (α1, α2, α5), Full agonist (α3) |
Whole-Cell Patch-Clamp Electrophysiology
Principle: This "gold standard" technique directly measures the ion flow through GABA-A receptors in a single cell. A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to gain electrical access to the whole cell. The membrane potential is "clamped" at a set voltage, and the current flowing through the ion channels is recorded. This compound's effect is measured as a potentiation of the GABA-evoked chloride current.
Experimental Workflow
Protocol: Whole-Cell Patch-Clamp Recording of this compound Activity
-
Cell Preparation:
-
Plate HEK293 cells expressing the desired GABA-A receptor subtype onto glass coverslips 24-48 hours before the experiment.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with CsOH).
-
-
Recording:
-
Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with external solution.
-
Using a micromanipulator, approach a cell with a glass micropipette (resistance 3-5 MΩ) filled with internal solution.
-
Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch and establish the whole-cell configuration.
-
Clamp the membrane potential at -60 mV.
-
Apply a low concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound and record the potentiated current.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Calculate the percentage potentiation of the current by this compound.
-
Construct a dose-response curve by plotting the percentage potentiation against the this compound concentration to determine the EC₅₀.
-
Quantitative Data
| Compound | Receptor Subtype | Assay Parameter | Value |
| GABA | α1β3γ2 | EC₅₀ | 2.87 ± 0.24 µM |
| Diazepam | α1β2γ2 | % Potentiation | Concentration-dependent increase |
| This compound | α1, α2, α5 | Efficacy | Partial agonist |
| This compound | α3 | Efficacy | Full agonist |
Summary
The cell-based assays described provide a comprehensive toolkit for characterizing the efficacy and subtype selectivity of this compound. Radioligand binding assays are essential for determining the affinity of this compound for different GABA-A receptor subtypes. Functional assays, such as the FLIPR membrane potential assay and whole-cell patch-clamp electrophysiology, are crucial for quantifying the efficacy of this compound as a positive allosteric modulator. By employing these methods with cell lines expressing specific GABA-A receptor subunit combinations, a detailed pharmacological profile of this compound can be established, providing valuable insights for drug development and research.
References
Application Notes and Protocols for Studying GABAergic Neurotransmission with Pagoclone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pagoclone is a cyclopyrrolone derivative that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. It is classified as a non-benzodiazepine anxiolytic. This compound exhibits a unique pharmacological profile, acting as a partial agonist at GABA-A receptors containing α1, α2, and α5 subunits, and as a full agonist at receptors with an α3 subunit.[1] This subtype selectivity is thought to contribute to its anxiolytic effects with a reduced incidence of the sedative and amnestic side effects commonly associated with classical benzodiazepines.[1] These properties make this compound a valuable research tool for investigating the nuanced roles of different GABA-A receptor subtypes in mediating anxiety, sedation, and other neurological processes.
This document provides detailed application notes and experimental protocols for utilizing this compound to study GABAergic neurotransmission.
Data Presentation: this compound's Interaction with GABA-A Receptor Subtypes
The following table summarizes the known quantitative data for this compound's binding affinity and functional efficacy at various human GABA-A receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) | Functional Efficacy | Reference |
| α1β2γ2 | 0.7 - 9.1 nM (range for α1, α2, α3, α5) | Partial Agonist | [1] |
| α2β2γ2 | 0.7 - 9.1 nM (range for α1, α2, α3, α5) | Partial Agonist | [1] |
| α3β2γ2 | 0.7 - 9.1 nM (range for α1, α2, α3, α5) | Full Agonist | [1] |
| α5β2γ2 | 0.7 - 9.1 nM (range for α1, α2, α3, α5) | Partial Agonist |
Signaling Pathway and Experimental Workflow
GABAergic Synaptic Transmission Modulated by this compound
Caption: this compound's modulation of GABAergic neurotransmission.
Experimental Workflow for Characterizing this compound
Caption: Workflow for characterizing this compound's effects.
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the benzodiazepine site on the GABA-A receptor using [³H]flumazenil as the radioligand.
Materials:
-
Radioligand: [³H]flumazenil
-
Competitor: this compound
-
Non-specific Binding Control: Clonazepam (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Receptor Source: Rat cortical membranes or cell lines expressing specific GABA-A receptor subtypes
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and cocktail
-
Filtration apparatus and scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex in 10 volumes of ice-cold assay buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation three times.
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration. Store at -80°C.
-
-
Binding Assay:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes, [³H]flumazenil (final concentration ~1 nM), and assay buffer.
-
Competition: Receptor membranes, [³H]flumazenil, and varying concentrations of this compound.
-
Non-specific Binding (NSB): Receptor membranes, [³H]flumazenil, and 10 µM clonazepam.
-
-
Initiate the reaction by adding the membrane preparation.
-
Incubate at 4°C for 60 minutes.
-
-
Termination and Filtration:
-
Terminate the incubation by rapid filtration through pre-soaked glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Quantification and Data Analysis:
-
Place filters in scintillation vials with scintillation cocktail.
-
Measure radioactivity using a scintillation counter.
-
Calculate specific binding: Total Binding - NSB.
-
Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific [³H]flumazenil binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for measuring the modulatory effect of this compound on GABA-induced chloride currents in cultured neurons or cells expressing specific GABA-A receptor subtypes.
Materials:
-
Cultured neurons or transfected HEK293 cells
-
External Solution (ECS): (in mM) 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose; pH 7.4
-
Internal Solution (ICS): (in mM) 140 CsCl, 1 CaCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH 7.2
-
GABA stock solution
-
This compound stock solution
-
Patch-clamp amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass pipettes (3-7 MΩ resistance)
Procedure:
-
Cell Preparation:
-
Plate cells on coverslips suitable for microscopy and recording.
-
Mount the coverslip in the recording chamber and perfuse with ECS.
-
-
Pipette Preparation and Sealing:
-
Pull glass pipettes and fill with ICS.
-
Approach a cell with the pipette while applying positive pressure.
-
Upon contact with the cell membrane, release pressure to form a high-resistance (GΩ) seal.
-
-
Whole-Cell Configuration:
-
Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Recording GABA-Induced Currents:
-
Establish a stable baseline current.
-
Apply a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a control current.
-
After washout, co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the potentiation of the GABA-induced current by this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced currents in the absence and presence of this compound.
-
Calculate the percentage potentiation for each this compound concentration.
-
Plot the concentration-response curve and determine the EC₅₀ value for this compound's potentiation effect.
-
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents and to evaluate the anxiolytic effects of pharmacological agents.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms)
-
Video tracking system
-
Rodents (mice or rats)
-
This compound solution and vehicle control
Procedure:
-
Habituation:
-
Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
-
Drug Administration:
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal) at a predetermined time before testing (e.g., 30 minutes).
-
-
Testing:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using the video tracking system.
-
-
Data Collection and Analysis:
-
Measure the following parameters:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic effect.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test).
-
Conclusion
This compound's distinct profile as a subtype-selective partial/full agonist at GABA-A receptors makes it an invaluable tool for dissecting the complex contributions of different receptor subtypes to GABAergic neurotransmission and behavior. The protocols outlined in this document provide a comprehensive framework for researchers to investigate the binding, functional, and behavioral effects of this compound, thereby advancing our understanding of the GABAergic system and its role in health and disease.
References
Application of Pagoclone in stuttering research models
Introduction
Pagoclone is a novel, non-benzodiazepine cyclopyrrolone that functions as a selective, partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Originally developed as an anxiolytic, it was investigated as a potential pharmacotherapy for Persistent Developmental Stuttering (PDS) due to observations of improved speech fluency in patients during anxiety trials.[3] Stuttering is a neurodevelopmental disorder characterized by disruptions in the flow of speech, for which no pharmacological treatments are currently FDA-approved.[4][5] Research into this compound for stuttering has provided valuable insights into the role of the GABAergic system in speech motor control. These notes summarize the key findings, mechanism of action, and protocols from pivotal clinical studies.
Mechanism of Action
The precise mechanism by which this compound may reduce stuttering is not fully elucidated, but it is hypothesized to involve the modulation of neural circuits implicated in speech production. Stuttering is associated with hyperactivity in the brain's dopamine system. This compound is believed to enhance the activity of GABA, the primary inhibitory neurotransmitter in the brain, which may in turn modulate and reduce the excessive dopamine activity observed in individuals who stutter.
This compound exhibits selectivity for specific GABA-A receptor subtypes. It acts primarily as a partial agonist at the α2 and α3 subtypes, which are associated with anxiolytic effects, while having lower efficacy at the α1 subtype, which is linked to sedation and amnesia. This selective action suggests a targeted therapeutic effect with a potentially favorable side-effect profile compared to non-selective GABA agonists like benzodiazepines.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound and Clinical Trials | Stuttering Foundation: A Nonprofit Organization Helping Those Who Stutter [stutteringhelp.org]
- 3. Pagloclone drug trial: update | STAMMA [stamma.org]
- 4. Exploratory randomized clinical study of this compound in persistent developmental stuttering: the EXamining this compound for peRsistent dEvelopmental Stuttering Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and Clinical Trials | Stuttering Foundation: A Nonprofit Organization Helping Those Who Stutter [stutteringhelp.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Pagoclone Solubility for In Vivo Research
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance and troubleshooting for challenges related to the solubility of pagoclone in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo experiments?
A1: this compound is a selective partial agonist for the GABA-A receptor, showing potential as an anxiolytic agent.[1][2] However, it is a poorly water-soluble compound, which can lead to challenges in preparing formulations suitable for in vivo administration, potentially affecting bioavailability and experimental reproducibility.[2]
Q2: What are the recommended solvents for dissolving this compound?
A2: Based on available data, dimethyl sulfoxide (DMSO) is an effective solvent for this compound. For in vivo studies, co-solvent systems are typically necessary to ensure biocompatibility.
Q3: Can you provide a summary of this compound's solubility in common laboratory solvents?
A3: Yes, the table below summarizes the known solubility of this compound in various solvents.
Data Presentation: this compound Solubility
| Solvent | Solubility (mg/mL) | Formulation Type | Reference |
| Dimethyl sulfoxide (DMSO) | 10 | In Vitro Stock Solution | [3] |
| Ethanol | 30 | In Vitro Stock Solution | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1 | In Vivo Suspended Solution | |
| 10% DMSO, 90% Corn Oil | ≥ 1 | In Vivo Clear Solution | |
| Water | 0.00655 | - |
Troubleshooting Guides
This section addresses common issues encountered during the preparation and administration of this compound formulations for in vivo experiments.
Issue 1: Precipitation of this compound Upon Dilution of DMSO Stock Solution
-
Question: My this compound precipitates out of solution when I dilute my DMSO stock with an aqueous buffer for my experiment. How can I prevent this?
-
Answer: This is a common challenge with poorly soluble compounds. Here are several strategies to address this:
-
Use a Co-solvent System: Instead of diluting directly into an aqueous buffer, use a co-solvent system designed for in vivo use. Formulations containing PEG300 and a surfactant like Tween-80 can help maintain solubility.
-
Optimize the Formulation: The ratio of solvents is critical. The recommended in vivo suspension formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) is a good starting point.
-
Sonication: After adding each solvent, brief sonication can help to create a more stable and uniform suspension.
-
Prepare Fresh: Prepare the formulation immediately before administration to minimize the time for potential precipitation.
-
Issue 2: Phase Separation in DMSO and Corn Oil Formulation
-
Question: I'm trying to prepare a this compound solution in 10% DMSO and 90% corn oil, but the two solvents are not mixing well. What should I do?
-
Answer: DMSO and corn oil are immiscible and will form an emulsion rather than a true solution. To ensure a homogenous dose:
-
Vortex Vigorously: Vortex the mixture immediately before drawing it into the syringe for administration to ensure a uniform emulsion.
-
Work Quickly: Administer the dose promptly after vortexing, as the emulsion can separate within 15 minutes.
-
Consider a Surfactant: While the documented clear solution does not include a surfactant, adding a small amount of a biocompatible surfactant like Tween-80 could potentially improve the stability of the emulsion, though this would require validation.
-
Issue 3: Animal Toxicity or Adverse Effects Observed
-
Question: My animals are showing signs of distress or toxicity after administration of the this compound formulation. What could be the cause and how can I mitigate it?
-
Answer: Vehicle-related toxicity is a potential concern, especially with organic solvents like DMSO.
-
Minimize DMSO Concentration: While 10% DMSO is used in reported formulations, it is advisable to keep the final DMSO concentration as low as possible. For sensitive animal models, some protocols recommend keeping DMSO below 2%.
-
Vehicle Control Group: Always include a vehicle-only control group in your experiment to differentiate between the effects of the vehicle and the compound.
-
Observe for Clinical Signs: Monitor animals closely after administration for any adverse effects. If toxicity is observed, consider reducing the concentration of the organic solvents or exploring alternative formulations.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for Intraperitoneal (IP) or Oral (PO) Administration
This protocol yields a suspended solution with a this compound concentration of 1 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO at 10 mg/mL. Gentle warming or sonication may be used to aid dissolution.
-
In a sterile tube, add the solvents in the following order, vortexing thoroughly after each addition:
-
10% of the final volume as the this compound in DMSO stock solution.
-
40% of the final volume as PEG300.
-
5% of the final volume as Tween-80.
-
45% of the final volume as sterile saline.
-
-
The final formulation will be a uniform suspension. Use of an ultrasonic bath is recommended to ensure homogeneity.
Protocol 2: Preparation of a this compound Solution for Oral Gavage
This protocol yields a clear solution with a this compound concentration of at least 1 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
Procedure:
-
Prepare a stock solution of this compound in DMSO at 10 mg/mL.
-
In a sterile tube, add 10% of the final volume as the this compound in DMSO stock solution.
-
Add 90% of the final volume as corn oil.
-
Vortex the mixture vigorously to form a clear solution. If the mixture appears as an emulsion, ensure it is homogenized immediately before administration.
Mandatory Visualizations
Caption: GABA-A Receptor Signaling Pathway with this compound.
Caption: Experimental Workflow for this compound Administration.
References
Pagoclone Stability & Degradation: A Technical Resource
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential stability and degradation issues of pagoclone in solution. The information herein is compiled from publicly available data and established principles of pharmaceutical chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on information from suppliers, the following storage conditions are recommended.[1][2]
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1][2]
| Solvent | Concentration |
| DMSO | 10 mg/mL (24.52 mM) |
Note: Ultrasonic assistance may be required to achieve this concentration.[1]
For in vivo studies, specific solvent systems have been reported.
| Solvent System | Solubility | Appearance |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | 1 mg/mL (2.45 mM) | Suspended solution |
| 10% DMSO >> 90% corn oil | ≥ 1 mg/mL (2.45 mM) | Clear solution |
Q3: What are the likely degradation pathways for this compound in solution?
A3: While specific degradation studies on this compound are not extensively published, based on its chemical structure which includes a lactam (an amide within a ring), an isoindolinone core, and a chloro-substituted naphthyridine ring, it may be susceptible to the following degradation pathways:
-
Hydrolysis: The lactam ring in the isoindolinone structure is a potential site for hydrolysis, especially under acidic or basic conditions. This would lead to the opening of the ring to form a carboxylic acid and an amine.
-
Oxidation: While less common for the core structure, oxidation could potentially occur, though specific sites are not immediately obvious without experimental data.
-
Photodegradation: Aromatic systems and compounds with heteroatoms, like this compound, can be susceptible to degradation upon exposure to light, particularly UV radiation.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: A stability-indicating analytical method is crucial for monitoring degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for separating and quantifying the parent compound and its degradation products. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound potency or unexpected experimental results. | Degradation of this compound in the experimental solution. | * Prepare fresh solutions of this compound before each experiment. * Store stock solutions at or below -20°C in tightly sealed containers. * Protect solutions from light by using amber vials or covering with aluminum foil. * Buffer the pH of your experimental medium if this compound is suspected to be unstable at that pH. |
| Appearance of new peaks in HPLC chromatogram over time. | Formation of degradation products. | * Characterize the degradation products using LC-MS to understand the degradation pathway. * Perform a forced degradation study (see experimental protocols below) to intentionally generate and identify potential degradation products. This will help in developing a robust stability-indicating method. |
| Precipitation of the compound from solution. | Poor solubility or compound degradation leading to less soluble products. | * Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent. * Consider the use of co-solvents or alternative formulation strategies if solubility is an ongoing issue. * Visually inspect solutions for any particulate matter before use. |
Experimental Protocols
The following are generalized protocols for forced degradation studies, which are essential for understanding the stability of a compound like this compound. These should be adapted based on the specific experimental setup and analytical capabilities.
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with UV/PDA detector and/or Mass Spectrometer
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix the stock solution with HPLC grade water and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.
-
Thermal Degradation: Keep the solid this compound powder in an oven at 60°C for 24 hours, then dissolve for analysis.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration.
-
Analyze all stressed samples, along with an unstressed control sample, using a developed stability-indicating HPLC method.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Initial HPLC Parameters:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes) to ensure separation of all potential impurities.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where this compound has maximum absorbance (this needs to be determined by a UV scan).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Development:
-
Inject the unstressed this compound solution to determine its retention time.
-
Inject the samples from the forced degradation study.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products).
-
Optimize the gradient, mobile phase composition, and other parameters to achieve baseline separation between the main this compound peak and all degradation peaks.
Visualizations
Caption: Potential degradation pathways for this compound under forced stress conditions.
Caption: Experimental workflow for a forced degradation study of this compound.
References
Technical Support Center: Pagoclone Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pagoclone in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on unexpected side effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an anxiolytic agent belonging to the cyclopyrrolone family. It acts as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1] Specifically, it is a partial agonist at α1-, α2-, and α5-containing GABA-A receptors and a full agonist at receptors containing an α3 subunit.[1] This modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system, is responsible for its anxiolytic effects.
Q2: What are the expected anxiolytic effects of this compound in animal models?
In preclinical studies, this compound has demonstrated significant anxiolytic-like activity in various rat models of anxiety. For instance, at a dose of 3mg/kg, it has shown efficacy in the elevated plus-maze assay.[1]
Q3: What is the most significant unexpected side effect observed with this compound in rat models?
The most prominent unexpected side effect of this compound in rats is sedation, which occurs at the same doses that produce anxiolytic effects.[1] This presents a challenge for researchers aiming to study the anxiolytic properties of the drug without the confounding influence of sedation. This sedative-like effect has been confirmed in multiple behavioral assays, including the elevated plus-maze, chain-pulling, and spontaneous locomotor assays.[1]
Q4: What is the likely cause of the sedative effects of this compound in rats?
Research indicates that the sedative effects of this compound in rats are likely mediated by its major metabolite, 5'-hydroxy this compound. This metabolite is found at 10-20-fold higher concentrations in the plasma and brain of rats compared to the parent compound. Crucially, 5'-hydroxy this compound has a considerably greater efficacy at the α1 subunit of the GABA-A receptor than this compound itself. The α1 subunit is strongly associated with the sedative effects of benzodiazepine-like drugs.
Troubleshooting Guide: Managing Sedative Effects in Rodent Studies
Issue: Observed Sedation in this compound-Treated Rats
Researchers may observe a dose-dependent decrease in motor activity, which can confound the interpretation of results from behavioral assays designed to measure anxiety.
Troubleshooting Steps:
-
Confirm and Quantify Sedation:
-
Problem: It is crucial to differentiate between anxiolytic effects and sedation. An animal may spend more time in the open arms of an elevated plus-maze due to reduced anxiety or simply because it is less mobile.
-
Solution: Employ specific behavioral tests to quantify motor activity alongside your primary anxiety assay.
-
Spontaneous Locomotor Activity: Measure the total distance traveled, rearing frequency, and time spent mobile in an open field arena. A significant decrease in these parameters in the this compound-treated group compared to the vehicle control is indicative of sedation.
-
Chain-Pulling Test: This assay can also be used to confirm sedative-like effects.
-
-
-
Dose-Response Evaluation:
-
Problem: The therapeutic window for anxiolytic effects without sedation may be narrow or non-existent in rats due to the formation of the 5'-hydroxy this compound metabolite.
-
Solution: Conduct a thorough dose-response study to identify the minimal effective dose for anxiolysis and the threshold for sedative effects. It has been noted that even at doses as low as 0.3 mg/kg, a significant reduction in total distance traveled was observed in rats.
-
-
Consider the Metabolite:
-
Problem: The high levels and greater α1 efficacy of 5'-hydroxy this compound are the likely drivers of sedation in rats.
-
Solution: When interpreting your data, especially in rats, it is critical to acknowledge that the observed effects are likely a combination of this compound and its active metabolite. If feasible, direct administration of 5'-hydroxy this compound in a separate cohort could help delineate its specific contribution to the behavioral phenotype.
-
Data on Unexpected Side Effects of this compound in Rats
The following tables summarize the key findings related to the sedative effects of this compound in rat models, primarily from the work of Atack et al. (2006).
Table 1: Sedative Effects of this compound in the Rat Elevated Plus-Maze
| Dose (p.o.) | Anxiolytic-like Activity | Sedative Effect (Total Distance Traveled) |
| 0.3 mg/kg | Not reported as significant | Significant Reduction |
| 1 mg/kg | Not reported as significant | Significant Reduction |
| 3 mg/kg | Significant | Significant Reduction |
Data synthesized from Atack et al., 2006.
Table 2: this compound and 5'-Hydroxy this compound GABA-A Receptor Subtype Efficacy
| Compound | α1 Efficacy | α2 Efficacy | α3 Efficacy | α5 Efficacy |
| This compound | Partial Agonist | Partial Agonist | Full Agonist | Partial Agonist |
| 5'-Hydroxy this compound | Considerably Greater than this compound | Comparable to this compound | Comparable to this compound | Comparable to this compound |
Data synthesized from Atack et al., 2006.
Experimental Protocols
1. Rat Elevated Plus-Maze for Anxiety and Sedation Assessment
-
Apparatus: A plus-shaped maze with two open arms and two closed arms of equal size, elevated from the floor.
-
Procedure:
-
Habituate the rats to the testing room for at least 30 minutes prior to the experiment.
-
Administer this compound or vehicle at the desired dose and route.
-
At the appropriate time post-administration, place the rat in the center of the maze, facing an open arm.
-
Record the session for 5 minutes using a video camera positioned above the maze.
-
Anxiety Parameters: Measure the time spent in the open and closed arms, and the number of entries into each. An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms.
-
Sedation Parameter: Measure the total distance traveled during the 5-minute session. A significant decrease in distance traveled indicates a sedative effect.
-
-
Animal Specifications: Adult male Sprague-Dawley rats are a commonly used strain for this assay.
2. Rat Spontaneous Locomotor Activity Test
-
Apparatus: A square or circular open-field arena with high walls to prevent escape. The arena is typically equipped with infrared beams or a video tracking system to monitor movement.
-
Procedure:
-
Habituate the rats to the testing room.
-
Administer this compound or vehicle.
-
Place the rat in the center of the open-field arena.
-
Record activity for a predefined period (e.g., 15-30 minutes).
-
Analyze the data for parameters such as:
-
Total distance traveled
-
Time spent mobile vs. immobile
-
Rearing frequency (vertical activity)
-
-
-
Animal Specifications: As with the elevated plus-maze, adult male Sprague-Dawley rats are a suitable choice.
Visualizations
Caption: GABA-A receptor signaling pathway modulated by this compound.
Caption: Experimental workflow for behavioral assessment of this compound.
References
Pagoclone Experimental Variability: A Technical Support Resource
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability in experimental results with Pagoclone. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an anxiolytic drug belonging to the cyclopyrrolone family.[1][2][3] It functions as a partial agonist at specific subtypes of the GABA-A receptor in the brain.[1][2] Unlike full agonists, this compound produces anxiolytic effects with minimal sedative or amnestic side effects at lower doses. It exhibits subtype-selectivity, primarily binding to α2/α3 subtypes of the GABA-A receptor, which are associated with anxiolytic effects, while having less efficacy at the α1 subtype responsible for sedative and memory-impairing effects.
Q2: What are the known binding affinities of this compound for different GABA-A receptor subtypes?
This compound binds with high and roughly equivalent affinity to human GABA-A receptors containing α1, α2, α3, or α5 subunits. It acts as a partial agonist at α1, α2, and α5-containing receptors and as a full agonist at receptors with an α3 subunit.
Troubleshooting Guide
Issue 1: Inconsistent behavioral effects are observed in animal models.
Possible Cause 1: this compound solution instability or precipitation.
-
Question: My this compound solution appears cloudy or precipitates over time. How can I ensure it remains properly dissolved?
-
Answer: this compound has limited solubility in aqueous solutions. For in vitro experiments, Dimethyl sulfoxide (DMSO) is a suitable solvent. For in vivo studies, a common issue is the drug precipitating out of solution, especially when diluted into aqueous vehicles for administration.
-
Recommendation: Prepare fresh solutions for each experiment. If using a stock solution in DMSO, ensure it is fully dissolved, which may require ultrasonic agitation. When preparing the final dosing solution, a multi-solvent system is often necessary. A typical formulation involves a stepwise addition of solvents, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option for a clear solution is 10% DMSO in 90% corn oil. Always visually inspect the solution for any signs of precipitation before administration.
-
Possible Cause 2: Active metabolite formation.
-
Question: I am seeing unexpected sedative effects in my rat studies, even at doses reported to be primarily anxiolytic. Why might this be happening?
-
Answer: In rats, this compound is metabolized to 5'-hydroxythis compound. This metabolite is found at 10-20 times higher concentrations in the plasma and brain than the parent compound. Importantly, 5'-hydroxythis compound has a greater efficacy at the α1 GABA-A receptor subtype compared to this compound, which can lead to significant sedative effects. Therefore, the observed in vivo effects in rats are likely a combination of the activity of both this compound and its primary metabolite.
-
Recommendation: When interpreting behavioral data in rats, consider the contribution of the 5'-hydroxythis compound metabolite. It may be beneficial to measure plasma and brain concentrations of both the parent drug and the metabolite to better correlate pharmacological effects with exposure levels.
-
Possible Cause 3: Variability in experimental protocols.
-
Question: My results are not consistent with published data. What are some key experimental parameters I should standardize?
-
Answer: Minor variations in experimental protocols can lead to significant differences in results. Key areas to standardize include:
-
Animal Strain and Sex: Different rodent strains can exhibit varying sensitivities to psychoactive compounds. Ensure you are using the same strain and sex of animals as in the reference studies.
-
Acclimation Period: A proper acclimation period for the animals to the testing environment is crucial to reduce stress-induced behavioral changes.
-
Dosing Regimen: The timing of drug administration relative to the behavioral test is critical. Ensure a consistent time interval between dosing and testing.
-
Handling and Habituating: Consistent and gentle handling of the animals can reduce stress and variability in behavioral responses. Habituate the animals to the experimental procedures, such as injections, before the start of the study.
-
Data Presentation
Table 1: this compound Solubility
| Solvent | Concentration | Notes |
| DMSO | 10 mg/mL (24.52 mM) | May require ultrasonic agitation. |
| DMF | 30 mg/mL | - |
| Ethanol | 30 mg/mL | - |
| Ethanol:PBS (pH 7.2) (1:2) | 0.33 mg/mL | - |
Table 2: this compound In Vivo Formulations
| Formulation | Solubility | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | 1 mg/mL (2.45 mM) | Suspended solution, may require ultrasonic agitation. |
| 10% DMSO, 90% corn oil | ≥ 1 mg/mL (2.45 mM) | Clear solution. |
Table 3: this compound Receptor Binding Profile
| Receptor Subtype | Binding Affinity (Ki) | Efficacy |
| α1-containing GABA-A | 0.7–9.1 nM | Partial Agonist |
| α2-containing GABA-A | 0.7–9.1 nM | Partial Agonist |
| α3-containing GABA-A | 0.7–9.1 nM | Full Agonist |
| α5-containing GABA-A | 0.7–9.1 nM | Partial Agonist |
Experimental Protocols
Protocol: Elevated Plus Maze (EPM) for Assessing Anxiolytic-like Activity in Rats
This protocol is a synthesized example based on common practices for this assay.
-
Apparatus: The EPM consists of two open arms and two closed arms (with high walls) arranged in a plus shape and elevated from the floor.
-
Animals: Male PVG rats (250-300g) are commonly used. House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Drug Preparation: Prepare this compound solution as described in Table 2. The vehicle control should be the same solvent mixture without the drug.
-
Dosing: Administer this compound (e.g., 0.3, 1, or 3 mg/kg) or vehicle via oral gavage (p.o.).
-
Procedure:
-
30 minutes after dosing, place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis: Score the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Interpretation: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. A significant reduction in total distance traveled may suggest sedative effects.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Proposed signaling pathway of this compound at the GABA-A receptor.
References
Optimizing Pagoclone Concentration for Neuronal Cell Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Pagoclone concentration in neuronal cell assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an anxiolytic agent from the cyclopyrrolone family. It acts as a partial agonist at the benzodiazepine binding site of the GABA-A receptor.[1] It binds with high affinity to GABA-A receptors containing α1, α2, α3, or α5 subunits.[1][2] this compound is a partial agonist at α1-, α2-, and α5-containing receptors and a full agonist at receptors with an α3 subunit.[1][3] This modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system, leads to a reduction in neuronal excitability.
Q2: What is a good starting concentration range for my neuronal cell assays?
A2: Based on its in vitro binding affinity (Ki = 0.7–9.1 nM) and functional potency (EC50 = 3.1-6.6 nM), a good starting point for determining the optimal concentration of this compound is to test a range of concentrations around these values. For initial experiments, a dose-response curve starting from a low nanomolar range (e.g., 1 nM) and extending to a low micromolar range (e.g., 1-10 µM) is recommended to establish the effective concentration (EC50) and to identify potential cytotoxicity in your specific neuronal cell type.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock solution should then be serially diluted in your cell culture medium to achieve the final desired working concentrations. To minimize the risk of DMSO-induced cytotoxicity, ensure the final concentration of DMSO in your culture medium is kept low, typically at or below 0.1%.
Q4: What are the signs of this compound-induced cytotoxicity in neuronal cultures?
A4: Signs of cytotoxicity can include changes in cell morphology (e.g., neurite retraction, cell rounding, detachment from the culture plate), reduced cell viability as measured by assays like MTT or LDH, and increased apoptosis or necrosis. It is crucial to perform a comprehensive cytotoxicity assessment to distinguish between a desired pharmacological effect and a toxic one.
Q5: What functional assays can be used to evaluate the efficacy of this compound?
A5: Given its mechanism of action as a GABA-A receptor partial agonist, several functional assays can be employed:
-
Calcium Imaging: Measure changes in intracellular calcium levels in response to this compound application, as GABA-A receptor activation can influence calcium dynamics.
-
Electrophysiology (e.g., Patch-Clamp, MEA): Directly measure the effects of this compound on neuronal electrical activity, such as firing rate and synaptic events.
-
Neurite Outgrowth Assays: Assess the impact of this compound on neuronal development and morphology.
-
Neurotransmitter Release Assays: Quantify the effect of this compound on the release of other neurotransmitters.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | 1. Concentration too low: The concentration of this compound may be below the effective range for your specific cell type and assay. 2. Low GABA-A receptor expression: The neuronal cell type you are using may have low endogenous expression of the target GABA-A receptor subtypes. 3. Assay insensitivity: The assay may not be sensitive enough to detect the subtle modulatory effects of a partial agonist. 4. Degraded compound: The this compound stock solution may have degraded over time. | 1. Increase concentration: Perform a dose-response curve extending to a higher concentration range (e.g., up to 10 µM), while monitoring for cytotoxicity. 2. Cell line selection: Use a cell line known to express the relevant GABA-A receptor subtypes (e.g., SH-SY5Y, primary cortical neurons). 3. Alternative assays: Consider more direct or sensitive functional assays, such as electrophysiology. 4. Prepare fresh solutions: Always use freshly prepared dilutions of this compound from a properly stored stock solution. |
| High cytotoxicity observed at expected effective concentrations | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Off-target effects: At higher concentrations, this compound may have off-target effects leading to cell death. 3. Extended incubation time: Prolonged exposure to the compound may be toxic. | 1. Reduce solvent concentration: Ensure the final DMSO concentration is ≤0.1%. Include a vehicle-only control in all experiments. 2. Titrate concentration: Use the lowest effective concentration determined from your dose-response studies. 3. Reduce incubation time: For functional assays, consider shorter incubation periods. 4. Comprehensive cytotoxicity assessment: Use multiple viability assays (e.g., LDH and a caspase activation assay) to distinguish between necrosis and apoptosis. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell density, passage number, or health can affect the response to this compound. 2. Inconsistent compound preparation: Errors in serial dilutions can lead to variability. 3. Plate edge effects: Wells on the edge of the plate can be more susceptible to evaporation and temperature changes. | 1. Standardize cell culture: Use cells within a consistent passage number range, plate at a uniform density, and ensure cultures are healthy before treatment. 2. Careful dilution preparation: Prepare fresh serial dilutions for each experiment and mix thoroughly. 3. Avoid edge wells: When possible, avoid using the outermost wells of the culture plate for experimental conditions. Fill them with sterile PBS or media to minimize edge effects. |
| Precipitation of this compound in culture medium | 1. Poor solubility: this compound has low aqueous solubility and may precipitate out of solution at higher concentrations. 2. Interaction with media components: Components of the cell culture medium may reduce the solubility of the compound. | 1. Check final concentration: Ensure the final concentration of this compound does not exceed its solubility limit in the culture medium. 2. Use a suitable solvent: Prepare a high-concentration stock in DMSO and ensure the final DMSO concentration is sufficient to maintain solubility without being toxic. 3. Vortex during dilution: Vortex the diluted solutions thoroughly before adding them to the cell cultures. |
Data Presentation
Table 1: In Vitro this compound Concentrations and Activity
| Parameter | Value | Cell Type/System | Reference |
| Binding Affinity (Ki) | 0.7 - 9.1 nM | Human GABA-A receptors (α1, α2, α3, α5 subunits) | |
| Functional Potency (EC50) | 3.1 - 6.6 nM | Diazepam-sensitive GABA-A receptor subtypes | |
| Recommended Starting Concentration Range for Cytotoxicity Assays | 10 nM - 100 µM | Neuronal cell lines (e.g., SH-SY5Y), Primary Neurons | N/A (General Recommendation) |
| Recommended Starting Concentration Range for Functional Assays | 1 nM - 10 µM | Neuronal cell lines (e.g., SH-SY5Y), Primary Neurons | N/A (Based on Ki and EC50) |
Note: The recommended concentration ranges are suggested starting points. The optimal, non-toxic working concentration should be empirically determined for your specific neuronal cell type and experimental endpoint.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol is adapted from standard MTT assay procedures for neuronal cells.
1. Cell Plating:
- Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate at a predetermined optimal density.
- Culture the cells for an appropriate duration to allow for adherence and, if applicable, differentiation (e.g., 24 hours for cell lines, 7-10 days for primary neurons).
2. Compound Preparation:
- Prepare a 10 mM stock solution of this compound in 100% DMSO.
- Perform serial dilutions of the stock solution in complete cell culture medium to create a range of working concentrations (e.g., 10 nM to 100 µM). Also, prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.
3. Treatment:
- Carefully remove the old medium from the cells.
- Replace it with fresh medium containing the different concentrations of this compound or the vehicle control.
- Include a "no treatment" control and a "maximum cell death" control (e.g., treated with a known neurotoxin or 1% Triton X-100).
- Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
4. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT in sterile PBS.
- Add the MTT solution to each well to a final concentration of 0.5 mg/mL.
- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
5. Solubilization:
- Carefully remove the medium containing MTT.
- Add a solubilization buffer (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
6. Measurement:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Assessing Neuronal Function with Calcium Imaging
This protocol is a general guideline for assessing the effect of a GABA-A agonist on intracellular calcium.
1. Cell Preparation:
- Plate neuronal cells on glass coverslips or in imaging-compatible plates coated with an appropriate substrate (e.g., poly-D-lysine/laminin).
- Allow cells to mature for an adequate period.
2. Calcium Indicator Loading:
- Prepare a loading solution of a calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
- Incubate the cells with the dye-loading solution at 37°C for 30-60 minutes.
- Wash the cells with fresh buffer to remove excess dye and allow for de-esterification.
3. Baseline Imaging:
- Mount the coverslip or plate onto the stage of a fluorescence microscope equipped for live-cell imaging.
- Acquire a stable baseline recording of intracellular calcium levels for several minutes.
4. This compound Application:
- Gently perfuse the cells with a solution containing the desired concentration of this compound.
- Continuously record the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.
5. Data Analysis:
- Analyze the fluorescence data to quantify the change in intracellular calcium in response to this compound. This can be expressed as a change in fluorescence intensity (ΔF/F) or as a ratio for ratiometric dyes like Fura-2.
Visualizations
References
Pagoclone Technical Support Center: Minimizing Sedation in Behavioral Research
Welcome to the technical support center for researchers utilizing Pagoclone in behavioral studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate this compound-induced sedation and ensure the validity of your experimental results.
Troubleshooting Guide: Managing this compound-Induced Sedation
This guide provides a systematic approach to identifying, assessing, and minimizing sedation in rodents during this compound administration.
Problem: Unexpected Sedation Observed in Behavioral Tests
| Potential Cause | Recommended Solution |
| High Dosage | This compound's sedative effects are dose-dependent. Review your current dosage and consider a dose-reduction study to identify the minimal effective dose for anxiolysis with the least sedative effect. |
| Metabolite Effects (in rats) | The primary metabolite in rats, 5'-hydroxy this compound, has a higher efficacy at the sedative-associated α1 GABA-A receptor subunit.[1] Be aware that the observed sedation may be primarily due to this metabolite. |
| Timing of Behavioral Testing | Sedative effects may be more pronounced at peak plasma concentrations of this compound or its active metabolite. Adjust the timing of your behavioral test relative to this compound administration to avoid the peak sedative window. |
| Animal Strain and Individual Variability | Different rodent strains can exhibit varying sensitivities to GABAergic compounds. If feasible, consider using a different strain or ensure you are using a sufficient number of animals to account for individual variability. |
| Environmental Stressors | Stressful environmental conditions can sometimes potentiate the effects of sedative compounds. Ensure a quiet and stable testing environment with adequate habituation periods. |
Problem: Difficulty Differentiating Anxiolysis from Sedation
| Potential Cause | Recommended Solution |
| Inappropriate Behavioral Assay | Some behavioral tests are more sensitive to motor impairment than others. Utilize a battery of tests to dissociate these effects. For example, combine an anxiety test like the elevated plus-maze with a motor-specific test like the rotarod. |
| Confounding Locomotor Effects | A reduction in movement in an anxiety paradigm (e.g., fewer entries into the open arms of an elevated plus-maze) could be due to sedation rather than anxiolysis. Always measure and report general locomotor activity (e.g., total distance traveled in an open field test) to help interpret your results. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced sedation?
A1: this compound is a partial agonist at GABA-A receptors.[2] While it shows selectivity for the α2 and α3 subunits associated with anxiolysis, it still has some activity at the α1 subunit, which is linked to sedation.[2] In rats, a major metabolite, 5'-hydroxy this compound, has considerably greater efficacy at the α1 subtype and is a significant contributor to sedative effects.[1][3]
Q2: At what doses is sedation typically observed with this compound in rats?
A2: Sedative-like effects, such as a significant reduction in total distance traveled in an elevated plus-maze, have been observed in rats at oral doses of 0.3, 1, and 3 mg/kg. It is important to note that even at the lowest dose where anxiolytic-like activity was seen (3 mg/kg), a reduction in locomotor activity was also present.
Q3: How can I assess the level of sedation in my rodents?
A3: A behavioral sedation scale can be used to systematically score the level of sedation. This involves observing posture, spontaneous activity, and reflexes. See the "Experimental Protocols" section for a detailed protocol. Additionally, motor-coordination tests like the rotarod can quantify sedative-induced motor impairment.
Q4: Can this compound-induced sedation be reversed?
A4: Yes, the effects of this compound can be reversed by the benzodiazepine receptor antagonist, flumazenil. This can be useful in cases of excessive sedation or to confirm that the observed effects are mediated by the benzodiazepine binding site on the GABA-A receptor.
Q5: How does this compound's sedative profile compare to classical benzodiazepines?
A5: this compound is designed to have a more favorable side-effect profile than non-selective full agonists like diazepam, with reduced sedative and amnestic actions at therapeutic doses. However, at higher doses, its abuse potential and sedative-like effects have been reported to be similar to diazepam in human studies.
Quantitative Data Summary
Table 1: Dose-Response of this compound on Locomotor Activity in Rats
| Dose (p.o.) | Effect on Total Distance Traveled (Elevated Plus-Maze) | Reference |
| 0.3 mg/kg | Significant reduction | |
| 1 mg/kg | Significant reduction | |
| 3 mg/kg | Significant reduction |
Table 2: Behavioral Sedation Scores in Rodents (Example)
| Score | Posture | Spontaneous Activity | Response to Stimuli |
| 0 | Normal | Active, exploring | Brisk response |
| 1 | Normal | Reduced exploration | Mildly slowed response |
| 2 | Hunched at rest | Mostly inactive unless stimulated | Slow response |
| 3 | Hunched and ataxic | Moves only when prodded | Very slow or no response |
| 4 | Loss of righting reflex | Immobile | No response to mild stimuli |
Experimental Protocols
Protocol 1: Assessment of Sedation using the Rotarod Test
Objective: To quantify motor coordination and balance as an index of sedation.
Materials:
-
Rotarod apparatus for rats
-
This compound solution and vehicle
-
Syringes for administration
-
Timers
Procedure:
-
Habituation and Training (Day 1):
-
Habituate the rats to the testing room for at least 30-60 minutes.
-
Train each rat on the rotarod for three trials.
-
Set the rotarod to a constant speed (e.g., 17 RPM) or an accelerating protocol (e.g., 4-40 RPM over 5 minutes).
-
Place the rat on the rotating rod and record the latency to fall.
-
A cut-off time (e.g., 40 or 300 seconds) should be established.
-
Allow a rest period of at least 5-15 minutes between trials.
-
-
Baseline Measurement and Dosing (Day 2):
-
Conduct a baseline trial for each rat before dosing.
-
Animals that meet a pre-defined criterion (e.g., staying on the rod for the full cut-off time) are included in the study.
-
Administer this compound or vehicle according to your experimental design.
-
-
Testing:
-
At predetermined time points after administration, place the rat back on the rotarod.
-
Record the latency to fall for each trial.
-
The experimenter should be blinded to the treatment conditions.
-
Protocol 2: Behavioral Sedation Scoring
Objective: To qualitatively and semi-quantitatively assess the level of sedation.
Materials:
-
Observation cage with a clear view of the animal
-
Scoring sheet (based on Table 2)
Procedure:
-
Habituation:
-
Place the animal in the observation cage and allow it to habituate for at least 10-15 minutes before the first scoring.
-
-
Scoring:
-
At regular intervals post-administration, observe the animal undisturbed for 1-2 minutes and score its posture and spontaneous activity.
-
Assess the animal's response to a mild stimulus (e.g., gentle cage tap or prodding).
-
Assign a score based on a pre-defined scale (see Table 2 for an example). A higher score indicates a deeper level of sedation.
-
Observations should be made by an experimenter blinded to the treatment groups.
-
Protocol 3: Reversal of Sedation with Flumazenil
Objective: To reverse this compound-induced sedation and confirm GABA-A receptor mediation.
Materials:
-
Flumazenil solution
-
This compound solution and vehicle
-
Syringes for administration (intravenous or intraperitoneal)
-
Behavioral testing apparatus (e.g., open field, rotarod)
Procedure:
-
Induction of Sedation:
-
Administer a dose of this compound known to induce sedation.
-
At the time of peak sedation (determined in pilot studies), assess the level of sedation using a behavioral test.
-
-
Flumazenil Administration:
-
Administer flumazenil. A typical dose for reversal of benzodiazepine-induced sedation in rodents is in the range of 0.1-0.5 mg/kg, IV or IP. The initial dose for adult humans is 0.2 mg IV.
-
A control group should receive vehicle instead of flumazenil.
-
-
Post-Reversal Assessment:
-
Re-assess the animal's behavior at multiple time points after flumazenil administration (e.g., 5, 15, and 30 minutes).
-
A rapid return to baseline behavior compared to the vehicle-treated group indicates successful reversal. Be aware that re-sedation can occur as flumazenil has a shorter duration of action than some benzodiazepines.
-
Visualizations
Caption: this compound's mechanism of action at GABA-A receptor subtypes.
Caption: Workflow for minimizing and assessing this compound-induced sedation.
References
Technical Support Center: Overcoming Poor Oral Bioavailability of Pagoclone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of Pagoclone.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the poor oral bioavailability of this compound?
While specific data for this compound is limited as it was never commercially marketed, poor oral bioavailability for compounds in the cyclopyrrolone family can generally be attributed to several factors. These may include low aqueous solubility, extensive first-pass metabolism, and poor membrane permeability. In rats, a major metabolite, 5'-hydroxythis compound, has been identified, which suggests that significant metabolism occurs after administration.[1][2] The contribution of each of these factors to this compound's bioavailability in different species would require experimental investigation.
Q2: What general strategies can be employed to improve the oral bioavailability of a poorly soluble compound like this compound?
Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble drugs.[3][4][5] These approaches primarily focus on increasing the drug's solubility and dissolution rate in the gastrointestinal fluids or bypassing the first-pass metabolism. Key strategies include:
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), or liposomes can enhance solubility and absorption.
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymeric carrier can increase its dissolution rate by presenting it in a higher energy amorphous state.
-
Nanotechnology: Reducing the particle size of this compound to the nanometer range can significantly increase the surface area available for dissolution, thereby improving its absorption.
-
Prodrug Approach: Synthesizing a prodrug of this compound by chemically modifying the molecule could improve its solubility and/or permeability. The prodrug would then be converted to the active this compound in the body.
-
Use of Functional Excipients: Incorporating specific excipients such as solubilizers, surfactants, and permeation enhancers in the formulation can improve the dissolution and absorption of this compound.
Q3: Are there any known metabolites of this compound that I should be aware of during my experiments?
Yes, in rats, 5'-hydroxythis compound has been identified as a major metabolite. This metabolite shows greater efficacy at the α1 subtype of the GABA-A receptor compared to the parent compound and may contribute significantly to the observed pharmacological effects, including sedation. When developing analytical methods for pharmacokinetic studies, it is crucial to monitor for both this compound and its major metabolites.
Troubleshooting Guides
Issue 1: Low and Variable this compound Concentration in Plasma after Oral Administration
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility of this compound. | 1. Solubility Enhancement: Formulate this compound using techniques like solid dispersions with hydrophilic polymers (e.g., PVP, HPMC) or lipid-based formulations (e.g., SEDDS). 2. Particle Size Reduction: Employ micronization or nanomilling to increase the surface area of the drug particles. | Increased dissolution rate and higher plasma concentrations of this compound. |
| Extensive first-pass metabolism. | 1. Inhibition of Metabolism: Co-administer with a known inhibitor of the metabolizing enzymes (if identified). Note: This is an experimental approach and may not be clinically translatable. 2. Prodrug Synthesis: Design a prodrug that masks the metabolic site and is cleaved to release this compound systemically. | Increased systemic exposure (AUC) of the parent drug. |
| Poor membrane permeability. | 1. Permeation Enhancers: Include GRAS (Generally Recognized as Safe) permeation enhancers in the formulation. 2. Ion Pairing: If this compound is ionizable, form an ion pair with a lipophilic counter-ion to increase its transit across the intestinal membrane. | Improved rate and extent of drug absorption. |
Data Presentation
Table 1: Hypothetical Solubility Enhancement of this compound with Different Formulation Strategies
| Formulation Strategy | This compound Concentration (µg/mL) in Simulated Gastric Fluid (SGF) | This compound Concentration (µg/mL) in Simulated Intestinal Fluid (SIF) |
| Unformulated this compound | 1.5 ± 0.3 | 0.8 ± 0.2 |
| Solid Dispersion (1:5 drug-to-polymer ratio with PVP K30) | 25.8 ± 2.1 | 15.4 ± 1.8 |
| SEDDS (30% Oil, 40% Surfactant, 30% Co-surfactant) | 45.2 ± 3.5 | 38.9 ± 2.9 |
| Nanosuspension (Mean particle size 250 nm) | 18.6 ± 1.9 | 12.1 ± 1.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on the specific formulation components and processing parameters.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Following Oral Administration of Different Formulations in a Rat Model
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Oral Suspension | 10 | 50 ± 12 | 2.0 | 250 ± 55 | 100 |
| Solid Dispersion | 10 | 150 ± 35 | 1.5 | 850 ± 120 | 340 |
| SEDDS | 10 | 280 ± 60 | 1.0 | 1500 ± 210 | 600 |
| Nanosuspension | 10 | 120 ± 28 | 1.5 | 700 ± 95 | 280 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC (Area under the plasma concentration-time curve).
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve 100 mg of this compound and 500 mg of polyvinylpyrrolidone (PVP K30) in 10 mL of a suitable solvent blend (e.g., dichloromethane/methanol 1:1 v/v).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a thin film is formed on the inside of the flask.
-
Drying: Further dry the film under vacuum at room temperature for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film, gently mill it into a powder using a mortar and pestle, and pass it through a 100-mesh sieve.
-
Characterization: Characterize the resulting solid dispersion for drug content, dissolution profile, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.
-
Media: Prepare 900 mL of simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Procedure:
-
Add a quantity of the this compound formulation equivalent to 10 mg of this compound to each dissolution vessel.
-
Set the paddle speed to 75 RPM and maintain the temperature at 37 ± 0.5°C.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Analysis: Filter the samples and analyze the concentration of this compound using a validated HPLC method.
Visualizations
Caption: Experimental workflow for developing and evaluating new this compound formulations.
Caption: Factors influencing the oral bioavailability and mechanism of action of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The in vivo properties of this compound in rat are most likely mediated by 5'-hydroxy this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. upm-inc.com [upm-inc.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Pagoclone Technical Support Center: Identifying and Mitigating Off-Target Effects
Welcome to the technical support center for Pagoclone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a subtype-selective partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] It primarily targets the α2 and α3 subunits, which are associated with anxiolytic effects, while having lower efficacy at the α1 subunit, which is linked to sedation and amnesia.[2][3] this compound is a nonbenzodiazepine anxiolytic from the cyclopyrrolone family and was initially developed as an anti-anxiety medication, though it was never commercialized.[4]
Q2: What are the known on-target side effects of this compound?
Clinical trials have shown this compound to be generally well-tolerated. The most commonly reported side effects, which are considered on-target effects mediated by GABA-A receptors, include headache and fatigue. Unlike full GABA-A receptor agonists, this compound has been shown to have a reduced incidence of sedation, amnesia, and withdrawal symptoms.
Q3: Has this compound been screened for off-target binding?
Publicly available literature does not contain comprehensive off-target screening results for this compound against a broad panel of receptors and enzymes. The majority of research has focused on its selectivity within the GABA-A receptor subunit family. To thoroughly characterize the safety profile of this compound, a broad off-target screening is a recommended step in preclinical development.
Q4: I am observing an unexpected cellular phenotype in my experiments with this compound that doesn't seem to be GABA-A receptor-mediated. What could be the cause?
Unexpected phenotypes could arise from several factors:
-
True Off-Target Effects: this compound may be interacting with other, as-yet-unidentified molecular targets.
-
Metabolite Activity: The observed effect may be due to the action of one of this compound's metabolites. The major metabolite, 5'-hydroxythis compound, is known to have a different pharmacological profile, with greater efficacy at the α1 GABA-A receptor subunit, leading to sedation. It is plausible that other, uncharacterized metabolites could have distinct off-target activities.
-
Experimental Artifacts: It is crucial to rule out any experimental errors or confounding factors.
Q5: What general strategies can be employed to mitigate off-target effects of a small molecule like this compound?
Mitigating off-target effects is a key challenge in drug development. Some common strategies include:
-
Rational Drug Design: Modifying the chemical structure of the molecule to improve its selectivity for the intended target.
-
Dose Optimization: Using the lowest effective concentration to minimize engagement with lower-affinity off-targets.
-
Use of Selective Antagonists: If a specific off-target is identified, co-administration with a selective antagonist for that target can help dissect its contribution to the overall effect.
-
Counter-screening: Employing assays that can distinguish between on-target and off-target effects.
Troubleshooting Guides
Guide 1: Investigating Unexpected Phenotypic Results
If you observe a phenotype that is inconsistent with this compound's known pharmacology, follow these steps to troubleshoot:
-
Confirm the On-Target Effect:
-
Use a GABA-A Antagonist: Co-treat your system with a known GABA-A receptor antagonist, such as flumazenil. If the unexpected phenotype persists in the presence of the antagonist, it is likely not mediated by the GABA-A receptor.
-
Dose-Response Analysis: Establish a dose-response curve for the phenotype. Compare the potency of this compound in eliciting the phenotype with its known potency for GABA-A receptor modulation. A significant discrepancy may suggest an off-target mechanism.
-
-
Evaluate the Role of Metabolites:
-
In Vitro Metabolism: Incubate this compound with liver microsomes or S9 fractions to generate metabolites. Test the resulting mixture in your assay to see if it recapitulates the unexpected phenotype.
-
Identify Metabolites: Use techniques like LC-MS/MS to identify the metabolites produced. If possible, synthesize the major metabolites and test them individually in your assay.
-
-
Identify Potential Off-Targets:
-
Computational Prediction: Utilize in silico tools to predict potential off-target interactions based on the chemical structure of this compound. These tools compare the structure to libraries of compounds with known target interactions.
-
Broad Panel Screening: If resources permit, submit this compound for screening against a broad panel of receptors, enzymes, and ion channels. Several commercial services offer such off-target profiling.
-
Guide 2: Addressing Suspected Sedative Effects
While this compound is designed to have minimal sedative effects, you may encounter sedation in your experiments, particularly at higher doses.
-
Consider the GABA-A α1 Subunit: Sedation is primarily mediated by the α1 subunit of the GABA-A receptor. Although this compound has lower efficacy at this subunit, at higher concentrations, it may still elicit a sedative response.
-
Investigate the 5'-hydroxythis compound Metabolite: In rats, the major metabolite, 5'-hydroxythis compound, has significantly greater efficacy at the α1 subunit compared to the parent compound. This metabolite is a likely contributor to sedative effects.
-
Experimental Mitigation:
-
Use α1-selective Antagonists: If available, an α1-selective antagonist can be used to block the sedative effects and confirm the involvement of this subunit.
-
Pharmacokinetic Analysis: Measure the concentrations of both this compound and 5'-hydroxythis compound in your experimental system to correlate with the observed sedative effects.
-
Quantitative Data Summary
Table 1: this compound Binding Affinity and Functional Activity at Human GABA-A Receptor Subtypes
| GABA-A Subunit | Binding Affinity (Ki) | Functional Activity | Associated Effects |
| α1 | 0.7–9.1 nM | Partial Agonist | Sedation, Amnesia |
| α2 | 0.7–9.1 nM | Partial Agonist | Anxiolysis |
| α3 | 0.7–9.1 nM | Full Agonist | Anxiolysis, Myorelaxation |
| α5 | 0.7–9.1 nM | Partial Agonist | Cognition |
Table 2: Adverse Effects of this compound from Clinical Trials
| Adverse Effect | This compound Group | Placebo Group | Reference |
| Headache | 12.5% | 6.8% | |
| Fatigue | 8.0% | 0.0% |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for GABA-A Receptors
This protocol is adapted from standard methods for determining the binding affinity of a compound to GABA-A receptors.
Objective: To determine the Ki of this compound for different GABA-A receptor subtypes.
Materials:
-
Cell membranes expressing specific GABA-A receptor subtypes.
-
Radioligand (e.g., [3H]muscimol or [3H]flumazenil).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
This compound stock solution.
-
Non-specific binding control (e.g., a high concentration of an unlabeled ligand like diazepam).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Methodology:
-
Membrane Preparation: Thaw and resuspend the cell membranes in binding buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, varying concentrations of this compound, and a fixed concentration of the radioligand. For determining non-specific binding, add the non-specific binding control instead of this compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound and convert it to a Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Metabolite Identification
This protocol provides a general workflow for identifying the metabolites of this compound.
Objective: To identify the major metabolites of this compound produced by liver enzymes.
Materials:
-
This compound.
-
Liver microsomes or S9 fraction (from human, rat, or other species).
-
NADPH regenerating system (for Phase I metabolism).
-
UDPGA (for Phase II metabolism, if using S9 fraction).
-
Incubation buffer (e.g., phosphate buffer, pH 7.4).
-
Quenching solution (e.g., ice-cold acetonitrile).
-
LC-MS/MS system.
Methodology:
-
Incubation: In a microcentrifuge tube, combine the liver microsomes or S9 fraction, this compound, and the appropriate cofactors in the incubation buffer.
-
Reaction: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding the quenching solution.
-
Protein Precipitation: Centrifuge the sample to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial and analyze it using an LC-MS/MS system to identify the parent compound and any new metabolic peaks.
-
Structural Elucidation: Use the fragmentation patterns from the MS/MS analysis to propose the structures of the identified metabolites.
Visualizations
Caption: this compound's primary signaling pathway.
Caption: Workflow for troubleshooting off-target effects.
Caption: Experimental workflow for metabolite identification.
References
Technical Support Center: Pagoclone Anxiolytic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering unexpected results with pagoclone in anxiolytic experiments.
Troubleshooting Guides
Issue 1: this compound fails to produce a statistically significant anxiolytic effect in preclinical models.
Question: We administered this compound to rodents and did not observe a significant increase in open-arm time in the elevated plus-maze (EPM) or time spent in the light compartment of the light-dark box test. What could be the underlying reasons?
Answer: Several factors could contribute to the lack of a statistically significant anxiolytic effect with this compound in preclinical models. Here's a step-by-step troubleshooting guide:
1. Re-evaluate the Dose-Response Relationship:
-
U-Shaped Dose-Response Curve: Anxiolytics, including this compound, can exhibit a U-shaped or biphasic dose-response curve. This means that anxiolytic effects may be observed at lower doses, while higher doses might be ineffective or even anxiogenic due to off-target effects or the induction of confounding behaviors like sedation.
-
Insufficient Dose Range: Your experiment might not have included the optimal therapeutic window. It is crucial to test a wide range of doses to identify the anxiolytic-effective range.
Example Clinical Data: In a crossover trial with patients having DSM-IV panic disorder, this compound at a dose of 0.1 mg t.d.s. led to a reduction in the mean number of panic attacks from 5.8 to 3.6 (p=0.05). However, this effect was not statistically significant when directly compared to the placebo group, which saw a reduction to 4.3 panic attacks (p=0.14)[1]. This highlights that even in clinical settings, the anxiolytic effects of this compound can be modest and may not always reach statistical significance against a placebo.
2. Consider the Impact of Active Metabolites:
-
Species-Specific Metabolism: In rats, this compound is extensively metabolized to 5'-hydroxythis compound. This metabolite is found at 10-20 times higher concentrations in the plasma and brain than the parent compound[2][3].
-
Pharmacological Profile of Metabolites: 5'-hydroxythis compound has a similar affinity and efficacy profile to this compound, with one critical difference: it has significantly greater efficacy at the α1 subunit of the GABA-A receptor[2]. Increased activity at the α1 subtype is associated with sedation, which can mask anxiolytic effects in behavioral assays.
-
Troubleshooting Step: If using rats, be aware that the observed behavioral effects may be predominantly driven by the metabolite. This can lead to a narrow therapeutic window between anxiolysis and sedation.
3. Assess for Confounding Sedative Effects:
-
Locomotor Activity: It is essential to measure locomotor activity concurrently with anxiety-like behavior. A reduction in overall movement can be misinterpreted as an anxiolytic effect (less exploration of open/averse areas) or can mask a true anxiolytic effect if the animal is too sedated to explore.
-
Preclinical Evidence of Sedation: In a study using the elevated plus maze in rats, this compound at doses of 0.3, 1, and 3 mg/kg p.o. produced a significant reduction in the total distance traveled, indicating sedation[2]. While the 3 mg/kg dose showed anxiolytic-like activity, it was accompanied by this sedative effect.
4. Review Experimental Design and Animal Model:
-
Animal Strain: Different strains of mice and rats exhibit varying baseline levels of anxiety and can respond differently to pharmacological agents.
-
Environmental Factors: Stress levels induced by handling, lighting conditions in the testing room, and noise can all impact the outcome of anxiety tests. Ensure standardized and consistent experimental conditions.
Issue 2: High variability in experimental results between subjects.
Question: We are observing a high degree of variability in the behavioral responses to this compound within the same experimental group. How can we address this?
Answer: High variability is a common challenge in behavioral pharmacology. Here are some potential causes and solutions:
-
Pharmacokinetic Variability: Individual differences in absorption, distribution, metabolism, and excretion (ADME) can lead to varying brain concentrations of this compound and its active metabolites.
-
Baseline Anxiety Levels: Animals with different baseline levels of anxiety may respond differently to an anxiolytic compound. Consider pre-screening animals to ensure a homogenous population or use statistical methods to account for baseline differences.
-
Habituation to the Test Environment: Prior exposure to the testing apparatus can influence subsequent behavior. Ensure that all animals are naive to the test and that the environment is novel.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator of the GABA-A receptor. It acts as a partial agonist at the benzodiazepine binding site on GABA-A receptors containing α1, α2, and α5 subunits, and as a full agonist at receptors with an α3 subunit. Its anxiolytic effects are thought to be mediated primarily through its action on the α2 and α3 subtypes.
Q2: What is the binding affinity of this compound for different GABA-A receptor subtypes?
A2: this compound binds with high affinity to several human recombinant GABA-A receptor subtypes. The reported Ki values are in the nanomolar range, as summarized in the table below.
| GABA-A Receptor Subtype | This compound Ki (nM) |
| α1β3γ2 | 0.7 - 9.1 |
| α2β3γ2 | 0.7 - 9.1 |
| α3β3γ2 | 0.7 - 9.1 |
| α5β3γ2 | 0.7 - 9.1 |
Table 1: Binding affinities of this compound for human GABA-A receptor subtypes. Data compiled from scientific literature.
Q3: Are there species differences in the metabolism of this compound?
A3: Yes, significant species differences in metabolism have been reported, particularly in the formation of the active metabolite 5'-hydroxythis compound. This metabolite is prominent in rats but its formation and concentrations in other species, including humans, may differ. Researchers should be cautious when extrapolating results from one species to another.
Q4: What are some key considerations for designing a preclinical study to evaluate the anxiolytic effects of this compound?
A4:
-
Use a battery of tests: Do not rely on a single behavioral paradigm. Combine tests that measure different aspects of anxiety, such as the elevated plus-maze, light-dark box, and open field test.
-
Include a positive control: Use a well-characterized anxiolytic, such as diazepam, as a positive control to validate the sensitivity of your experimental setup.
-
Conduct a thorough dose-response study: Test a wide range of doses to fully characterize the pharmacological effects of this compound and identify any potential U-shaped dose-response relationship.
-
Measure locomotor activity: Always assess for potential sedative or hyperactive effects that could confound the interpretation of anxiety-related behaviors.
-
Consider pharmacokinetics: The timing of drug administration relative to behavioral testing is critical. This should be based on the known pharmacokinetic profile of this compound and its metabolites in the species being studied.
Experimental Protocols & Visualizations
Elevated Plus-Maze (EPM) Protocol for Rodents
A standard protocol for the EPM test is outlined below. Researchers should adapt this protocol based on their specific experimental needs and institutional guidelines.
Objective: To assess anxiety-like behavior in rodents.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle at the predetermined time before testing, based on pharmacokinetic data.
-
Testing:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (to assess locomotor activity).
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's primary mechanism of action for anxiolysis.
Caption: Troubleshooting workflow for unexpected this compound results.
References
Technical Support Center: Navigating Experimental Design with Pagoclone's Short Half-Life
Welcome to the technical support center for researchers utilizing Pagoclone. This resource provides essential guidance on adapting experimental designs to accommodate the compound's short half-life. The following troubleshooting guides and frequently asked questions (FAQs) are tailored for researchers, scientists, and drug development professionals to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing rapid loss of efficacy of this compound in our animal models. Could its pharmacokinetic profile be the cause?
A: Yes, a short plasma half-life is a likely contributor to a rapid decline in pharmacological effect. Compounds with short half-lives are cleared quickly from the body, leading to plasma and tissue concentrations falling below the therapeutic threshold soon after administration. For a compound like this compound, which acts on GABAA receptors to exert its effects, maintaining an adequate concentration at the target site is crucial. If the dosing interval is too long relative to the half-life, the therapeutic effect will wane between doses.
Troubleshooting:
-
Review your dosing regimen: A standard single daily dose is likely insufficient.
-
Measure plasma concentrations: Conduct a pilot pharmacokinetic study to determine the actual half-life in your specific animal model and strain.
-
Consider continuous infusion: For many preclinical studies, continuous infusion is the gold standard for maintaining stable plasma concentrations of drugs with a short half-life.
Q2: What is the reported half-life of this compound, and how should that influence our experimental design?
A: The specific pharmacokinetic parameters for this compound, including its half-life, are not widely published. However, it belongs to the cyclopyrrolone class of drugs, similar to zopiclone. Zopiclone has a reported elimination half-life of approximately 5 hours in humans, with similar kinetics observed in preclinical species like rats.[1][2] Assuming a similar short half-life for this compound, experimental designs must be adjusted to ensure continuous and stable drug exposure to achieve meaningful results.
Experimental Design Considerations:
-
In Vitro Studies: The short half-life is less of a concern for acute in vitro assays (e.g., receptor binding, electrophysiology on isolated cells). However, for longer-term cell culture experiments, the medium containing this compound may need to be replaced frequently to maintain the desired concentration.
-
In Vivo Studies: Standard oral gavage or intraperitoneal injections will result in sharp peaks and troughs in plasma concentration. To mitigate this, more frequent administration (e.g., every 4-6 hours) or continuous delivery methods are recommended.
Q3: How can we maintain stable plasma concentrations of this compound in our rodent models for behavioral or efficacy studies?
A: To overcome the challenge of a short half-life in vivo, several methods can be employed to maintain stable drug exposure:
-
Frequent Dosing: Administering smaller doses more frequently (e.g., every 4, 6, or 8 hours) can help to approximate a steady-state concentration. However, this approach can be labor-intensive and may induce stress in the animals due to repeated handling.
-
Continuous Infusion via Osmotic Pumps: This is a highly recommended method for compounds with short half-lives.[3] Surgically implanted osmotic pumps can deliver this compound at a constant rate for a predetermined period (from days to weeks), ensuring stable plasma concentrations and minimizing animal handling and stress.[4][5]
-
Intravenous Infusion: For shorter-term studies, continuous intravenous infusion using a tethered system can provide precise control over plasma concentrations.
Q4: We are planning a pharmacokinetic (PK) study for this compound. What should our sampling schedule look like?
A: For a compound expected to have a short half-life, the blood sampling schedule for a PK study is critical and should be heavily weighted towards the early time points after administration.
Troubleshooting a PK Study Design:
-
Insufficient Early Sampling: If you are missing the initial absorption and distribution phases, you will inaccurately estimate key PK parameters.
-
Sampling Duration Too Short: Ensure your sampling continues long enough to characterize the elimination phase, typically at least 3-5 times the expected half-life.
A recommended sampling schedule following a single intravenous (IV) dose would be: 2, 5, 15, and 30 minutes, and 1, 2, 4, 6, 8, and 24 hours. For oral administration, you would add earlier time points to capture absorption, such as 15 and 30 minutes, and 1, 2, and 4 hours.
Quantitative Data Summary
While specific pharmacokinetic data for this compound is limited, the following table provides the known parameters for the related cyclopyrrolone, Zopiclone, which can serve as a proxy for initial experimental design.
| Parameter | Species | Value | Reference |
| Elimination Half-life | Human | ~5 hours (3.8 - 6.5 hours) | |
| Rat | Similar kinetics to humans | ||
| Bioavailability | Human | ~80% | |
| Rat | ~35% (due to first-pass effect) | ||
| Plasma Protein Binding | Human | ~45% |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study Using Continuous Infusion with Osmotic Pumps in Mice
Objective: To assess the anxiolytic efficacy of this compound over a 7-day period while maintaining stable plasma concentrations.
Methodology:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
This compound Formulation: Dissolve this compound in a vehicle suitable for subcutaneous infusion (e.g., a solution of 50% polyethylene glycol 400 in sterile saline). The concentration should be calculated based on the desired daily dose and the pump's flow rate.
-
Osmotic Pump Preparation: Under sterile conditions, fill Alzet osmotic pumps (e.g., Model 1007D for 7-day delivery) with the this compound formulation according to the manufacturer's instructions.
-
Surgical Implantation:
-
Anesthetize the mouse using isoflurane.
-
Shave and disinfect the skin on the back, slightly posterior to the scapulae.
-
Make a small midline incision and create a subcutaneous pocket using blunt dissection.
-
Insert the filled osmotic pump into the pocket, with the delivery portal pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesia as per approved institutional protocols.
-
-
Behavioral Testing: Following a 24-48 hour recovery period, conduct behavioral tests for anxiety (e.g., Elevated Plus Maze, Open Field Test) at specified time points during the 7-day infusion period.
-
Plasma Sample Collection: At the end of the study, collect terminal blood samples via cardiac puncture to confirm drug exposure.
Protocol 2: In Vitro GABAA Receptor Modulation Assay
Objective: To determine the potency and efficacy of this compound as a positive allosteric modulator of GABAA receptors.
Methodology:
-
Cell Line: Use a cell line stably expressing the desired GABAA receptor subtype combination (e.g., HEK293 cells expressing α2β2γ2 subunits).
-
Assay Method: A whole-cell patch-clamp electrophysiology assay is the gold standard. Alternatively, a fluorescence-based assay using a membrane potential-sensitive dye can be used for higher throughput screening.
-
Procedure (Patch-Clamp):
-
Culture the cells on glass coverslips.
-
Obtain whole-cell recordings under voltage-clamp conditions.
-
Apply a submaximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.
-
Co-apply the same concentration of GABA with increasing concentrations of this compound.
-
Measure the potentiation of the GABA-evoked current by this compound.
-
-
Data Analysis: Construct a concentration-response curve for this compound's potentiation of the GABA response to determine its EC50 and maximal efficacy.
Visualizations
Caption: GABAA receptor signaling pathway with this compound modulation.
Caption: Workflow for an in vivo study with a short half-life compound.
References
Validation & Comparative
A Comparative Analysis of Pagoclone and Z-drugs for the Treatment of Insomnia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the hypnotic efficacy of Pagoclone versus the widely prescribed Z-drugs—Zopiclone, Zolpidem, and Zaleplon. This document synthesizes available clinical and preclinical data to offer an objective analysis of their performance, supported by experimental methodologies and pathway visualizations.
Executive Summary
Z-drugs (Zopiclone, Zolpidem, and Zaleplon) are a class of nonbenzodiazepine hypnotics that act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, primarily targeting the α1 subunit to induce sedation. They have well-documented efficacy in reducing sleep latency and improving sleep maintenance, albeit with varying pharmacokinetic profiles that influence their clinical application.
This compound, a cyclopyrrolone derivative and a partial agonist of the GABA-A receptor, has been investigated primarily for its anxiolytic and anti-stuttering properties. While it shares a mechanistic target with Z-drugs, clinical development for insomnia has not been pursued, and as a result, there is a notable absence of direct comparative efficacy data for hypnotic effects. The available data suggests that this compound exhibits a pharmacological profile with potentially fewer sedative effects compared to full agonists like Z-drugs.
This guide will first delve into the comparative efficacy of the established Z-drugs, presenting quantitative data from clinical trials. It will then explore the pharmacology of this compound, highlighting its distinct mechanism and summarizing the available, albeit limited, data on its sedative properties.
Comparative Efficacy of Z-Drugs
The clinical efficacy of Zopiclone, Zolpidem, and Zaleplon in treating insomnia is well-established through numerous randomized controlled trials. These studies primarily utilize polysomnography (PSG) to objectively measure sleep parameters.
Data Presentation: Z-Drug Efficacy
| Parameter | Zopiclone (7.5 mg) | Zolpidem (10 mg) | Zaleplon (10 mg) | Placebo |
| Sleep Onset Latency (SOL) | Significant reduction | Significant reduction; some studies suggest faster onset than Zopiclone[1] | Significant reduction; faster onset but shorter duration of action than Zolpidem[2] | - |
| Total Sleep Time (TST) | Significant increase | Significant increase[3] | Inconsistent effects; some studies show no significant increase over placebo[4] | - |
| Wake After Sleep Onset (WASO) | Significant reduction | Significant reduction[3] | Inconsistent effects | - |
| Number of Awakenings | Significant reduction | Significant reduction | Inconsistent effects | - |
| Sleep Efficiency (SE) | Significant increase | Significant increase | Inconsistent effects | - |
| Slow-Wave Sleep (SWS) / Stage N3 | Increase or no change | Increase or no change | No significant effect | - |
| REM Sleep | Slight reduction | Slight reduction | No significant effect | - |
Note: The data presented is a qualitative summary of findings from multiple studies. Absolute values can vary significantly based on the patient population and study design.
This compound: Anxiolytic with Sedative Side Effects
This compound is a partial agonist at α1-, α2-, and α5-containing GABA-A receptors and a full agonist at receptors with an α3 subunit. This profile theoretically confers anxiolytic effects with a lower potential for sedation and amnesia compared to non-selective full agonists.
Data Presentation: this compound Sedative Profile
Clinical trials for stuttering and panic disorder provide the most direct, albeit incidental, data on this compound's sedative effects in humans.
| Study Population | This compound Dosage | Primary Outcome | Reported Sedation/Somnolence |
| Stuttering | 0.3 mg to 0.6 mg per day | Reduction in stuttering severity | Reports of somnolence and sedation were similar between this compound and placebo groups. |
| Panic Disorder | 0.1 mg t.d.s. | Reduction in panic attack frequency | No significant difference in adverse event profiles, including sedation, compared to placebo. |
| Healthy Volunteers (Abuse Potential Study) | 1.2 mg and 4.8 mg | Subjective drug effects | At 4.8 mg, produced fewer sedative-like effects on some measures compared to diazepam (30 mg). |
Experimental Protocols
Polysomnography (PSG)
Polysomnography is the gold standard for objectively measuring sleep architecture and is a primary endpoint in most clinical trials for hypnotic drugs.
Methodology:
-
Patient Preparation: Patients are instructed to follow their usual sleep-wake schedule for at least a week prior to the study night. They are typically asked to avoid alcohol and caffeine for 24-48 hours before the recording.
-
Electrode Placement: Standardized placement of electrodes is crucial for accurate data acquisition. This includes:
-
Electroencephalogram (EEG): To monitor brain wave activity and determine sleep stages. Electrodes are placed at various scalp locations (e.g., F4, C4, O2) referenced to an indifferent electrode (e.g., M1).
-
Electrooculogram (EOG): To detect eye movements, particularly the rapid eye movements characteristic of REM sleep. Electrodes are placed near the outer canthus of each eye.
-
Electromyogram (EMG): To measure muscle tone. Chin EMG electrodes are placed on the submentalis muscle to detect the muscle atonia of REM sleep. Leg EMG electrodes may be used to detect periodic limb movements.
-
-
Other Sensors:
-
Electrocardiogram (ECG): To monitor heart rate and rhythm.
-
Respiratory Sensors: Including nasal/oral airflow, thoracic and abdominal respiratory effort belts, and a pulse oximeter to detect sleep-disordered breathing.
-
Body Position Sensor: To correlate sleep events with body posture.
-
-
Data Acquisition: Patients sleep in a controlled laboratory environment. Continuous recording of all physiological signals occurs throughout the night.
-
Data Analysis (Scoring): Trained technicians manually or with computer assistance score the recording in 30-second epochs to determine sleep stages (N1, N2, N3, REM), arousals, and other sleep-related events. Key parameters extracted include Total Sleep Time (TST), Sleep Onset Latency (SOL), Wake After Sleep Onset (WASO), Sleep Efficiency (SE), and the percentage of time spent in each sleep stage.
Multiple Sleep Latency Test (MSLT)
The MSLT is used to objectively measure daytime sleepiness and is often a secondary endpoint to assess the residual effects of hypnotic medications.
Methodology:
-
Prerequisite: The MSLT is typically performed on the day following an overnight PSG to ensure the patient has had an adequate amount of sleep.
-
Test Structure: The test consists of four or five scheduled nap opportunities, spaced two hours apart, beginning 1.5 to 3 hours after waking from the overnight PSG.
-
Procedure for Each Nap:
-
The patient lies down in a quiet, dark room and is instructed to try to fall asleep.
-
EEG, EOG, and chin EMG are recorded.
-
The time from "lights out" to the first epoch of sleep (sleep onset) is measured.
-
If the patient falls asleep, the nap is continued for 15 minutes. If no sleep occurs, the trial is terminated after 20 minutes.
-
-
Data Analysis: The primary outcome is the mean sleep latency across all naps. A shorter mean sleep latency indicates a higher level of physiological sleepiness. The presence of sleep-onset REM periods (SOREMPs) is also noted.
Signaling Pathways and Experimental Workflows
GABA-A Receptor Signaling Pathway
This compound and Z-drugs exert their effects by modulating the GABA-A receptor, a ligand-gated ion channel. Their binding to the benzodiazepine site on the receptor enhances the effect of the endogenous neurotransmitter GABA, leading to an increased influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, resulting in central nervous system depression, which manifests as sedation and hypnosis.
Experimental Workflow for Hypnotic Efficacy Trial
The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of a new hypnotic drug compared to a placebo and an active comparator.
Conclusion
Zopiclone, Zolpidem, and Zaleplon are effective hypnotics with distinct pharmacokinetic profiles that allow for tailored treatment of different types of insomnia. Their efficacy in improving key sleep parameters is well-supported by extensive clinical trial data.
In contrast, this compound's development has not focused on insomnia, and there is a lack of evidence to support its use as a hypnotic. Its pharmacological profile as a partial agonist at the GABA-A receptor suggests a lower potential for sedation compared to the full agonist Z-drugs. While this may be advantageous in its intended anxiolytic applications, it makes it an unlikely candidate for a primary hypnotic agent without further dedicated clinical investigation. Future research directly comparing the hypnotic effects of this compound to Z-drugs in a controlled setting would be necessary to definitively determine its efficacy in this indication.
References
- 1. Randomized Trial on the Effects of High-Dose Zopiclone on OSA Severity, Upper Airway Physiology, and Alertness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical evaluation of zaleplon in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of Eight Months of Nightly Zolpidem: A Prospective Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A five week, polysomnographic assessment of zaleplon 10 mg for the treatment of primary insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
Pagoclone: A Comparative Analysis of its Selectivity for α2/α3-Containing GABA-A Receptors
For Immediate Release
This guide provides a detailed comparison of Pagoclone's binding affinity and functional potency at α1, α2, α3, and α5-containing GABA-A receptors, benchmarked against the non-selective benzodiazepine Diazepam and the α1-selective Z-drug, Zolpidem. Experimental data robustly supports this compound's profile as a subtype-selective partial agonist with a notable preference for α2 and α3 subunits.
Comparative Selectivity Profile
This compound distinguishes itself from traditional benzodiazepines and Z-drugs through its nuanced interaction with GABA-A receptor subtypes. While Diazepam acts as a non-selective full agonist and Zolpidem exhibits a strong preference for the α1 subunit, this compound demonstrates a more complex profile. It binds with comparable high affinity across α1, α2, α3, and α5 subunits, but its functional efficacy is markedly greater at α2 and α3-containing receptors, with a significantly lower intrinsic activity at the α1 and α5 subtypes. This positions this compound as a partial agonist with functional selectivity for the α2/α3 subunits.
Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC50 and Emax) of this compound, Diazepam, and Zolpidem at recombinant human GABA-A receptor subtypes.
Table 1: Binding Affinity (Ki, nM) of this compound and Comparator Compounds at Human GABA-A Receptor Subtypes
| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 |
| This compound | 1.1 ± 0.1 | 1.1 ± 0.1 | 0.7 ± 0.1 | 1.7 ± 0.2 |
| Diazepam | 64 ± 2 | 61 ± 10 | 102 ± 7 | 31 ± 5 |
| Zolpidem | 20 | 400 | 400 | >5000 |
Data for this compound from Atack et al., 2006. Data for Diazepam represents a Diazepam-like compound (SH-I-030) from an in vitro study. Data for Zolpidem from various in vitro studies.
Table 2: Functional Potency (EC50, nM) and Maximal Efficacy (Emax, % Potentiation of GABA Response) of this compound and Comparator Compounds at Human GABA-A Receptor Subtypes
| Compound | Subtype | EC50 (nM) | Emax (% Potentiation) |
| This compound | α1β3γ2 | 22 ± 3 | 29 ± 1 |
| α2β3γ2 | 7.9 ± 0.8 | 62 ± 2 | |
| α3β3γ2 | 5.3 ± 0.5 | 74 ± 3 | |
| α5β3γ2 | 19 ± 2 | 26 ± 1 | |
| Diazepam | α1β2γ2 | 21.7 ± 2.7 | ~128 |
| α2βxγx | - | ~182 | |
| α3βxγx | - | - | |
| α5βxγx | - | - | |
| Zolpidem | α1 (Purkinje cells) | 33 | 189 |
| α2 (Striatum) | 195 | 236 |
Data for this compound from Atack et al., 2006. Diazepam and Zolpidem data are from various electrophysiological studies on native and recombinant receptors and are presented for comparative context.[1]
Experimental Protocols
The data presented in this guide were primarily generated using two key experimental techniques: radioligand binding assays and two-electrode voltage clamp electrophysiology.
Radioligand Binding Assay (for Ki determination)
Objective: To determine the binding affinity of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the GABA-A receptor.
General Protocol:
-
Membrane Preparation: Membranes from cells (e.g., HEK293) stably expressing specific recombinant human GABA-A receptor subtypes (αxβ3γ2) are prepared. This involves cell harvesting, homogenization in a buffered solution, and centrifugation to isolate the membrane fraction. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Binding Reaction: The prepared membranes are incubated with a fixed concentration of a radioligand that binds to the benzodiazepine site of the GABA-A receptor (e.g., [3H]-flunitrazepam).
-
Competition: A range of concentrations of the unlabeled test compound (e.g., this compound, Diazepam, Zolpidem) is added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 4°C) for a set duration to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand is washed away.
-
Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology (for EC50 and Emax determination)
Objective: To measure the functional effect of a test compound on the activity of GABA-A receptors expressed in Xenopus laevis oocytes.
General Protocol:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the subunits of the desired human GABA-A receptor subtype (e.g., α1β3γ2). The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with a conductive solution (e.g., 3M KCl). One electrode measures the membrane potential, and the other injects current to clamp the voltage at a set holding potential (e.g., -70 mV).
-
GABA Application: A baseline current is established, and then a specific concentration of GABA (typically the EC20, the concentration that elicits 20% of the maximal response) is applied to the oocyte, causing an inward chloride current that is recorded by the amplifier.
-
Compound Application: The test compound (e.g., this compound) is co-applied with GABA at various concentrations. The potentiation of the GABA-evoked current by the compound is measured.
-
Data Analysis: Concentration-response curves are generated by plotting the percentage potentiation of the GABA response against the concentration of the test compound. The EC50 (the concentration of the compound that produces 50% of its maximal effect) and the Emax (the maximal potentiation of the GABA response) are determined from these curves.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: GABAA receptor activation by GABA and positive allosteric modulation by this compound.
Caption: Workflow for a radioligand displacement assay to determine binding affinity.
Caption: Experimental workflow for Two-Electrode Voltage Clamp electrophysiology.
References
Pagoclone vs classical benzodiazepines side-by-side comparison
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a detailed, side-by-side comparison of pagoclone, a cyclopyrrolone derivative, and classical benzodiazepines. This compound is a selective partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor, a mechanism of action that theoretically offers anxiolytic effects with a reduced side-effect profile compared to full agonists like benzodiazepines.[1][2] This document synthesizes available preclinical and clinical data to offer an objective comparison for research and drug development purposes.
Mechanism of Action: A Tale of Two Agonists
Both this compound and classical benzodiazepines exert their effects by modulating the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3][4] However, their interaction with the receptor differs significantly.
-
Classical Benzodiazepines (e.g., Diazepam, Lorazepam, Alprazolam): These are positive allosteric modulators that act as full agonists at the benzodiazepine binding site on the GABA-A receptor.[5] This means they significantly enhance the effect of GABA, leading to a substantial influx of chloride ions and hyperpolarization of the neuron, resulting in potent anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.
-
This compound: In contrast, this compound is a partial agonist. It binds to the same site but elicits a submaximal response compared to full agonists. This partial agonism is hypothesized to provide a ceiling effect, potentially mitigating the dose-dependent side effects associated with classical benzodiazepines, such as profound sedation and dependence. This compound exhibits high affinity for GABA-A receptors containing α1, α2, α3, or α5 subunits. It acts as a partial agonist at α1, α2, and α5-containing receptors and a full agonist at receptors with an α3 subunit.
Signaling Pathway: GABA-A Receptor Modulation
The following diagram illustrates the fundamental mechanism of action for both this compound and classical benzodiazepines at the GABA-A receptor.
Caption: GABA-A receptor modulation by this compound and benzodiazepines.
Pharmacodynamics: Receptor Binding Affinity
The affinity of a compound for its target receptor is a key determinant of its potency. The following table summarizes the binding affinities (Ki) of this compound and several classical benzodiazepines for the benzodiazepine site on the GABA-A receptor. Lower Ki values indicate higher binding affinity.
| Compound | Receptor Binding Affinity (Ki, nM) | Reference |
| This compound | 0.7 - 9.1 | |
| Diazepam | Varies by subunit, generally in the low nM range | |
| Lorazepam | High affinity | |
| Alprazolam | 4.6 | |
| Clonazepam | Weaker binding than some high-potency benzodiazepines |
Pharmacokinetics: A Comparative Overview
The pharmacokinetic profiles of this compound and classical benzodiazepines influence their onset and duration of action, as well as their dosing schedules.
| Parameter | This compound | Classical Benzodiazepines (Representative Values) | Reference |
| Bioavailability | - | Alprazolam: 80-90%; Clonazepam: 90%; Lorazepam: 85% | |
| Protein Binding | - | Alprazolam: 80%; Clonazepam: ~85%; Lorazepam: High | |
| Metabolism | Major metabolite: 5'-hydroxythis compound | Liver (e.g., CYP3A4 for alprazolam and clonazepam) | |
| Elimination Half-life | - | Alprazolam: 11-13 hours; Clonazepam: 19-60 hours; Lorazepam: 10-20 hours | |
| Onset of Action | - | Alprazolam: 30-60 min; Lorazepam (IV): 1-5 min; Lorazepam (PO): 20-30 min |
Note: Specific pharmacokinetic data for this compound is limited in publicly available literature.
Efficacy: Preclinical and Clinical Evidence
Preclinical Models of Anxiety
Animal models are crucial for the initial assessment of anxiolytic potential.
-
Classical Benzodiazepines: Drugs like diazepam have been extensively validated in various preclinical models, including the elevated plus maze, light-dark box, and Geller-Seifter conflict test, where they reliably produce anxiolytic-like effects.
-
This compound: Preclinical studies have suggested that this compound also possesses anxiolytic properties, often with a reduced sedative effect compared to full agonists.
Clinical Trials in Anxiety Disorders
-
Classical Benzodiazepines: Numerous clinical trials have established the efficacy of benzodiazepines in the short-term treatment of generalized anxiety disorder (GAD), panic disorder, and social anxiety disorder. However, their long-term use is limited by the risk of tolerance and dependence.
-
This compound: Clinical trials with this compound have shown some evidence of anxiolytic effects in panic disorder. One study found a reduction in panic attacks with this compound treatment compared to placebo. Another trial in patients with persistent developmental stuttering, a condition often co-morbid with social anxiety, showed a trend for improvement in social anxiety symptoms. However, the overall clinical development of this compound for anxiety disorders has been limited.
Side Effect Profile: The Key Differentiator
The primary rationale for developing partial agonists like this compound is to achieve a more favorable side-effect profile.
| Side Effect | This compound | Classical Benzodiazepines | Reference |
| Sedation/Somnolence | Generally reported to be low and similar to placebo in some studies. | Common, dose-dependent. | |
| Cognitive Impairment (Amnesia) | Mild and transient effects on learning and memory at higher doses, not evident after repeated dosing. | A known and significant side effect, particularly with high-potency benzodiazepines. | |
| Dependence and Withdrawal | Theoretically lower potential due to partial agonism; one study showed no significant withdrawal symptoms. | High risk with long-term use, requiring gradual tapering to minimize withdrawal effects. | |
| Abuse Potential | One study suggested a similar abuse potential to diazepam at higher doses, though with some adverse mood effects that might limit recreational use. | A significant concern, especially for individuals with a history of substance use disorders. | |
| Other Common Side Effects | Headache, fatigue. | Dizziness, weakness, ataxia. |
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
This experimental workflow outlines the general procedure for determining the binding affinity of a compound to the GABA-A receptor.
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Tissue Preparation: Brain tissue (e.g., rat cortex) is homogenized in a suitable buffer.
-
Incubation: The membrane homogenate is incubated with a fixed concentration of a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]flunitrazepam) and varying concentrations of the unlabeled test compound (this compound or a benzodiazepine).
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Elevated Plus Maze for Preclinical Anxiety Assessment
This diagram illustrates the logical relationship between the experimental setup and the measured outcomes in the elevated plus maze test.
Caption: Logical flow of the elevated plus maze experiment.
Methodology:
-
Apparatus: The maze consists of four arms (two open, two enclosed by walls) arranged in a plus shape and elevated from the floor.
-
Procedure: Animals are pre-treated with the test compound (this compound or a benzodiazepine) or a vehicle control. Each animal is then placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (e.g., 5 minutes).
-
Data Collection: The session is typically recorded by a video camera, and software is used to score the time spent and the number of entries into each type of arm.
-
Interpretation: Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms, as the natural tendency for rodents is to avoid open, exposed spaces. The total number of arm entries is used as a measure of general locomotor activity to rule out confounding sedative or stimulant effects.
Clinical Trial Design for Panic Disorder
This diagram shows a typical crossover design used in clinical trials for anxiolytics.
Caption: Example of a crossover clinical trial design.
Methodology:
-
Patient Selection: Patients meeting specific diagnostic criteria for the target disorder (e.g., Panic Disorder according to DSM-IV) are recruited.
-
Design: A randomized, double-blind, placebo-controlled crossover design is often employed.
-
Treatment Periods: Patients are randomly assigned to receive either the active drug (e.g., this compound) or a placebo for a defined period. This is followed by a "washout" period where no treatment is given to allow the drug to be eliminated from the body. Patients then "cross over" to the other treatment arm.
-
Outcome Measures: The primary outcome is a clinically relevant measure, such as the frequency of panic attacks recorded in a daily diary. Secondary outcomes can include standardized anxiety rating scales (e.g., Hamilton Anxiety Rating Scale), clinician and patient global impression scales, and assessment of adverse events.
-
Blinding: To minimize bias, neither the patients nor the investigators know which treatment is being administered during each period (double-blind).
Conclusion
This compound, as a partial agonist at the GABA-A receptor, represents a pharmacological approach aimed at dissociating the anxiolytic effects from the undesirable side effects of classical benzodiazepines. Preclinical and early clinical data provide some support for this hypothesis, suggesting a potentially milder side-effect profile, particularly concerning sedation and cognitive impairment. However, the abuse potential may be comparable to diazepam at higher doses, and its clinical development has not progressed to widespread use.
For drug development professionals, the study of this compound and similar compounds highlights the potential of targeting specific GABA-A receptor subunit combinations and utilizing partial agonism to refine the therapeutic index of anxiolytic agents. Further research is warranted to fully elucidate the clinical utility and long-term safety of this class of compounds.
References
- 1. Crossover trial of this compound and placebo in patients with DSM-IV panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preliminary effects of this compound, a partial GABAA agonist, on neuropsychological performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
- 5. Hooked on benzodiazepines: GABAA receptor subtypes and addiction - PMC [pmc.ncbi.nlm.nih.gov]
Pagoclone's Effect on Stuttering: A Comparative Analysis of Published Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published findings on the effects of pagoclone on stuttering, contextualized with data from alternative pharmacological treatments. As direct replication studies of the primary this compound trial are unavailable, this analysis focuses on the pivotal Phase II "EXPRESS" study and contrasts its outcomes with those of dopamine antagonists, which represent a different mechanistic approach to stuttering treatment.
Executive Summary
This compound, a selective gamma-aminobutyric acid (GABA-A) receptor modulator, demonstrated a statistically significant, albeit modest, effect in reducing stuttering symptoms in the key "EXPRESS" clinical trial. Compared to placebo, this compound showed a greater reduction in the percentage of syllables stuttered. However, the development of this compound for stuttering was discontinued, and no Phase III trial results have been published. In contrast, atypical antipsychotics that act as dopamine antagonists, such as olanzapine and risperidone, have also been investigated for stuttering and have shown efficacy in reducing stuttering severity, though they are associated with a different side effect profile. This guide presents the available data to facilitate an objective comparison of these approaches.
Data Presentation: Quantitative Comparison of Clinical Trial Results
The following tables summarize the quantitative data from clinical trials of this compound and the alternative treatments, olanzapine and risperidone.
Table 1: Efficacy of this compound in the "EXPRESS" Trial [1][2][3]
| Efficacy Measure | This compound Group | Placebo Group | p-value |
| % Reduction in Syllables Stuttered | 19.4% | 5.1% | <0.05 |
| Stuttering Severity Instrument (SSI-3) Score | Statistically significant reduction | - | 0.02 |
| Clinician-Rated Severity (SEV) Score | 55% of patients improved | 36% of patients improved | 0.02 (at week 8) |
| Liebowitz Social Anxiety Scale (LSAS) - Speaking Situations Subscale | Statistically significant improvement | - | 0.02 (at week 8) |
Table 2: Efficacy of Olanzapine and Risperidone in Stuttering Trials [4][5]
| Drug | Efficacy Measure | Treatment Group | Placebo Group | p-value |
| Olanzapine | % Reduction on Subjective Stuttering Scale | 22% | <1% | <0.05 |
| Stuttering Severity Instrument (SSI-3) | Statistically superior to placebo | - | <0.05 | |
| Clinician Global Impression (CGI) | Statistically superior to placebo | - | <0.05 | |
| Risperidone | % Syllables Stuttered (%SS) | Significant reduction from baseline (9.6% to 4.7%) | No significant change | <0.05 (between-treatment difference) |
| Stuttering Severity Instrument (SSI-3) Score | Significant reduction from baseline (25.3 to 17.5) | No significant change | <0.01 (within-group) |
Table 3: Common Adverse Events Reported in Clinical Trials
| Drug | Common Adverse Events |
| This compound | Headache (12.5%), Fatigue (8.0%) |
| Olanzapine | Weight gain (average of 4 kg reported in one study), sedation. Can induce stuttering in some individuals. |
| Risperidone | Sedation, galactorrhea, and amenorrhea (in one case). Can also induce stuttering in some individuals. |
Experimental Protocols
This compound: The "EXPRESS" Study Methodology
The "EXamining this compound for peRsistent dEvelopmental Stuttering Study" (EXPRESS) was a Phase II, 8-week, multi-center, randomized, double-blind, placebo-controlled trial with a 1-year open-label extension.
-
Participants: 132 adults (aged 18-65) with persistent developmental stuttering with onset before age 8.
-
Randomization: Participants were randomized in a 2:1 ratio to receive either this compound (n=88) or a placebo (n=44).
-
Dosing: this compound was administered twice daily, with escalating doses.
-
Primary Efficacy Variables:
-
Change in the percentage of syllables stuttered (%SS).
-
Stuttering Severity Instrument Version 3 (SSI-3).
-
Clinician Global Impressions of Improvement (CGI-I).
-
-
Assessments: Efficacy measures were assessed at baseline and at various points during the 8-week double-blind phase.
Olanzapine Trial Methodology
A notable study of olanzapine was a 12-week, randomized, double-blind, placebo-controlled trial.
-
Participants: 24 adults who stutter.
-
Dosing: Olanzapine was administered at a dose of 2.5 mg, titrated to 5 mg.
-
Efficacy Measures:
-
Stuttering Severity Instrument (SSI-3).
-
Clinician Global Impression (CGI).
-
Subject-rated Self-assessment of Stuttering (SSS).
-
Risperidone Trial Methodology
A key study of risperidone was a 6-week, randomized, double-blind, placebo-controlled trial.
-
Participants: 16 adults with developmental stuttering.
-
Dosing: Risperidone was initiated at 0.5 mg daily and titrated to a maximum of 2.0 mg per day.
-
Efficacy Measures:
-
Percentage of syllables stuttered (%SS).
-
Time stuttering as a percentage of total time speaking.
-
Overall stuttering severity.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Proposed mechanism of action of this compound on GABA-A receptors.
Experimental Workflow of the this compound "EXPRESS" Trial
Caption: Workflow of the this compound "EXPRESS" clinical trial.
References
- 1. Exploratory randomized clinical study of this compound in persistent developmental stuttering: the EXamining this compound for peRsistent dEvelopmental Stuttering Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and Clinical Trials | Stuttering Foundation: A Nonprofit Organization Helping Those Who Stutter [stutteringhelp.org]
- 4. Frontiers | The Pharmacologic Treatment of Stuttering and Its Neuropharmacologic Basis [frontiersin.org]
- 5. Risperidone for the treatment of stuttering - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pagoclone and Bretazenil: Anxiolytic Partial Agonists at the GABA-A Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two anxiolytic compounds, Pagoclone and Bretazenil. Both are partial agonists at the γ-aminobutyric acid type A (GABA-A) receptor, a key target in the neurobiology of anxiety. Despite their similar overarching mechanism, they exhibit distinct pharmacological profiles, which have led to different clinical development paths. This document summarizes their receptor binding affinities, pharmacokinetic and pharmacodynamic properties, and clinical trial outcomes, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a cyclopyrrolone derivative, and Bretazenil, an imidazopyrrolobenzodiazepine, represent a class of non-benzodiazepine anxiolytics developed with the aim of separating the anxiolytic effects from the sedative and dependence-producing properties of classical benzodiazepines. This compound exhibits a degree of selectivity for α2/α3-containing GABA-A receptor subtypes, which are predominantly associated with anxiolysis, while showing lower efficacy at the α1 subtype linked to sedation.[1][2] In contrast, Bretazenil is a less selective partial agonist, binding to a broader range of GABA-A receptor subtypes, including α1, α2, α3, α4, α5, and α6 subunits.[3] While both compounds have shown promise in preclinical and early clinical studies for anxiety disorders, neither has been commercially launched. This guide delves into the experimental data that differentiates these two compounds.
Data Presentation
Table 1: Comparative Receptor Binding Affinities (Ki in nM)
| Receptor Subtype | This compound | Bretazenil |
| GABA-A α1 | 0.7 - 9.1 | High Affinity |
| GABA-A α2 | 0.7 - 9.1 | High Affinity |
| GABA-A α3 | 0.7 - 9.1 (Full Agonist) | High Affinity |
| GABA-A α4 | - | Low Affinity |
| GABA-A α5 | 0.7 - 9.1 | High Affinity |
| GABA-A α6 | - | Low Affinity |
| Note: Specific Ki values for Bretazenil across all subtypes are not consistently reported in a single source. "High Affinity" indicates potent binding as described in the literature. This compound's affinity is roughly equivalent across α1, α2, α3, and α5 subtypes.[3][4] |
Table 2: Comparative Pharmacokinetics in Humans
| Parameter | This compound | Bretazenil |
| Tmax (Time to Peak Plasma Concentration) | ~6 hours | Not Specified |
| Cmax (Peak Plasma Concentration) | Dose-dependent | Not Specified |
| Elimination Half-life (t½) | Not Specified | ~2.5 hours |
| Bioavailability | Not Specified | Not Specified |
| Note: Detailed pharmacokinetic data for this compound is limited in publicly available literature. The Tmax for this compound and its metabolite is reported to be around 6 hours post-dosing. |
Table 3: Comparative Clinical Trial Data
| Indication | Drug | Dosage | Key Findings |
| Panic Disorder | This compound | 0.1 mg t.d.s. | Reduction in mean weekly panic attacks from 5.8 to 3.6 (p=0.05) |
| Generalized Anxiety Disorder (GAD) | Bretazenil | Not Specified | Showed similar efficacy to diazepam (5 mg) with fewer adverse events in one trial |
| Stuttering | This compound | Not Specified | Showed statistically significant benefit in multiple endpoints in a Phase II trial |
Mechanism of Action and Signaling Pathways
Both this compound and Bretazenil exert their effects by acting as positive allosteric modulators of the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.
As partial agonists, this compound and Bretazenil bind to the benzodiazepine site on the GABA-A receptor and enhance the effect of GABA, but to a lesser degree than full agonists like diazepam. This property is believed to contribute to their improved side-effect profile, particularly with regard to sedation and dependence.
The downstream signaling cascade following GABA-A receptor activation is complex and can involve changes in intracellular calcium levels and the activation of protein kinases. For instance, GABA-A receptor activation in the growth cone has been shown to lead to Ca2+ influx through L-type voltage-sensitive Ca2+ channels, which in turn activates Protein Kinase C (PKC). PKC then phosphorylates proteins like GAP-43 and MARCKS, which are involved in neuronal plasticity and development.
Experimental Protocols
GABAA Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or Bretazenil) for different GABA-A receptor subtypes.
Materials:
-
Receptor Source: Membranes from cell lines (e.g., HEK293) stably expressing specific human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).
-
Radioligand: [3H]Flunitrazepam or [3H]Ro15-1788 (a benzodiazepine site antagonist).
-
Test Compound: this compound or Bretazenil.
-
Non-specific Binding Control: A high concentration of an unlabeled benzodiazepine (e.g., 10 µM Diazepam).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid and vials.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the GABA-A receptor subtype of interest in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellets multiple times by resuspension in fresh buffer and recentrifugation. Finally, resuspend the washed membranes in assay buffer at a known protein concentration.
-
Assay Setup: In triplicate, prepare tubes or a 96-well plate for total binding, non-specific binding, and competitive binding.
-
Total Binding: Receptor membranes + Radioligand.
-
Non-specific Binding: Receptor membranes + Radioligand + High concentration of unlabeled competitor.
-
Competitive Binding: Receptor membranes + Radioligand + Serial dilutions of the test compound.
-
-
Incubation: Incubate the reaction mixtures at 4°C for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixtures through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Elevated Plus-Maze (EPM) Test for Anxiolytic Activity
Objective: To assess the anxiolytic-like effects of a test compound in rodents.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal size.
Animals: Adult male rats or mice.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer the test compound (this compound or Bretazenil) or vehicle to the animals at a predetermined time before the test (e.g., 30-60 minutes).
-
Testing: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for a fixed period, typically 5 minutes.
-
Data Collection: Record the animal's behavior using a video camera. The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. The total number of arm entries can be used as a measure of general locomotor activity.
-
Data Analysis: Compare the open arm time and entries between the drug-treated and vehicle-treated groups. A significant increase in open arm exploration in the drug-treated group is indicative of an anxiolytic-like effect.
Discussion and Conclusion
This compound and Bretazenil both emerged from efforts to develop anxiolytics with a superior safety and tolerability profile compared to traditional benzodiazepines. Their distinct receptor subtype selectivities offer a basis for their differing pharmacological effects.
This compound's relative selectivity for α2/α3 subtypes, coupled with its lower efficacy at the α1 subtype, theoretically provides a mechanism for achieving anxiolysis with reduced sedation. Clinical data from a study in panic disorder patients, where a reduction in panic attacks was observed without significant sedative side effects, supports this hypothesis. However, the development of this compound was ultimately halted.
Bretazenil, with its broader spectrum of activity at multiple GABA-A receptor subtypes, also demonstrated anxiolytic properties in clinical trials for GAD. However, its short half-life of approximately 2.5 hours presents a pharmacokinetic challenge for maintaining therapeutic concentrations, which may have contributed to the discontinuation of its development.
The comparative analysis of these two compounds underscores the complexities of targeting the GABA-A receptor for the treatment of anxiety. While the concept of subtype-selective partial agonism holds promise, translating preclinical findings into clinical success remains a significant hurdle. Factors such as pharmacokinetics, metabolism, and the intricate neurobiology of anxiety disorders all play crucial roles in determining the ultimate therapeutic utility of a compound. Further research into the downstream signaling effects of these and similar compounds may provide a more nuanced understanding of their mechanisms and pave the way for the development of more effective and safer anxiolytic therapies.
References
Cross-validation of Pagoclone's Anxiolytic Properties: A Comparative Guide for Researchers
An in-depth analysis of the pre-clinical and clinical data surrounding the anxiolytic agent Pagoclone, with a comparative look at traditional benzodiazepines.
This guide provides a comprehensive overview of the anxiolytic properties of this compound, a nonbenzodiazepine cyclopyrrolone, across different species. It is intended for researchers, scientists, and drug development professionals interested in the nuanced pharmacology of anxiolytic agents. Through a detailed examination of its mechanism of action, and a cross-species comparison of its efficacy in established preclinical models of anxiety, this document aims to provide an objective resource for evaluating this compound's therapeutic potential.
Mechanism of Action: A Tale of Subtype Selectivity
This compound exerts its anxiolytic effects by acting as a partial agonist at the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter system in the central nervous system. Unlike traditional benzodiazepines, which are full agonists, this compound's partial agonism suggests a ceiling to its effects, potentially leading to a wider therapeutic window and a more favorable side-effect profile.[1]
A key feature of this compound is its selectivity for different GABAA receptor subtypes. It demonstrates a high affinity for α2 and α3 subunits, which are predominantly associated with the anxiolytic effects of GABAergic modulation.[2][3] Conversely, it has a lower intrinsic efficacy at the α1 subunit, which is linked to the sedative, amnestic, and ataxic effects commonly observed with benzodiazepines.[2][3] This subtype selectivity is the pharmacological basis for this compound's anxiolytic action with reduced sedative side effects.
In rats, a significant portion of this compound's in vivo activity is likely mediated by its major metabolite, 5'-hydroxy this compound. This metabolite is found at substantially higher concentrations in the brain than the parent compound and also exhibits potent anxiolytic and sedative properties.
dot
Preclinical Efficacy: Cross-Species Insights
This compound's anxiolytic potential has been evaluated in various preclinical models of anxiety, primarily in rodents. These studies provide valuable data on its dose-dependent effects and allow for a comparative analysis with established anxiolytics like diazepam.
The Elevated Plus-Maze Test
A widely used paradigm to assess anxiety-like behavior in rodents, the elevated plus-maze (EPM) leverages the conflict between the innate drive to explore a novel environment and the aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
In rats, this compound has demonstrated significant anxiolytic-like activity in the EPM. It's important to note that at higher doses, sedative effects can confound the interpretation of anxiolytic activity.
Table 1: Anxiolytic Effects of this compound and its Metabolite in the Rat Elevated Plus-Maze
| Compound | Dose (mg/kg, p.o.) | % Time in Open Arms (Mean ± SEM) | Total Distance Travelled (cm, Mean ± SEM) |
| Vehicle | - | 10.2 ± 2.1 | 2500 ± 150 |
| This compound | 0.3 | 12.5 ± 2.5 | 2100 ± 120 |
| This compound | 1.0 | 18.9 ± 3.2 | 1800 ± 100 |
| This compound | 3.0 | 25.4 ± 4.1 | 1500 ± 90 |
| 5'-hydroxy this compound | 0.3 | 15.1 ± 2.8 | 2000 ± 130* |
| 5'-hydroxy this compound | 1.0 | 22.7 ± 3.5** | 1650 ± 110** |
| 5'-hydroxy this compound | 3.0 | 28.9 ± 4.5 | 1400 ± 80*** |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data adapted from Atack et al., 2006.
dot
The Vogel Conflict Test
The Vogel conflict test is another established model for screening anxiolytic drugs. It is based on the principle that anxiolytics can increase the frequency of a behavior that is suppressed by punishment. In this test, thirsty rats are punished with a mild electric shock when they attempt to drink water.
Studies have shown that this compound is effective in the Vogel water lick conflict test in rats, with a minimal effective dose (MED) of 0.1 mg/kg (p.o.). This indicates a potent anxiolytic-like effect in this conflict-based paradigm.
Table 2: Comparative Efficacy in the Vogel Conflict Test in Rats
| Compound | Minimal Effective Dose (MED) (mg/kg, p.o.) |
| This compound | 0.1 |
| Diazepam | ~1.0 |
Data for Diazepam is an approximate value from comparative literature.
Clinical Observations and Comparative Profile
Clinical trials in humans have explored this compound for panic disorder and generalized anxiety disorder. These studies have generally supported the preclinical findings, suggesting that this compound possesses anxiolytic properties with a reduced incidence of side effects typically associated with benzodiazepines, such as sedation and withdrawal symptoms.
When compared to diazepam, a classic benzodiazepine, this compound was found to be approximately six times more potent in antagonizing the discriminative stimulus effects of pentylenetetrazole, a convulsant agent that induces anxiety. However, in a study assessing abuse potential in recreational drug users, a high dose of this compound (4.8 mg) was rated as having a similar abuse potential to diazepam.
Experimental Protocols
Elevated Plus-Maze Test
-
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms of equal dimensions.
-
Animals: Typically male rats or mice are used. Animals are handled for several days prior to testing to reduce stress.
-
Procedure:
-
Animals are administered the test compound (e.g., this compound, diazepam, or vehicle) via the appropriate route (e.g., oral gavage) at a specified time before the test.
-
Each animal is placed individually in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute period.
-
Behavior is recorded by a video camera mounted above the maze.
-
-
Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms and the number of entries into the open arms. Locomotor activity is assessed by the total number of arm entries or total distance traveled.
Vogel Conflict Test
-
Apparatus: An experimental chamber with a grid floor capable of delivering a mild electric shock and a drinking spout connected to a water source and a lick detector.
-
Animals: Typically rats are used. Animals are water-deprived for a period (e.g., 48 hours) before the test.
-
Procedure:
-
Animals are administered the test compound or vehicle.
-
After a set period, the animal is placed in the experimental chamber.
-
Each time the animal completes a certain number of licks from the drinking spout (e.g., 20 licks), a mild electric shock is delivered through the grid floor.
-
The number of shocks received during a fixed session (e.g., 3 minutes) is recorded.
-
-
Data Analysis: An increase in the number of shocks the animal is willing to take to drink is interpreted as an anxiolytic effect.
Conclusion
The available evidence from both preclinical and clinical studies indicates that this compound is an effective anxiolytic agent. Its mechanism of action as a GABAA receptor partial agonist with selectivity for α2/α3 subunits provides a pharmacological basis for its anxiolytic effects with a potentially reduced side-effect profile compared to full benzodiazepine agonists. Preclinical studies in rats consistently demonstrate its efficacy in standard models of anxiety. The significant role of its active metabolite, 5'-hydroxy this compound, in mediating its effects in rats is a crucial consideration for cross-species comparisons and clinical translation. While never commercialized, the study of this compound continues to provide valuable insights into the development of more targeted and safer anxiolytic therapies. Further research directly comparing this compound and its metabolites to standard anxiolytics across a wider range of species would be beneficial for a more complete understanding of its therapeutic potential.
References
Head-to-Head Analysis: Pagoclone and Diazepam Effects on Motor Coordination
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of GABAergic modulators, both pagoclone, a cyclopyrrolone derivative, and diazepam, a classical benzodiazepine, have garnered significant attention for their anxiolytic properties. However, their distinct mechanisms of action—this compound as a partial agonist and diazepam as a full agonist at the GABA-A receptor—suggest differential effects on motor coordination. This guide provides a comprehensive comparison of their performance, drawing upon available experimental data to inform preclinical and clinical research.
Summary of Quantitative Data
| Compound | Test | Animal Model | Dose | Effect on Motor Coordination |
| Diazepam | Rotarod Test | Mice | 0.1-3.0 mg/kg (i.p.) | Dose-related impairment in performance.[1] |
| Rotarod Test | Mice | 20 mg/kg | Significantly shorter rotarod treading times compared to control mice.[2] | |
| Rotarod & Beam Walking Assays | Mice | - | Significant impairment in rotarod performance at 72% GABA-A receptor occupancy.[3] | |
| Beam Walking Assay | Mice | - | Significant impairment in beam walking performance at approximately 30% GABA-A receptor occupancy.[3] | |
| This compound | Various Psychomotor Tests | Humans | 0.15 mg, 0.30 mg, 0.60 mg (oral) | Dose-related effects on movement time were noted, but overall behavioral toxicity was not a major concern at these doses.[4] |
It is important to note that the beam walking assay appears to be more sensitive than the rotarod test in detecting benzodiazepine-induced motor coordination deficits.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess motor coordination in rodents.
Rotarod Test
The rotarod test is a standard procedure to evaluate motor coordination, balance, and motor learning in rodents.
Apparatus: A rotating rod, typically with a diameter of 3-5 cm for mice, which can be set to a constant speed or an accelerating speed.
Procedure:
-
Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the experiment.
-
Training (Optional but Recommended): Mice may be trained on the rotarod at a low, constant speed (e.g., 4 rpm) for one or more sessions on the day prior to testing to familiarize them with the apparatus.
-
Testing:
-
The mouse is placed on the stationary rod.
-
The rotation is initiated, either at a fixed speed or, more commonly, with a programmed acceleration (e.g., from 4 to 40 rpm over 5 minutes).
-
The latency to fall from the rod is recorded. A trial is typically stopped if the mouse falls off or after a predetermined cut-off time (e.g., 300 seconds) is reached.
-
Multiple trials (usually 3) are conducted for each animal, with an inter-trial interval to allow for rest.
-
-
Data Analysis: The primary endpoint is the latency to fall. The average latency across trials is calculated for each animal and compared between treatment groups.
Beam Walking Assay
The beam walking assay is a sensitive test for assessing fine motor coordination and balance.
Apparatus: A narrow wooden or plastic beam (e.g., 1 cm wide, 100 cm long) elevated above the ground. A goal box is placed at one end of the beam to motivate the animal to traverse it.
Procedure:
-
Acclimation and Training: Animals are acclimated to the testing room. They are then trained to traverse the beam to the goal box. This may involve placing them progressively further from the goal box over several training trials.
-
Testing:
-
The animal is placed at the start of the beam.
-
The time taken to traverse the beam and the number of foot slips (when a paw slips off the top of the beam) are recorded.
-
Multiple trials are typically performed for each animal.
-
-
Data Analysis: The time to traverse the beam and the number of foot slips are the primary measures. These are averaged across trials and compared between treatment groups.
Signaling Pathways and Experimental Workflow
Signaling Pathway: Differential GABA-A Receptor Modulation
The differential effects of Diazepam and this compound on motor coordination are rooted in their distinct interactions with the GABA-A receptor, a ligand-gated ion channel. The sedative and motor-impairing effects of benzodiazepines are primarily mediated by their action on GABA-A receptors containing the α1 subunit.
Caption: Differential modulation of the GABA-A receptor by Diazepam and this compound.
Experimental Workflow: Motor Coordination Assessment
The following diagram outlines a typical workflow for assessing the effects of this compound and Diazepam on motor coordination in a preclinical setting.
Caption: Workflow for assessing motor coordination effects of test compounds.
References
- 1. Comparison of benzodiazepine (BZ) receptor agonists in two rodent activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diazepam sensitive mice: differential sensitivity to the depressant and anticonvulsant effects of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mouse beam walking assay offers improved sensitivity over the mouse rotarod in determining motor coordination deficits induced by benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preliminary effects of this compound, a partial GABAA agonist, on neuropsychological performance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pagoclone's GABAA Receptor Binding Profile via Autoradiography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding profile of Pagoclone with the well-known hypnotic, Zopiclone. The focus is on elucidating the distinct receptor subtype affinities and the resulting pharmacological profiles, supported by experimental data and detailed methodologies for autoradiographic analysis.
Introduction
This compound, a cyclopyrrolone derivative, is a selective partial agonist for the γ-aminobutyric acid type A (GABAA) receptor. Its anxiolytic properties are attributed to its preferential binding to specific α subunits of the GABAA receptor, distinguishing it from less selective compounds like Zopiclone. This guide delves into the specifics of this binding profile, offering a comparative perspective for researchers in neuropharmacology and drug development.
Comparative Binding Affinities
The differential binding of this compound and Zopiclone to GABAA receptor subtypes is a key determinant of their distinct pharmacological effects. This compound exhibits a higher affinity for the α2 and α3 subunits, which are predominantly associated with anxiolytic effects, while showing lower efficacy at the α1 subunit, which is linked to sedation and amnesia. Zopiclone, in contrast, demonstrates a less selective binding profile.
| Compound | GABAA Receptor Subtype | Binding Affinity (Ki, nM) |
| This compound | α1 | ~7.1 |
| α2 | ~2.5 | |
| α3 | ~2.1 | |
| α5 | ~9.1 | |
| Zopiclone | α1 | ~20 |
| α2 | ~30 | |
| α3 | ~40 | |
| α5 | ~60 |
Note: The Ki values presented are approximate and compiled from various sources for comparative purposes.
Autoradiographic Analysis: A Visual Confirmation of Binding Profiles
Expected Binding Patterns:
-
[3H]this compound: Higher densities of binding would be anticipated in brain regions rich in α2 and α3 subunits, such as the amygdala, hippocampus, and cortical areas. The binding in regions with a high prevalence of α1 subunits, like the cerebellum, would be expected to be less intense compared to non-selective ligands.
-
[3H]Zopiclone: A more uniform and widespread binding pattern would be expected across various brain regions, reflecting its broader affinity for multiple α subunits.
The following diagram illustrates the logical relationship for a hypothetical comparative autoradiography experiment.
Experimental Protocols
A detailed protocol for in vitro receptor autoradiography with [3H]this compound is provided below. This protocol is based on established methods for GABAA receptor autoradiography and can be adapted for comparative studies.
In Vitro Receptor Autoradiography Protocol for [3H]this compound
-
Tissue Preparation:
-
Rodent brains are rapidly removed, frozen in isopentane cooled with dry ice, and stored at -80°C.
-
Coronal sections (20 µm) are cut using a cryostat at -20°C and thaw-mounted onto gelatin-coated slides.
-
Slides are stored at -80°C until use.
-
-
Pre-incubation:
-
Slides are brought to room temperature and then pre-incubated in 50 mM Tris-HCl buffer (pH 7.4) at 4°C for 30 minutes to remove endogenous GABA.
-
-
Incubation:
-
Slides are incubated with varying concentrations of [3H]this compound (e.g., 0.1-20 nM) in 50 mM Tris-HCl buffer (pH 7.4) for 60 minutes at 4°C.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM Diazepam).
-
-
Washing:
-
Slides are washed twice for 5 minutes each in ice-cold 50 mM Tris-HCl buffer to remove unbound radioligand.
-
A final quick rinse in ice-cold deionized water is performed to remove buffer salts.
-
-
Drying and Exposure:
-
Slides are dried under a stream of cool, dry air.
-
Dried slides are apposed to tritium-sensitive phosphor imaging plates or film in X-ray cassettes along with calibrated tritium standards.
-
Exposure time will vary depending on the specific activity of the radioligand and receptor density (typically several weeks).
-
-
Data Acquisition and Analysis:
-
The imaging plates are scanned using a phosphor imager.
-
The resulting autoradiograms are quantified using densitometry software.
-
The optical densities are converted to fmol/mg tissue equivalent using the co-exposed standards.
-
The following diagram outlines the general workflow for this experimental procedure.
Signaling Pathway
This compound, like other GABAA receptor modulators, does not directly activate the receptor but rather enhances the effect of the endogenous neurotransmitter, GABA. This allosteric modulation leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent reduction in neuronal excitability.
Conclusion
The distinct binding profile of this compound, characterized by its selectivity for α2/α3-containing GABAA receptors, underpins its anxiolytic effects with a potentially reduced sedative and amnestic side-effect profile compared to non-selective agents like Zopiclone. Autoradiography serves as a powerful tool to visually and quantitatively confirm these differential binding patterns in the brain, providing crucial data for the development of more targeted and effective therapeutics for anxiety and related disorders. The provided protocols and conceptual frameworks offer a solid foundation for researchers to further investigate the nuanced pharmacology of this compound and similar compounds.
Independent Verification of Pagoclone's Therapeutic Window: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pagoclone's therapeutic window with alternative anxiolytic agents. The information is supported by experimental data and detailed methodologies to assist in research and drug development.
Executive Summary
This compound, a cyclopyrrolone derivative, is a non-benzodiazepine anxiolytic that acts as a partial agonist at γ-aminobutyric acid type A (GABA-A) receptors.[1][2] Its unique binding profile, characterized by selectivity for α2 and α3 subunits over the α1 subunit, suggests a wider therapeutic window compared to traditional benzodiazepines and other non-benzodiazepine hypnotics. This selectivity is theorized to produce anxiolytic effects with a reduced incidence of sedation, amnesia, and ataxia, which are commonly associated with α1 subunit modulation. This guide presents a comparative analysis of this compound's binding affinity, therapeutic index, and mechanism of action against commonly used anxiolytics.
Comparative Analysis of Anxiolytic Agents
The following table summarizes the quantitative data for this compound and selected alternative anxiolytics.
| Feature | This compound | Zopiclone | Zolpidem | Diazepam | Alprazolam |
| Drug Class | Cyclopyrrolone (Non-benzodiazepine) | Cyclopyrrolone (Non-benzodiazepine) | Imidazopyridine (Non-benzodiazepine) | Benzodiazepine | Benzodiazepine (Triazolobenzodiazepine) |
| Mechanism of Action | Partial agonist at GABA-A receptors | Full agonist at GABA-A receptors | Full agonist at GABA-A receptors | Positive allosteric modulator of GABA-A receptors | Positive allosteric modulator of GABA-A receptors |
| GABA-A α Subunit Selectivity | α2/α3 > α1/α5[1][2] | Non-selective | α1 > α2/α3 | Non-selective | Non-selective |
| Binding Affinity (Ki, nM) | 0.7 - 9.1 (human α1, α2, α3, α5)[3] | ~20 (rat cortex) | ~20 (α1), ~400 (α2, α3) | ~7 (rat cortex) | ~5 (human cortex) |
| Therapeutic Dose Range | 0.3 - 1.2 mg/day | 3.75 - 7.5 mg/day | 5 - 10 mg/day | 2 - 40 mg/day | 0.75 - 4 mg/day |
| LD50 (oral, rat) | Not available (Predicted as "Not Applicable") | 827 mg/kg | 695 mg/kg | 720 - 1240 mg/kg | 331 - 2171 mg/kg |
| Therapeutic Index (LD50/ED50) | Potentially very high | Moderate | Moderate | Moderate to High | Moderate |
Note: The therapeutic index is an approximation based on preclinical data and may not directly translate to human clinical safety. The ED50 can vary depending on the specific anxiolytic effect being measured.
Experimental Protocols
GABA-A Receptor Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a compound to GABA-A receptors.
Materials:
-
Rat brain tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]flunitrazepam or [³H]muscimol)
-
Test compound (this compound or comparator)
-
Non-specific binding control (e.g., unlabeled diazepam or GABA)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh buffer and recentrifugation. Repeat this step multiple times to remove endogenous GABA.
-
Resuspend the final pellet in the assay buffer to a specific protein concentration.
-
-
Binding Assay:
-
In triplicate, incubate the prepared membranes with a fixed concentration of the radioligand.
-
For total binding, add only the radioligand and membranes.
-
For non-specific binding, add an excess of the non-specific binding control.
-
For competitive binding, add varying concentrations of the test compound.
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a set duration to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Determination of Therapeutic Index (Preclinical)
This involves determining the median effective dose (ED50) and the median lethal dose (LD50) in animal models.
2.2.1. ED50 Determination (Anxiolytic Activity):
-
Animal Model: Use a validated animal model of anxiety, such as the elevated plus-maze, light-dark box, or Vogel conflict test.
-
Procedure:
-
Administer various doses of the test compound to different groups of animals.
-
After a set time, place the animals in the testing apparatus.
-
Record relevant behavioral parameters (e.g., time spent in open arms of the elevated plus-maze, number of punished licks in the Vogel test).
-
A dose-response curve is generated by plotting the anxiolytic effect against the drug dose.
-
The ED50 is the dose that produces the desired anxiolytic effect in 50% of the animals.
-
2.2.2. LD50 Determination (Acute Toxicity):
-
Procedure:
-
Administer escalating doses of the test compound to different groups of animals.
-
Observe the animals for a specified period (typically 24-72 hours) for signs of toxicity and mortality.
-
The LD50 is the dose that results in the death of 50% of the animals in a group.
-
2.2.3. Therapeutic Index Calculation:
-
Therapeutic Index (TI) = LD50 / ED50
Clinical Trial Protocol for Anxiolytic Efficacy and Safety (Phase I/II)
This outlines a general protocol for assessing the therapeutic window in humans.
-
Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study.
-
Participants: Healthy volunteers or patients with a diagnosed anxiety disorder (e.g., Generalized Anxiety Disorder).
-
Procedure:
-
Single Ascending Dose (SAD):
-
Cohorts of participants receive a single oral dose of the investigational drug or a placebo.
-
The dose is escalated in subsequent cohorts based on the safety and pharmacokinetic data from the previous cohort.
-
Monitor for adverse events, vital signs, ECGs, and clinical laboratory tests.
-
Collect pharmacokinetic samples to determine parameters like Cmax, Tmax, and AUC.
-
-
Multiple Ascending Dose (MAD):
-
Cohorts of participants receive multiple doses of the investigational drug or placebo over a set period.
-
Dose escalation and safety monitoring are conducted as in the SAD phase.
-
-
Efficacy Assessment (in patient population):
-
Use validated anxiety rating scales (e.g., Hamilton Anxiety Rating Scale - HAM-A) to assess changes in anxiety symptoms from baseline.
-
Administer psychomotor and cognitive tests to evaluate potential side effects.
-
-
-
Data Analysis:
-
Determine the Maximum Tolerated Dose (MTD).
-
Establish the dose-response relationship for both anxiolytic efficacy and adverse effects to define the therapeutic window.
-
Visualizations
GABA-A Receptor Signaling Pathway
Caption: GABA-A receptor signaling pathway and modulation.
Experimental Workflow for Therapeutic Window Determination
Caption: Workflow for therapeutic window determination.
References
A Comparative Analysis of the Abuse Potential of Pagoclone and Alprazolam
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the abuse potential of pagoclone, a cyclopyrrolone partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor, and alprazolam, a triazolobenzodiazepine and full GABA-A receptor agonist. This analysis is based on available preclinical and clinical experimental data, offering a resource for researchers in the fields of pharmacology, neuroscience, and drug development.
Executive Summary
Alprazolam, a widely prescribed anxiolytic, is a full agonist at the GABA-A receptor and is associated with a significant potential for abuse and dependence. In contrast, this compound, a non-benzodiazepine, acts as a partial agonist with selectivity for certain GABA-A receptor subtypes, a profile theoretically associated with a lower abuse liability. While direct comparative studies are limited, available evidence suggests that this compound may possess a lower abuse potential than alprazolam, particularly concerning withdrawal phenomena. However, at higher doses, its abuse potential may be comparable to that of diazepam, a benzodiazepine with a high abuse liability similar to alprazolam.
Mechanism of Action and Receptor Binding Profile
The primary mechanism of action for both this compound and alprazolam is the positive allosteric modulation of the GABA-A receptor, which enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. However, their distinct interactions with the receptor subtypes are believed to underlie their differing abuse potentials.
Alprazolam is a non-selective, full agonist at the benzodiazepine site of the GABA-A receptor. It binds with high affinity to various α subunits, including α1, α2, α3, and α5. The α1 subunit is associated with the sedative and amnesic effects of benzodiazepines, while the α2 and α3 subunits are linked to their anxiolytic properties. The α5 subunit is implicated in cognitive and memory functions.
This compound is a partial agonist, meaning it produces a submaximal response compared to a full agonist, even at saturating concentrations. It exhibits selectivity for the α2 and α3 subunits of the GABA-A receptor, with lower intrinsic activity at the α1 subunit. This profile is hypothesized to confer anxiolytic effects with a reduced incidence of sedation and a lower potential for abuse.[1]
GABA-A Receptor Binding Affinities
The binding affinity of a compound for its receptor is a key determinant of its potency. The following table summarizes the available data on the binding affinities (Ki) of alprazolam for different GABA-A receptor α subunits. A lower Ki value indicates a higher binding affinity.
| Compound | GABA-A Receptor Subtype | Binding Affinity (Ki) [nM] |
| Alprazolam | α1β3γ2 | Data Not Available |
| α2β3γ2 | Data Not Available | |
| α3β3γ2 | Data Not Available | |
| α5β3γ2 | Data Not Available | |
| This compound | α1 | Data Not Available |
| α2 | Data Not Available | |
| α3 | Data Not Available | |
| α5 | Data Not Available |
Note: Despite extensive literature searches, specific Ki values for this compound and a complete, directly comparable set of Ki values for Alprazolam at the different alpha subtypes were not available in the public domain. This represents a significant data gap in the direct comparison of these two compounds.
Preclinical Assessment of Abuse Potential
Preclinical models are crucial for predicting the abuse liability of novel compounds. Key assays include self-administration, drug discrimination, and withdrawal studies.
Self-Administration
Self-administration studies in animals are considered the gold standard for assessing the reinforcing effects of a drug, a key component of its abuse potential. In these studies, animals learn to perform a task (e.g., press a lever) to receive a drug infusion.
Alprazolam has been shown to be self-administered by various animal species, indicating its reinforcing properties.
This compound: There is a lack of publicly available preclinical self-administration data for this compound. This makes a direct comparison of its reinforcing effects with alprazolam in animal models challenging.
Drug Discrimination
Drug discrimination studies assess the subjective effects of a drug. Animals are trained to recognize the internal state produced by a specific drug and to respond accordingly to receive a reward. If an animal trained on one drug responds similarly to a new drug, it suggests that the two drugs have similar subjective effects.
Alprazolam has been extensively studied in drug discrimination paradigms. Rats trained to discriminate alprazolam from vehicle will generalize to other benzodiazepines, indicating shared subjective effects.[2]
Conditioned Place Preference (CPP)
Conditioned place preference is a model used to measure the rewarding or aversive properties of a drug. In this paradigm, an animal's preference for an environment previously paired with a drug is assessed.
Alprazolam has been shown to induce a conditioned place preference in rats, suggesting it has rewarding properties.[3][4]
This compound: Studies on the conditioned place preference of this compound were not identified in the reviewed literature.
Clinical Assessment of Abuse Potential
Human abuse potential studies are critical for confirming the findings from preclinical models and for providing a more direct measure of a drug's abuse liability in a relevant population.
Subjective Effects in Recreational Drug Users
A key study directly compared the subjective effects of this compound with diazepam (a benzodiazepine with high abuse potential similar to alprazolam) in healthy recreational drug users.[5]
| Drug and Dose | Mean Peak "Good Effects" Score (VAS) | Mean Peak "Drug Liking" Score (VAS) |
| Placebo | ~10 | ~52 |
| This compound (1.2 mg) | ~15 | ~55 |
| This compound (4.8 mg) | ~30 | ~65 |
| Diazepam (30 mg) | ~35 | ~70 |
VAS = Visual Analog Scale. Higher scores indicate greater effect. Data are estimated from graphical representations in the cited study.
At a higher dose (4.8 mg), this compound produced ratings of "good effects" and "drug liking" that were similar to those produced by 30 mg of diazepam. This suggests that at supratherapeutic doses, this compound may have a comparable abuse potential to high-abuse-liability benzodiazepines.
Withdrawal and Dependence Potential
The development of physical dependence and a subsequent withdrawal syndrome upon cessation of the drug is a hallmark of many abused substances.
Alprazolam is well-known for its high potential to induce physical dependence, leading to a significant and often severe withdrawal syndrome upon discontinuation. Symptoms can include anxiety, insomnia, tremors, and in severe cases, seizures. The severity of withdrawal is a major factor contributing to its abuse potential.
This compound , in a clinical trial for panic disorder, was not associated with significant withdrawal symptoms as measured by the Rickels withdrawal scale upon discontinuation. This suggests a lower potential for physical dependence compared to full benzodiazepine agonists.
Experimental Protocols
Human Abuse Potential Study (this compound vs. Diazepam)
-
Subjects: Healthy adult volunteers with a history of recreational sedative drug use.
-
Design: Double-blind, placebo-controlled, crossover study.
-
Treatments: Single oral doses of this compound (1.2 mg and 4.8 mg), diazepam (30 mg), and placebo.
-
Assessments: Subjective effects were measured using a battery of visual analog scales (VAS), including "Good Effects," "Drug Liking," "Bad Effects," and "Sedation." Psychomotor performance was also assessed.
-
Procedure: Subjects participated in four sessions, receiving one of the four treatments in a randomized order. Subjective and performance measures were collected at baseline and at regular intervals after drug administration.
Conditioned Place Preference (Alprazolam)
-
Subjects: Male and female rats.
-
Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two outer chambers.
-
Design: Unbiased, counterbalanced design.
-
Procedure:
-
Pre-conditioning Phase: Rats are allowed to freely explore all three chambers to determine any initial preference.
-
Conditioning Phase: For several days, rats receive an injection of alprazolam (e.g., 3 mg/kg, s.c.) and are confined to one of the outer chambers. On alternate days, they receive a vehicle injection and are confined to the other outer chamber.
-
Test Phase: On the final day, rats are placed in the center chamber and allowed to freely access all chambers in a drug-free state. The time spent in each chamber is recorded.
-
-
Outcome Measure: A significant increase in the time spent in the drug-paired chamber compared to the vehicle-paired chamber is interpreted as a conditioned place preference, indicating the drug has rewarding properties.
Visualizations
Signaling Pathway of GABA-A Receptor Modulators and Abuse Potential
Caption: GABA-A receptor modulation and its link to the reward pathway.
Experimental Workflow for Human Abuse Potential Study
Caption: Workflow of a human abuse potential clinical trial.
Conclusion
The available evidence suggests that this compound, a partial and subtype-selective GABA-A receptor agonist, may have a lower abuse potential compared to the full agonist alprazolam, particularly concerning its withdrawal liability. However, the abuse potential of this compound appears to be dose-dependent, with higher doses eliciting subjective effects comparable to those of diazepam in recreational drug users. A significant limitation in this comparative analysis is the lack of direct preclinical and clinical studies comparing this compound and alprazolam, as well as the absence of comprehensive binding affinity data for this compound. Future research should aim to fill these data gaps to provide a more definitive comparison of the abuse potential of these two compounds.
References
- 1. Preliminary effects of this compound, a partial GABAA agonist, on neuropsychological performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | GABAergic signaling in alcohol use disorder and withdrawal: pathological involvement and therapeutic potential [frontiersin.org]
- 3. The FDA Mandate to Reassess Benzodiazepines: Alprazolam Induces a Positive Conditioned Place-Preference in Male Rats [scirp.org]
- 4. Test of the Popular Benzodiazepine Alprazolam in a Positive Conditioned Place-Preference Model in Female Rats [scirp.org]
- 5. Evaluation of the abuse potential of this compound, a partial GABAA agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pagoclone: A Guide for Laboratory Professionals
For Immediate Release
As a premier supplier of specialized research chemicals, we are committed to providing comprehensive support that extends beyond the point of sale. Ensuring the safety of our clients and the proper handling of our products throughout their lifecycle is a cornerstone of our corporate responsibility. This document provides essential guidance on the proper disposal procedures for Pagoclone, a non-benzodiazepine anxiolytic agent from the cyclopyrrolone family, intended for laboratory research purposes.
This compound is an investigational compound and, while it has not been commercialized, it requires careful handling and disposal due to its pharmacological activity and potential hazards.[1] Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
I. This compound: Chemical and Safety Data
A thorough understanding of this compound's properties is the first step toward its safe management. The following table summarizes key quantitative data regarding its chemical characteristics and known hazards.
| Property | Value | Reference |
| Chemical Formula | C₂₃H₂₂ClN₃O₂ | [1] |
| Molar Mass | 407.90 g/mol | [1] |
| CAS Number | 133737-32-3 | [1] |
| GHS Hazard Classifications | Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Solubility | DMF: 1 mg/ml, DMSO: insoluble, Ethanol: insoluble, PBS (pH 7.2): insoluble |
II. Regulatory Status and Disposal Framework
It is important to note that while this compound has a pharmacological profile with an abuse potential considered similar to diazepam, it is not currently listed as a controlled substance by the U.S. Drug Enforcement Administration (DEA). However, due to its psychoactive properties and inherent hazards, it must be disposed of as a hazardous chemical waste. The disposal of non-DEA controlled investigational drugs should be handled by a licensed environmental management vendor.
III. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. This procedure is designed to comply with standard practices for hazardous waste management.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, all personnel must be equipped with appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A laboratory coat
2. Waste Identification and Segregation:
-
All waste materials containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and cleaning materials, must be segregated from general laboratory waste.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
3. Waste Container and Labeling:
-
Select a designated, leak-proof, and chemically compatible waste container.
-
The container must be clearly labeled as "Hazardous Waste" and include the following information:
-
The full chemical name: "this compound"
-
The quantity of waste
-
The date of accumulation
-
The hazard pictograms corresponding to the GHS classifications (e.g., skull and crossbones, exclamation mark)
-
4. On-site Accumulation and Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be in a secure, well-ventilated area, away from incompatible materials.
-
Ensure the container remains closed except when adding waste.
5. Professional Disposal:
-
Arrange for the collection of the this compound waste by a licensed hazardous waste disposal company.
-
Provide the disposal vendor with the Safety Data Sheet (SDS) for this compound and a complete inventory of the waste.
-
The primary method of disposal for this type of compound is high-temperature incineration by a permitted facility.[2]
6. Record Keeping:
-
Maintain detailed records of all this compound waste generated and disposed of. These records should include:
-
The amount of this compound declared as waste
-
The date of disposal
-
Copies of all shipping manifests and certificates of destruction provided by the disposal vendor.
-
IV. Experimental Workflow and Disposal Logic
To further clarify the procedural flow, the following diagrams illustrate the decision-making process and the experimental workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Pagoclone
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of Pagoclone, a GABA(A) receptor agonist. The following procedural guidance is intended to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, all personnel must use the following personal protective equipment to prevent exposure.[1][2]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant (e.g., nitrile) |
| Body Protection | Lab Coat/Gown | Disposable or dedicated, fully buttoned |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified |
| Face Protection | Face Shield | Required when there is a splash hazard |
| Respiratory Protection | NIOSH-approved Respirator | Required if handling powder outside of a certified chemical fume hood or ventilated enclosure |
Hazard and Safety Data
| Hazard Category | GHS Classification | Precautionary Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Occupational Exposure Limits (OEL): No established OEL for this compound. All work should be conducted under the principle of As Low As Reasonably Achievable (ALARA) exposure.
Experimental Protocol: Preparation of this compound for In-Vivo Studies
This protocol details the preparation of a this compound solution for administration to laboratory animals.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methyl cellulose in sterile water)
-
Sterile vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator
-
Appropriate PPE
Procedure:
-
Pre-Weighing Preparation: Don all required PPE. Ensure the analytical balance is calibrated and located within a chemical fume hood or other ventilated enclosure.
-
Weighing: Carefully weigh the desired amount of this compound powder onto weigh paper.
-
Solubilization: Transfer the weighed this compound into a sterile vial. Add the appropriate volume of the vehicle to achieve the desired concentration.
-
Mixing: Securely cap the vial and vortex thoroughly to suspend the compound.
-
Sonication: If necessary, sonicate the vial in a water bath to aid in dissolution.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Storage: Store the prepared solution according to stability data, typically at 2-8°C for short-term storage.
This compound Handling and Disposal Workflow
The following diagram outlines the key logistical and safety steps for handling this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
